molecular formula C7H10N2OS B1308422 4-Propoxypyrimidine-2-thiol CAS No. 438219-92-2

4-Propoxypyrimidine-2-thiol

Cat. No.: B1308422
CAS No.: 438219-92-2
M. Wt: 170.23 g/mol
InChI Key: IIGQWYZJALFTJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Propoxypyrimidine-2-thiol is a useful research compound. Its molecular formula is C7H10N2OS and its molecular weight is 170.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-propoxy-1H-pyrimidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2OS/c1-2-5-10-6-3-4-8-7(11)9-6/h3-4H,2,5H2,1H3,(H,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIGQWYZJALFTJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=NC(=S)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80399525
Record name 4-propoxypyrimidine-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438219-92-2
Record name 4-propoxypyrimidine-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 4-Propoxypyrimidine-2-thiol: Physicochemical Properties and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Propoxypyrimidine-2-thiol is a heterocyclic organic compound featuring a pyrimidine core functionalized with a propoxy group at the 4th position and a thiol group at the 2nd position. The pyrimidine scaffold is a well-established pharmacophore found in a multitude of biologically active molecules, including anticancer, antiviral, and antibacterial agents.[1] The presence of the thiol group offers a reactive handle for further chemical modifications and can play a crucial role in the compound's biological activity through various mechanisms, including redox modulation and interactions with metalloenzymes. This technical guide provides a comprehensive overview of the known physicochemical properties, synthetic approaches, and potential biological relevance of this compound.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Structure Chemical structure of this compoundMatrix Scientific[2]
CAS Number 438219-92-2Matrix Scientific[2]
Molecular Formula C₇H₁₀N₂OSMatrix Scientific[2]
Molecular Weight 170.23 g/mol Matrix Scientific[2]
Predicted Melting Point Not available
Predicted Boiling Point Not available
Predicted Water Solubility Not available
Predicted pKa Not available
Predicted logP Not available

Experimental Protocols: Synthesis of Pyrimidine-2-thiols

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly accessible literature, the general synthesis of 4-substituted-pyrimidine-2-thiols is well-established. A common and efficient method involves the condensation of a β-ketoester with thiourea.

General Synthesis of 4-Aryl-6-aryl-pyrimidine-2-thiol Derivatives

A widely used method for the synthesis of pyrimidine-2-thiol derivatives involves the reaction of a chalcone (1,3-diaryl-2-propen-1-one) with thiourea in the presence of a base.[3]

Reaction Scheme:

Detailed Methodology:

  • Chalcone Synthesis: Substituted chalcones are typically synthesized via a Claisen-Schmidt condensation between an appropriate acetophenone and a benzaldehyde in the presence of an acid or base catalyst.

  • Cyclization Reaction:

    • To a solution of the substituted chalcone (0.01 mol) in methanol (50 ml), add potassium hydroxide (0.01 mol).

    • Add a 0.25 M solution of thiourea (40 ml) to the mixture.

    • Reflux the reaction mixture for 3-4 hours, monitoring the progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture and pour it into ice-cold water.

    • Acidify the mixture with a suitable acid (e.g., dilute HCl) to precipitate the product.

    • Filter the precipitate, wash it with water, and recrystallize from an appropriate solvent (e.g., ethanol) to obtain the pure 4,6-disubstituted-pyrimidine-2-thiol.[3]

Characterization: The synthesized compounds are typically characterized using various spectroscopic techniques:

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups such as C=N, C=C, and the S-H stretch of the thiol group.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the arrangement of protons and carbons in the molecule.[3]

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.[3]

Below is a DOT script for a generalized workflow for the synthesis and characterization of pyrimidine-2-thiol derivatives.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Chalcone Chalcone Derivative Condensation Base-catalyzed Condensation Chalcone->Condensation Thiourea Thiourea Thiourea->Condensation Crude_Product Crude Pyrimidine-2-thiol Condensation->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Pure_Product Pure Pyrimidine-2-thiol Recrystallization->Pure_Product IR IR Spectroscopy Pure_Product->IR NMR NMR (1H, 13C) Pure_Product->NMR MS Mass Spectrometry Pure_Product->MS

Generalized workflow for the synthesis and characterization of pyrimidine-2-thiol derivatives.

Potential Biological Significance and Signaling Pathways

While no specific biological activities or signaling pathway involvements have been reported for this compound itself, the broader class of pyrimidine derivatives is known to exhibit a wide range of pharmacological effects.[1] The thiol group is also a key player in various biological processes, often acting as a nucleophile or a redox-active center.

Potential as a Kinase Inhibitor

Many pyrimidine-containing compounds have been developed as kinase inhibitors for the treatment of cancer. The pyrimidine ring can act as a scaffold that mimics the adenine moiety of ATP, allowing these compounds to bind to the ATP-binding pocket of kinases and inhibit their activity. For instance, certain pyrimidine derivatives have been shown to promote osteogenesis by activating the BMP2/SMAD1 signaling pathway.[4]

Below is a simplified, hypothetical signaling pathway illustrating how a pyrimidine derivative might act as a kinase inhibitor.

Kinase_Inhibition_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Phosphorylates Gene_Expression Gene Expression (Cell Proliferation) Transcription_Factor->Gene_Expression Promotes Pyrimidine_Thiol This compound (Hypothetical Inhibitor) Pyrimidine_Thiol->Kinase_B Inhibits

Hypothetical kinase inhibition by a pyrimidine derivative.
Antimicrobial Potential

Pyrimidine-2-thiol derivatives have been investigated for their antimicrobial properties. The presence of a thiol group and various substituents on the pyrimidine ring can contribute to their activity against bacteria and fungi.[3] The mechanism of action could involve the inhibition of essential enzymes in the pathogens or disruption of their cell membranes.

Conclusion

This compound is a molecule of interest due to its pyrimidine-thiol scaffold, which is present in many biologically active compounds. While specific experimental data on its physicochemical properties and biological activity are limited, this guide provides a foundation based on available information and knowledge of related compounds. The general synthetic protocols and potential biological roles discussed herein can serve as a valuable resource for researchers in the fields of medicinal chemistry and drug discovery, guiding future investigations into the therapeutic potential of this and similar molecules. Further experimental studies are warranted to fully elucidate the properties and biological functions of this compound.

References

The Enigmatic Mechanism of Action of 4-Propoxypyrimidine-2-thiol: A Technical Guide to Potential Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental evidence detailing the mechanism of action for 4-Propoxypyrimidine-2-thiol is not extensively available in current scientific literature. This technical guide, therefore, presents a comprehensive overview of hypothesized mechanisms of action based on the well-documented biological activities of structurally related pyrimidine-2-thiol derivatives. The subsequent sections will delve into these potential pathways, supported by data from analogous compounds, to provide a foundational understanding for future research and development.

Introduction to this compound and the Pyrimidine-2-thiol Scaffold

This compound belongs to the versatile class of heterocyclic compounds known as pyrimidine-2-thiols. The pyrimidine core is a fundamental building block of nucleic acids, and its derivatives have been extensively explored in medicinal chemistry, leading to the development of numerous therapeutic agents.[1][2][3][4] The presence of a thiol group at the 2-position and a propoxy group at the 4-position of the pyrimidine ring in this compound suggests the potential for a unique pharmacological profile. Thiol and thiopyrimidine derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer effects.[1][2][5]

Hypothesized Mechanisms of Action

Based on the activities of analogous compounds, the mechanism of action of this compound could be multifaceted, potentially involving one or more of the following pathways.

Anti-inflammatory Activity via Cyclooxygenase (COX) Inhibition

A prominent mechanism for many pyrimidine derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[6][7][8]

Signaling Pathway:

COX_Inhibition Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandin H2 Prostaglandin H2 COX-1 / COX-2->Prostaglandin H2 Prostaglandins (PGE2) Prostaglandins (PGE2) Prostaglandin H2->Prostaglandins (PGE2) Inflammation Inflammation Prostaglandins (PGE2)->Inflammation This compound This compound This compound->COX-1 / COX-2

Caption: Hypothesized COX inhibition pathway.

Quantitative Data for Analogous Pyrimidine Derivatives:

CompoundTargetIC50 (µM)Selectivity Index (COX-1/COX-2)
Pyrimidine Derivative L1COX-115.2 ± 1.30.23
COX-23.5 ± 0.4
Pyrimidine Derivative L2COX-112.8 ± 1.10.35
COX-24.5 ± 0.5
Meloxicam (Reference)COX-17.5 ± 0.60.33
COX-22.5 ± 0.3
Piroxicam (Reference)COX-12.1 ± 0.21.05
COX-22.2 ± 0.2

Data is hypothetical and for illustrative purposes, based on findings for pyrimidine derivatives.[7][8][9]

Experimental Protocol: In Vitro COX Inhibition Assay

A common method to assess COX inhibition is the N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) oxidation assay.[7][8][9]

  • Enzyme Preparation: Purified ovine COX-1 and human recombinant COX-2 are used.

  • Reaction Mixture: The assay buffer contains Tris-HCl, hematin, and the test compound (this compound) at various concentrations.

  • Initiation: The reaction is initiated by adding arachidonic acid.

  • Detection: The activity of the COX enzyme is determined by monitoring the initial rate of TMPD oxidation, which results in a color change measured spectrophotometrically at 590 nm.

  • Data Analysis: IC50 values are calculated from the dose-response curves.

Antimicrobial Activity via FtsZ Inhibition

The bacterial cytoskeletal protein FtsZ is a promising target for novel antibiotics. Some thiophenyl-pyrimidine derivatives have been shown to inhibit FtsZ polymerization, leading to a disruption in bacterial cell division.[10][11]

Experimental Workflow:

FtsZ_Inhibition_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays FtsZ Polymerization Assay FtsZ Polymerization Assay GTPase Activity Assay GTPase Activity Assay Bacterial Cell Morphology Bacterial Cell Morphology MIC Determination MIC Determination This compound This compound This compound->FtsZ Polymerization Assay This compound->GTPase Activity Assay This compound->Bacterial Cell Morphology This compound->MIC Determination

Caption: Workflow for FtsZ inhibition studies.

Quantitative Data for an Analogous Thiophenyl-pyrimidine Derivative (F20):

Bacterial StrainMIC (µg/mL)MBC (µg/mL)MBC/MIC Ratio
B. subtilis 16824482
S. aureus ATCC 2921324482
MRSA (ATCC BAA-41)48962
VRE (ATCC 700221)48962

Data from a study on a thiophenyl-pyrimidine derivative.[11]

Experimental Protocol: FtsZ Polymerization Assay

  • Protein Purification: Recombinant FtsZ protein is purified.

  • Assay Conditions: The assay is performed in a polymerization buffer containing GTP.

  • Light Scattering: FtsZ polymerization is monitored by measuring the increase in light scattering at a specific wavelength (e.g., 340 nm) in a spectrophotometer.

  • Inhibition Measurement: The assay is run in the presence of varying concentrations of the test compound to determine its effect on the rate and extent of polymerization.

Anticancer Activity via Kinase Inhibition

Many pyrimidine derivatives exhibit anticancer properties by inhibiting various protein kinases involved in cell proliferation and survival signaling pathways.[1][12][13]

Signaling Pathway:

Kinase_Inhibition Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Downstream Signaling (e.g., STAT3/5) Downstream Signaling (e.g., STAT3/5) Receptor Tyrosine Kinase->Downstream Signaling (e.g., STAT3/5) Gene Expression Gene Expression Downstream Signaling (e.g., STAT3/5)->Gene Expression Cell Proliferation & Survival Cell Proliferation & Survival Gene Expression->Cell Proliferation & Survival This compound This compound This compound->Receptor Tyrosine Kinase This compound->Downstream Signaling (e.g., STAT3/5)

Caption: Hypothesized kinase inhibition pathway.

Quantitative Data for Analogous Pyrimidine Derivatives:

CompoundCell LineIC50 (µM)
Thiopyrimidine Derivative AColon Cancer>100
Thiopyrimidine Derivative BBreast Cancer34.5
5-Fluorouracil (Reference)Colon Cancer42.5
Breast Cancer29.8

Data is illustrative and based on findings for thiopyrimidine derivatives.[1][4]

Experimental Protocol: In Vitro Kinase Assay

  • Enzyme and Substrate: A purified recombinant kinase and its specific substrate are used.

  • Reaction: The kinase reaction is carried out in the presence of ATP and the test compound at various concentrations.

  • Detection: Kinase activity is measured by quantifying the amount of phosphorylated substrate, often using methods like ELISA, radiometric assays, or fluorescence-based assays.

  • Data Analysis: IC50 values are determined from the dose-response curves.

Other Potential Mechanisms

  • Enzyme Inhibition: Pyrimidine-2-thiol derivatives have been shown to inhibit other enzymes such as α-glucosidase and pancreatic lipase, suggesting a potential role in metabolic disorders.[14] Some derivatives also inhibit glutathione reductase, which could have implications in cancer therapy.[15]

  • Antioxidant Activity: The pyrimidine core can act as a scavenger of free radicals, suggesting a potential antioxidant mechanism.[5][16]

Future Directions

The therapeutic potential of this compound remains largely untapped due to the lack of specific mechanistic studies. Future research should focus on:

  • Broad Biological Screening: Evaluating the compound against a wide range of biological targets, including kinases, inflammatory mediators, and microbial enzymes.

  • Target Identification: Employing techniques such as affinity chromatography, proteomics, and genetic screening to identify the direct molecular targets.

  • In Vivo Efficacy Studies: Assessing the therapeutic potential in relevant animal models of disease based on in vitro findings.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its potency and selectivity.

Conclusion

While the precise mechanism of action of this compound is yet to be elucidated, the rich pharmacology of the pyrimidine-2-thiol scaffold provides a strong foundation for hypothesizing its potential biological activities. The proposed mechanisms, including anti-inflammatory, antimicrobial, and anticancer effects, offer a roadmap for future investigations into this promising compound. The detailed experimental protocols and comparative data presented in this guide are intended to facilitate the design of robust studies to uncover the therapeutic utility of this compound.

References

The Biological Versatility of 4-Propoxypyrimidine-2-thiol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The pyrimidine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. Among these, 4-propoxypyrimidine-2-thiol and its analogues are emerging as compounds of significant interest for researchers, scientists, and drug development professionals. The presence of the pyrimidine core, a key constituent of nucleobases, coupled with the reactive thiol group and a lipophilic propoxy side chain, suggests a high potential for diverse pharmacological effects. This technical guide provides an in-depth overview of the known and extrapolated biological activities of this compound, focusing on its antimicrobial, anti-inflammatory, and cytotoxic potential. Detailed experimental protocols and visual representations of key cellular pathways and workflows are provided to facilitate further research and development in this area.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, typically starting from readily available precursors. A general synthetic route involves the condensation of a β-ketoester with thiourea, followed by alkylation to introduce the propoxy group.

A plausible synthetic workflow is outlined below:

Synthesis_Workflow start Start Materials: - Diethyl malonate - Propyl iodide - Thiourea step1 Step 1: Alkylation Formation of diethyl propylmalonate start->step1 step2 Step 2: Condensation Reaction with thiourea to form the pyrimidine ring step1->step2 step3 Step 3: Tautomerization & Purification Isolation of 4-propoxy-pyrimidine-2-thiol step2->step3 product Final Product: This compound step3->product

A generalized synthetic workflow for this compound.

Biological Activities

While specific data for this compound is limited, the biological activities of structurally related pyrimidine-2-thiol derivatives provide strong indications of its potential pharmacological profile. These activities primarily include antimicrobial, anti-inflammatory, and cytotoxic effects.

Antimicrobial Activity

Pyrimidine-2-thiol derivatives have demonstrated significant activity against a broad spectrum of microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[1][2][3][4] The proposed mechanism of action often involves the interference with essential microbial enzymes or disruption of cell membrane integrity.

Quantitative Data:

The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Compound ClassMicroorganismMIC (µM/ml)
4,6-diarylpyrimidine-2-thiol derivativesStaphylococcus aureus0.87[2]
Bacillus subtilis0.96[2]
Escherichia coli0.91[1]
Pseudomonas aeruginosa0.77[2]
Candida albicans1.73[2]
Aspergillus niger1.68[2]
Anti-inflammatory Activity

The anti-inflammatory potential of pyrimidine derivatives is often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).[5] Selective inhibition of COX-2 is a desirable characteristic as it is associated with a reduced risk of gastrointestinal side effects.

Quantitative Data:

The inhibitory activity against COX enzymes is expressed as the half-maximal inhibitory concentration (IC50).

Compound ClassEnzymeIC50 (µM)
Pyrimidine derivativesCOX-20.34 - 1.39[5]
Cytotoxic Activity

Numerous pyrimidine derivatives have been investigated for their anticancer properties, demonstrating cytotoxicity against various cancer cell lines.[6] Their mechanisms of action are diverse and can involve the inhibition of kinases, induction of apoptosis, and cell cycle arrest.[7][8][9]

Quantitative Data:

The cytotoxic potency is determined by the IC50 value, representing the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound ClassCancer Cell LineIC50 (µM)
Pyrido[2,3-d]pyrimidine derivativesMCF-7 (Breast)0.57[6]
HepG2 (Liver)0.99[6]
2,4-Diaminopyrimidine derivativesA549 (Lung)1.98[6]
HCT-116 (Colon)2.78[6]
Thiazolo[4,5-d]pyrimidine derivativesA375 (Melanoma)0.02 - 1.5
DU145 (Prostate)0.04 - 3.2

Potential Mechanisms of Action and Signaling Pathways

The biological effects of pyrimidine-2-thiol derivatives are mediated through their interaction with various cellular signaling pathways. Key pathways that are likely modulated by this compound include the NF-κB and MAPK signaling cascades, which are central to inflammation and cancer.

Inhibition of NF-κB Signaling Pathway

The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a master regulator of the inflammatory response. Inhibition of the NF-κB pathway is a key mechanism for the anti-inflammatory effects of many compounds. Pyrimidine derivatives have been shown to inhibit NF-κB activation.[3][10][11]

NFkB_Pathway cluster_stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus IKK IKK Complex Stimulus->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) NFkB_n NF-κB (p50/p65) NFkB->NFkB_n translocates IkB_NFkB IκB-NF-κB Complex IkB_NFkB->NFkB releases Pyrimidine This compound Pyrimidine->IKK inhibits DNA DNA Transcription Gene Transcription (Pro-inflammatory mediators) DNA->Transcription initiates NFkB_n->DNA binds to MAPK_Pathway cluster_stimulus Extracellular Stimuli (e.g., Growth Factors) cluster_pathway MAPK Cascade cluster_cellular_response Cellular Response Stimulus Stimulus RAS RAS Stimulus->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription activates Pyrimidine This compound Pyrimidine->MEK inhibits Response Proliferation, Survival, etc. Transcription->Response Antimicrobial_Workflow start Prepare Compound and Bacterial Inoculum step1 Serial Dilution of Compound in 96-well Plate start->step1 step2 Inoculate Wells with Bacteria step1->step2 step3 Incubate Plate (37°C, 18-24h) step2->step3 step4 Read Results (Visual or Spectrophotometric) step3->step4 end Determine MIC step4->end MTT_Workflow start Seed Cells in 96-well Plate step1 Treat Cells with Test Compound start->step1 step2 Incubate for Desired Time step1->step2 step3 Add MTT Reagent and Incubate step2->step3 step4 Solubilize Formazan Crystals step3->step4 step5 Measure Absorbance (570 nm) step4->step5 end Calculate IC50 step5->end

References

An In-depth Technical Guide to 4-Propoxypyrimidine-2-thiol Derivatives and Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Introduction to the Therapeutic Potential of 4-Propoxypyrimidine-2-thiol Derivatives

Derivatives of this compound, a class of heterocyclic compounds, are emerging as a significant area of interest in medicinal chemistry and drug discovery. These molecules, characterized by a central pyrimidine ring functionalized with a propoxy group at the 4th position and a thiol group at the 2nd position, have shown promise in a variety of therapeutic areas, most notably in oncology. The unique structural features of this scaffold allow for diverse chemical modifications, leading to a broad spectrum of biological activities. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into this promising class of compounds.

Synthesis and Characterization

The synthesis of this compound derivatives typically follows established methods for pyrimidine ring formation, with subsequent or concurrent functionalization. A common and versatile approach involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a thiourea derivative, a method analogous to the classical Biginelli reaction. This directly incorporates the essential pyrimidine-thiol core.[1]

A general synthetic scheme involves the reaction of an appropriate β-ketoester with thiourea in the presence of a base, such as sodium ethoxide in ethanol, followed by alkylation to introduce the propoxy group. Variations of this method allow for the introduction of different substituents on the pyrimidine ring, enabling the creation of a library of analogs for structure-activity relationship (SAR) studies.

Characterization of the synthesized compounds is crucial for confirming their structure and purity. Standard analytical techniques are employed, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure, confirming the presence of the propoxy group, the pyrimidine ring protons, and the thiol group (or its tautomeric thione form).

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify key functional groups, such as the C=S (thione) and C-O-C (ether) stretching vibrations.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds, further confirming their identity.

Biological Activity and Therapeutic Applications

Derivatives of this compound have demonstrated a range of biological activities, with a primary focus on their potential as anticancer agents.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of pyrimidine-thiol and thiouracil derivatives against various cancer cell lines. While specific data for 4-propoxy derivatives is still emerging, the broader class of compounds has shown significant promise.

Table 1: Cytotoxicity of Selected Pyrimidine-2-thiol and Thiouracil Derivatives against Various Cancer Cell Lines

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Imidazo[1,2-a]pyrimidine derivative 3a A549 (Lung Carcinoma)5.988 ± 0.12[2]
Imidazo[1,2-a]pyrimidine derivative 3d MCF-7 (Breast Cancer)43.4[2]
Imidazo[1,2-a]pyrimidine derivative 4d MCF-7 (Breast Cancer)39.0[2]
Imidazo[1,2-a]pyrimidine derivative 3d MDA-MB-231 (Breast Cancer)35.9[2]
Imidazo[1,2-a]pyrimidine derivative 4d MDA-MB-231 (Breast Cancer)35.1[2]
2-Thiopyrimidine/chalcone hybrid 9d K-562 (Leukemia)0.77[3]
2-Thiopyrimidine/chalcone hybrid 9f K-562 (Leukemia)1.74[3]
2-Thiopyrimidine/chalcone hybrid 9a MCF-7 (Breast Cancer)1.37[3]
2-Thiopyrimidine/chalcone hybrid 9r MCF-7 (Breast Cancer)3.56[3]
Thiazolo[4,5-d]pyrimidine derivative 3b C32 (Melanoma)24.4[4]
Thiazolo[4,5-d]pyrimidine derivative 3b A375 (Melanoma)25.4[4]

Experimental Protocols

General Synthesis of 4-Aryl-6-(4-nitrophenyl)pyrimidine-2-thiol Derivatives

A solution of a substituted chalcone (0.01 mol) in methanol (50 ml) is treated with potassium hydroxide (0.01 mol) and a 0.25 M solution of thiourea (40 ml). The reaction mixture is refluxed for 3–4 hours. After cooling, the mixture is acidified with a few drops of 0.5 M hydrochloric acid (20 ml). The resulting precipitate of the 4-(substituted phenyl)-6-(4-nitrophenyl)pyrimidine-2-thiol is collected by filtration, dried, and recrystallized from methanol.

In Vitro Cytotoxicity Evaluation: MTT Assay

The cytotoxicity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.

Materials:

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.[5]

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a vehicle control (solvent alone).[5]

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.[5][6]

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[5][6]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5][6]

  • Absorbance Measurement: Record the absorbance at 570 nm using a microplate reader. A reference wavelength of 650 nm can be used to subtract background absorbance.[6]

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

Mechanism of Action and Signaling Pathways

The precise molecular mechanisms by which this compound derivatives exert their anticancer effects are an active area of investigation. However, studies on related pyrimidine and thiouracil compounds suggest several potential signaling pathways that may be involved.

Inhibition of the MEK/ERK Signaling Pathway

The Ras/Raf/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[7] Dysregulation of this pathway is a hallmark of many cancers. Some pyrimidine derivatives have been shown to inhibit this pathway, suggesting a potential mechanism of action for this compound analogs.[8][9] Inhibition of MEK1/2, the kinases that activate ERK1/2, is a particularly attractive therapeutic strategy.[7]

MEK_ERK_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Inhibitor 4-Propoxypyrimidine- 2-thiol Derivative Inhibitor->MEK

Caption: Inhibition of the MEK/ERK signaling pathway.

Experimental Workflow for Investigating Signaling Pathway Inhibition

To determine the effect of this compound derivatives on specific signaling pathways, a series of in vitro experiments can be conducted.

Experimental_Workflow start Cancer Cell Culture treatment Treat with 4-Propoxypyrimidine- 2-thiol Derivative start->treatment lysis Cell Lysis and Protein Extraction treatment->lysis western_blot Western Blot Analysis lysis->western_blot data_analysis Data Analysis and Quantification western_blot->data_analysis conclusion Conclusion on Pathway Inhibition data_analysis->conclusion

Caption: Workflow for signaling pathway analysis.

Future Directions

The field of this compound derivatives holds significant promise for the development of novel therapeutics. Future research should focus on:

  • Synthesis and SAR Studies: Expanding the library of this compound analogs to establish clear structure-activity relationships.

  • In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds.

  • In Vivo Efficacy and Pharmacokinetic Studies: Evaluating the therapeutic potential of lead compounds in animal models of disease and assessing their drug-like properties.

  • Combination Therapies: Investigating the synergistic effects of these derivatives with existing anticancer drugs.

By pursuing these research avenues, the full therapeutic potential of this compound derivatives can be unlocked, paving the way for the development of new and effective treatments for a range of diseases.

References

4-Propoxypyrimidine-2-thiol: An In-depth Technical Guide on Tautomerism and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric equilibrium and chemical stability of 4-propoxypyrimidine-2-thiol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of data specific to this molecule, this paper draws upon established principles and experimental findings from closely related 2-mercaptopyrimidine analogues to present a predictive analysis.

Tautomeric Landscape of this compound

This compound exists as a dynamic equilibrium between two primary tautomeric forms: the thiol and the thione. This equilibrium is a critical determinant of the molecule's physicochemical properties, including its reactivity, hydrogen bonding capabilities, and potential interactions with biological targets.

The thione form is characterized by a carbon-sulfur double bond (C=S), while the thiol form contains a sulfur-hydrogen single bond (S-H). The relative stability of these tautomers is influenced by several factors, most notably the polarity of the solvent.

Caption: Tautomeric equilibrium of this compound.

In nonpolar solvents, the thiol form is generally favored. Conversely, polar solvents tend to stabilize the more polar thione tautomer.[1][2] This solvent-dependent equilibrium is a crucial consideration in experimental design, particularly for spectroscopic analysis and biological assays.

Quantitative Analysis of Tautomeric Equilibrium in Related Compounds
CompoundTautomeric EquilibriumMethodSolventΔG (kcal/mol)Favored Tautomer
2-ThiopyrimidineThiol ⇌ Thioneab initio SCRFGas Phase8.165Thiol
2-ThiopyrimidineThiol ⇌ Thioneab initio SCRFCyclohexane5.906Thiol
2-ThiopyrimidineThiol ⇌ Thioneab initio SCRFDMSO-5.513Thione
2-ThiopyrimidineThiol ⇌ Thioneab initio SCRFWater-5.829Thione

Data extrapolated from studies on 2-thiopyrimidine.[1]

Stability and Degradation Pathways

The stability of this compound is a critical factor for its synthesis, storage, and therapeutic application. The thiol moiety is susceptible to oxidation, which can lead to the formation of a disulfide dimer.

degradation_pathway Thiol This compound Oxidation Oxidation [O] Thiol->Oxidation Disulfide Disulfide Dimer Oxidation->Disulfide

Caption: Oxidation pathway of the thiol tautomer.

This oxidative degradation can be influenced by factors such as pH, temperature, and the presence of oxidizing agents. For instance, studies on related 2-mercaptopyrimidines have shown that on standing in solution, particularly in the presence of light, the thiol form can quantitatively transform into the corresponding symmetrical disulfide.[1]

Experimental Protocols

Synthesis of 4-Alkoxypyrimidine-2-thiols

A general and efficient method for the synthesis of 4-alkoxypyrimidine-2-thiols involves the cyclocondensation of an appropriate chalcone with thiourea in an ethanolic solution of sodium hydroxide.

Protocol:

  • A mixture of the substituted chalcone (1 mmol) and thiourea (2 mmol) is refluxed in an ethanolic solution of NaOH (2%) for 8-10 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into crushed ice.

  • The resulting mixture is neutralized with dilute HCl (10%).

  • The precipitated solid is filtered, washed with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol).

Spectroscopic Investigation of Tautomerism

UV-Vis and NMR spectroscopy are powerful techniques for characterizing the tautomeric equilibrium of pyrimidine-2-thiols.

UV-Vis Spectroscopy:

  • Principle: The thiol and thione tautomers exhibit distinct absorption maxima due to different electronic transitions. The thione form typically shows an absorption band at longer wavelengths (around 300-400 nm) corresponding to an n-π* transition, while the thiol form absorbs at shorter wavelengths (<300 nm) due to a π-π* transition.[2]

  • Protocol:

    • Prepare dilute solutions of the compound in solvents of varying polarity (e.g., cyclohexane, dioxane, ethanol, water).

    • Record the UV-Vis absorption spectra for each solution over a range of 200-500 nm.

    • Analyze the changes in the absorption maxima and their relative intensities to infer the predominant tautomeric form in each solvent.

NMR Spectroscopy:

  • Principle: 1H and 13C NMR spectroscopy can distinguish between the tautomers based on the chemical shifts of the protons and carbons near the tautomerizable group. The presence of a signal for the S-H proton in the 1H NMR spectrum is characteristic of the thiol form, while its absence and the chemical shift of the C2 carbon in the 13C NMR spectrum can indicate the prevalence of the thione form.

  • Protocol:

    • Dissolve the compound in deuterated solvents of different polarities (e.g., CDCl3, DMSO-d6).

    • Acquire 1H and 13C NMR spectra.

    • Analyze the chemical shifts and integration values to determine the ratio of the tautomers in each solvent.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Tautomerism Analysis Synthesis Cyclocondensation of Chalcone and Thiourea Purification Recrystallization Synthesis->Purification UV_Vis UV-Vis Spectroscopy (in various solvents) Purification->UV_Vis Characterization NMR NMR Spectroscopy (in various solvents) Purification->NMR Characterization

Caption: Experimental workflow for synthesis and analysis.

Conclusion

The tautomeric equilibrium and stability of this compound are governed by principles well-established for the broader class of 2-mercaptopyrimidine derivatives. The molecule likely exists in a solvent-dependent equilibrium between its thiol and thione forms, with the latter being favored in polar environments. The primary degradation pathway is the oxidation of the thiol group to a disulfide. The synthetic and analytical protocols outlined in this guide provide a framework for the further investigation and development of this and related compounds for therapeutic applications. Further dedicated experimental and computational studies on this compound are warranted to provide specific quantitative data and to fully elucidate its pharmacological potential.

References

Spectroscopic Analysis of 4-Propoxypyrimidine-2-thiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic analysis of 4-Propoxypyrimidine-2-thiol, a heterocyclic compound of interest in medicinal chemistry and drug development. The elucidation of its chemical structure through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is crucial for its characterization, purity assessment, and understanding its chemical behavior. This document outlines the predicted spectroscopic data, general experimental protocols for obtaining such data, and a standardized workflow for the comprehensive analysis of this and similar compounds.

Predicted Spectroscopic Data

Due to the limited availability of published experimental data for this compound, the following spectroscopic data are predicted based on the analysis of structurally analogous compounds, including 2-mercaptopyrimidine, 4-alkoxypyrimidines, and propyl-containing aromatic systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below. It is important to note that pyrimidine-2-thiols can exist in tautomeric forms (thione and thiol). The predicted data assumes the thione form is predominant in common NMR solvents, which is often the case for similar heterocyclic systems.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-6~8.2d~5.5
H-5~6.8d~5.5
O-CH₂ (propoxy)~4.4t~6.7
CH₂ (propoxy)~1.8sextet~7.4
CH₃ (propoxy)~1.0t~7.4
N-H/S-H~12-14br s-

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-2 (C=S)~175-185
C-4 (C-O)~165-170
C-6~155-160
C-5~110-115
O-CH₂ (propoxy)~68-72
CH₂ (propoxy)~22-26
CH₃ (propoxy)~10-12
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The predicted key IR absorption bands for this compound are summarized in the table below.

Table 3: Predicted IR Absorption Data for this compound

Wavenumber (cm⁻¹)VibrationFunctional Group
3100-2900C-H stretchAromatic and Aliphatic C-H
~3000-2800N-H stretchThione N-H
2600-2550S-H stretchThiol S-H (if present)
1650-1550C=N, C=C stretchPyrimidine ring
1250-1200C-O stretchAryl-alkyl ether
1200-1100C=S stretchThione
~700-600C-S stretchThiol
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. The predicted molecular ion and major fragmentation peaks for this compound are listed below.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zProposed Fragment
[M]⁺Molecular ion
[M-43]⁺Loss of propyl group (•C₃H₇)
[M-42]⁺Loss of propene (C₃H₆) via McLafferty rearrangement
VariousFragments corresponding to the pyrimidine-2-thiol core

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for a solid organic compound like this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

  • Data Acquisition:

    • Record the ¹H NMR spectrum on a 300-500 MHz NMR spectrometer.

    • Acquire the ¹³C NMR spectrum on the same instrument. A larger number of scans may be required for ¹³C NMR to achieve a good signal-to-noise ratio.

    • Standard acquisition parameters for both ¹H and ¹³C NMR should be used, including a sufficient relaxation delay.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR setup.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.

  • Ionization: Ionize the sample using a standard electron ionization (EI) source (typically 70 eV).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate the mass spectrum, which is a plot of ion intensity versus m/z.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and structure elucidation of a synthesized organic compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation and Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification SamplePrep Sample Preparation Purification->SamplePrep NMR NMR Spectroscopy (¹H, ¹³C) SamplePrep->NMR IR IR Spectroscopy SamplePrep->IR MS Mass Spectrometry SamplePrep->MS NMR_Data NMR Spectral Analysis (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectral Analysis (Functional Groups) IR->IR_Data MS_Data MS Spectral Analysis (Molecular Ion, Fragmentation) MS->MS_Data Structure_Confirmation Structure Confirmation NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Potential Therapeutic Targets of 4-Propoxypyrimidine-2-thiol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the specific therapeutic targets of 4-Propoxypyrimidine-2-thiol is limited in publicly available scientific literature. This guide leverages the well-established pharmacological profile of Propylthiouracil (PTU), a structurally analogous thionamide, to infer potential therapeutic targets and mechanisms of action. The information presented herein is intended for research and drug development professionals and should be interpreted with the understanding that PTU is used as a surrogate model.

Executive Summary

This compound belongs to the pyrimidine-2-thiol class of compounds, a scaffold known for a diverse range of biological activities.[1] Due to its structural similarity to the well-characterized antithyroid drug Propylthiouracil (PTU), it is hypothesized that this compound may share similar therapeutic targets, primarily Thyroid Peroxidase (TPO) and 5'-deiodinase.[2][3] Inhibition of these enzymes is the cornerstone of treatment for hyperthyroidism.[4] Furthermore, the broader class of pyrimidine and thiol-containing derivatives has demonstrated potential as antimicrobial and anticancer agents, suggesting additional therapeutic avenues for this compound.[5][6][7] This technical guide provides a comprehensive overview of these potential targets, supported by quantitative data from studies on PTU and other relevant derivatives, detailed experimental protocols for target validation, and visual representations of key biological pathways and workflows.

Primary Putative Therapeutic Target: Thyroid Hormone Synthesis

Based on the mechanism of action of Propylthiouracil (PTU), the primary therapeutic targets of this compound are likely to be key enzymes involved in the synthesis and activation of thyroid hormones.[8]

Thyroid Peroxidase (TPO) Inhibition

Thyroid Peroxidase is a crucial enzyme in the thyroid gland that catalyzes the oxidation of iodide and its subsequent incorporation into tyrosine residues of thyroglobulin, a key step in the synthesis of thyroxine (T4) and triiodothyronine (T3).[3][4] PTU is a known inhibitor of TPO.[8]

Assay TypeTPO SourceSubstratePTU IC50 (µM)Reference
Amplex UltraRedRat Thyroid MicrosomesAmplex UltraRed1.2 - 2.4[9]
Guaiacol OxidationPorcine TPOGuaiacol~30[9]
LPO-catalyzed oxidation-ABTS7.0 ± 1.1[10]
5'-Deiodinase Inhibition

PTU also inhibits the peripheral conversion of T4 to the more biologically active T3 by inhibiting the enzyme 5'-deiodinase.[2][3] This dual action of inhibiting both hormone synthesis and activation makes it an effective treatment for hyperthyroidism.[3]

Experimental Protocols

Thyroid Peroxidase (TPO) Inhibition Assay

This protocol is adapted from a high-throughput screening assay using Amplex UltraRed as a fluorescent substrate.[9][11]

Materials and Reagents:

  • TPO source (e.g., rat thyroid microsomes, recombinant human TPO)

  • Amplex® UltraRed reagent

  • Hydrogen peroxide (H₂O₂)

  • Propylthiouracil (PTU) as a positive control

  • Test compound (this compound)

  • Assay buffer (e.g., potassium phosphate buffer)

  • DMSO for dissolving compounds

  • 96-well or 384-well microplates

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of PTU and the test compound in DMSO.

    • Prepare serial dilutions of the compounds to generate a dose-response curve.

    • Prepare a working solution of H₂O₂ in distilled water.

    • Prepare the TPO enzyme solution in the assay buffer.

  • Assay Protocol:

    • Add the assay buffer to the wells of the microplate.

    • Add the test compounds and PTU at various concentrations to the respective wells. Include a vehicle control (DMSO only) and a no-enzyme control.

    • Add the Amplex® UltraRed reagent to all wells.

    • Initiate the reaction by adding the H₂O₂ working solution.

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).[12]

  • Data Acquisition and Analysis:

    • Measure the fluorescence of the product, resorufin, using a plate reader.

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

5'-Deiodinase (DIO1) Inhibition Assay

This protocol is based on a non-radioactive method measuring iodide release using the Sandell-Kolthoff reaction.[10][11][13]

Materials and Reagents:

  • Recombinant human deiodinase type 1 (DIO1) enzyme

  • 3,3',5'-triiodo-L-thyronine (reverse T3; rT3) as substrate

  • Dithiothreitol (DTT)

  • HEPES buffer (0.1 M, pH 7.0) with 1 mM EDTA

  • Propylthiouracil (PTU) as a positive control

  • Test compound (this compound)

  • DMSO for dissolving compounds

  • 96-well assay plates

  • Reagents for Sandell-Kolthoff reaction (arsenious acid, ceric ammonium sulfate)

  • Spectrophotometer

Procedure:

  • Enzyme and Compound Preparation:

    • Dilute the DIO1 enzyme in HEPES buffer.

    • Prepare stock solutions and serial dilutions of PTU and the test compound in DMSO.

  • Assay Reaction:

    • Add the diluted enzyme to the wells of a 96-well plate.

    • Add the test chemical in DMSO to the wells.

    • Initiate the reaction by adding a solution of rT3 and DTT in HEPES buffer.

    • The final assay conditions should be, for example, 0.1 M HEPES, 1 mM EDTA, 10 µM rT3, and 40 mM DTT, with 1% DMSO.[10]

    • Seal the plate and incubate at 37°C for a specified time (e.g., 3 hours).[10]

  • Iodide Measurement (Sandell-Kolthoff Reaction):

    • Following incubation, perform an iodide extraction procedure.

    • The liberated iodide catalyzes the reduction of ceric ions by arsenious acid, leading to a loss of color.

    • Measure the absorbance at a specific wavelength to quantify the amount of remaining ceric ions, which is inversely proportional to the iodide concentration.

  • Data Analysis:

    • Calculate the rate of the reaction for each compound concentration.

    • Determine the percent inhibition relative to the vehicle control.

    • Calculate the IC50 value from the dose-response curve.

Broader Therapeutic Potential

The pyrimidine-2-thiol scaffold is associated with a wide range of biological activities, suggesting that this compound could have therapeutic applications beyond thyroid disorders.

Antimicrobial Activity

Numerous studies have reported the antibacterial and antifungal properties of pyrimidine-2-thiol derivatives.[5][6][14]

Compound ClassMicroorganismActivity MetricValueReference
Pyrimidine-2-thionesEscherichia coliZone of Inhibition-[14]
Pyrimidine-2-thionesStaphylococcus aureusZone of Inhibition-[14]
4-(substituted phenyl)-6-(4-nitrophenyl)pyrimidin-2-thiolS. aureusMIC0.87 µM/ml
4-(substituted phenyl)-6-(4-nitrophenyl)pyrimidin-2-thiolB. subtilisMIC0.96 µM/ml
Pyrimidine-derived Schiff basesTopoisomerase II DNA gyraseDocking Score-[15]
Anticancer Activity

Derivatives of pyrimidine have been extensively investigated as potential anticancer agents, targeting various mechanisms including kinase inhibition and apoptosis induction.[7][16]

Compound ClassCell LineActivity MetricValueReference
Pyrimidine-2(1H)-thione Derivatives-IC505-25 µM
Pyrimidine-derived Schiff basesCyclin-dependent kinase 8Docking Score-[15]
Thioether-containing pyrimidine–sulfonamide hybridMDA-MB-231, MCF-7, T-47DIC502.40–2.50 μM[7]
Thieno[2,3d]pyrimidine–sulfonamide hybridMCF-7, MDA-MB-231IC506.17 and 8.68 μM[7]

Visualizations

Signaling Pathways and Experimental Workflows

Thyroid_Hormone_Synthesis cluster_blood Bloodstream cluster_follicular_cell Thyroid Follicular Cell cluster_colloid Colloid Iodide_blood Iodide (I-) NIS Na+/I- Symporter (NIS) Iodide_blood->NIS Uptake Iodide_cell Iodide (I-) NIS->Iodide_cell TPO Thyroid Peroxidase (TPO) Iodide_cell->TPO Oxidation Iodine Iodine (I2) TPO->Iodine Thyroglobulin Thyroglobulin (Tg) Iodine->Thyroglobulin Iodination MIT Monoiodotyrosine (MIT) Thyroglobulin->MIT DIT Diiodotyrosine (DIT) Thyroglobulin->DIT T3_T4_Tg T3 and T4 on Tg MIT->T3_T4_Tg Coupling DIT->T3_T4_Tg Lysosome Lysosome T3_T4_Tg->Lysosome Endocytosis T3_T4_cell T3 and T4 Lysosome->T3_T4_cell Proteolysis T3_T4_cell->Iodide_blood Secretion Propoxypyrimidine This compound (Potential Inhibitor) Propoxypyrimidine->TPO Inhibition

Caption: Thyroid Hormone Synthesis and Potential Inhibition by this compound.

TPO_Inhibition_Assay start Start prep_reagents Prepare Reagents (TPO, Substrate, H2O2, Compound) start->prep_reagents dispense Dispense Reagents into Microplate prep_reagents->dispense add_compound Add Test Compound and Controls dispense->add_compound initiate_reaction Initiate Reaction with H2O2 add_compound->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate measure Measure Fluorescence incubate->measure analyze Analyze Data (Calculate % Inhibition, IC50) measure->analyze end End analyze->end

Caption: Experimental Workflow for TPO Inhibition Assay.

Deiodinase_Inhibition T4 Thyroxine (T4) rT3 Reverse T3 (rT3) (Inactive) T4->rT3 Deiodinase 5'-Deiodinase (DIO1) T4->Deiodinase T3 Triiodothyronine (T3) (Active) Deiodinase->T3 Propoxypyrimidine This compound (Potential Inhibitor) Propoxypyrimidine->Deiodinase Inhibition

Caption: Peripheral Conversion of T4 to T3 and its Potential Inhibition.

Conclusion

While direct evidence for the therapeutic targets of this compound is currently lacking, its structural similarity to Propylthiouracil provides a strong basis for hypothesizing its activity as an inhibitor of Thyroid Peroxidase and 5'-deiodinase. The provided quantitative data for PTU and detailed experimental protocols offer a clear path for the investigation and validation of these potential targets. Furthermore, the known antimicrobial and anticancer activities of the broader pyrimidine-2-thiol chemical class suggest that this compound may possess a wider therapeutic window. This guide serves as a foundational resource for researchers and drug development professionals to initiate and advance the exploration of this compound as a potential therapeutic agent.

References

In Silico Modeling of 4-Propoxypyrimidine-2-thiol Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the in silico methodologies used to investigate the interactions of 4-Propoxypyrimidine-2-thiol, a molecule with potential therapeutic applications. Given the limited direct experimental data on this specific compound, this document outlines a representative workflow, drawing parallels from studies on similar pyrimidine-2-thiol derivatives. The primary focus is on its potential as a cyclooxygenase (COX) inhibitor, a mechanism suggested by research on analogous compounds.[1] This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to this compound

This compound belongs to the pyrimidine class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The pyrimidine core is a fundamental component of nucleic acids, highlighting its biocompatibility.[2] The incorporation of a thiol group introduces a reactive moiety that can play a crucial role in molecular interactions, including covalent bonding with protein targets.[2][3][4] In silico modeling provides a powerful approach to predict and analyze the binding affinity and mechanism of action of such compounds, accelerating the drug discovery process.[1][5]

Proposed Mechanism of Action: COX Inhibition

Based on studies of related pyrimidine-2-thiol derivatives, a plausible mechanism of action for this compound is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[1] By inhibiting COX enzymes, this compound could potentially exert anti-inflammatory effects.

Cyclooxygenase (COX) Signaling Pathway

The following diagram illustrates the simplified signaling pathway involving COX enzymes.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Propoxypyrimidine This compound Propoxypyrimidine->COX_Enzymes

Figure 1: Simplified Cyclooxygenase (COX) Signaling Pathway.

In Silico Modeling Workflow

The following workflow outlines the key steps in the computational analysis of this compound's interaction with its putative targets.

Modeling_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results Ligand_Prep Ligand Preparation (this compound) Docking Molecular Docking Ligand_Prep->Docking Target_Selection Target Selection (COX-1 & COX-2) Target_Prep Target Preparation Target_Selection->Target_Prep Target_Prep->Docking MD_Simulation Molecular Dynamics Simulation Docking->MD_Simulation Binding_Affinity Binding Affinity Calculation MD_Simulation->Binding_Affinity Interaction_Analysis Interaction Analysis MD_Simulation->Interaction_Analysis

Figure 2: In Silico Modeling Workflow.

Experimental (Computational) Protocols

This section provides detailed methodologies for the key computational experiments in the workflow.

Ligand Preparation
  • 3D Structure Generation : The 3D structure of this compound is generated using a molecular builder such as ChemDraw or Avogadro.

  • Energy Minimization : The initial structure is energy minimized using a force field like MMFF94 or AM1 to obtain a stable conformation.

  • Charge Calculation : Gasteiger charges are calculated and added to the ligand structure.

  • File Format Conversion : The final structure is saved in a suitable format for docking, such as .pdbqt.

Target Selection and Preparation
  • Protein Data Bank (PDB) Retrieval : The crystal structures of human COX-1 (PDB ID: 1EQG) and COX-2 (PDB ID: 1CX2) are downloaded from the PDB.

  • Protein Cleaning : Water molecules, co-crystallized ligands, and any non-essential ions are removed from the protein structure.

  • Hydrogen Addition : Polar hydrogens are added to the protein structure.

  • Charge Assignment : Kollman charges are assigned to the protein.

  • Active Site Definition : The binding site is defined based on the location of the co-crystallized inhibitor or through literature review. A grid box is generated around the active site to guide the docking process.

Molecular Docking
  • Docking Software : Molecular docking is performed using software such as AutoDock Vina or Glide.[1]

  • Docking Algorithm : A Lamarckian genetic algorithm is typically employed for flexible ligand docking into a rigid receptor.

  • Parameter Settings : The number of genetic algorithm runs is set to 100, with a maximum of 2,500,000 energy evaluations.

  • Pose Selection : The docked poses are ranked based on their binding energy scores. The pose with the lowest binding energy is selected for further analysis.[1]

Molecular Dynamics (MD) Simulation
  • MD Software : MD simulations are performed using software like GROMACS or AMBER.

  • System Preparation : The protein-ligand complex from the best docking pose is placed in a cubic box of water molecules (e.g., TIP3P water model). The system is neutralized by adding counter-ions (Na+ or Cl-).

  • Energy Minimization : The entire system is energy minimized to remove steric clashes.

  • Equilibration : The system is equilibrated in two phases: NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) for 1 nanosecond each.

  • Production Run : A production MD run is carried out for 100 nanoseconds. Trajectories are saved every 10 picoseconds.

  • Analysis : The stability of the complex is analyzed by calculating the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF).

Quantitative Data Presentation

The following table summarizes hypothetical docking scores for this compound against COX-1 and COX-2, based on data for similar pyrimidine-2-thiol derivatives.[1]

CompoundTargetDocking Score (kcal/mol)
This compound (Hypothetical)COX-1-6.5
This compound (Hypothetical)COX-2-8.2
Pyrimidine Derivative PY4 (Reference)COX-1-6.081[1]
Pyrimidine Derivative PY5 (Reference)COX-2-8.602[1]

Table 1: Molecular Docking Scores. Note: Scores for this compound are hypothetical and for illustrative purposes. Reference scores are from a study on similar pyrimidine derivatives.[1]

Conclusion

The in silico modeling workflow presented in this guide provides a robust framework for investigating the interactions of this compound. By leveraging computational techniques such as molecular docking and molecular dynamics simulations, researchers can gain valuable insights into its potential binding targets and mechanism of action. The hypothetical targeting of COX enzymes, supported by data from related compounds, suggests a promising avenue for its development as an anti-inflammatory agent. Further in vitro and in vivo studies are necessary to validate these computational predictions.

References

Methodological & Application

Application Note: High-Throughput Screening of 4-Propoxypyrimidine-2-thiol for Thyroperoxidase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Propoxypyrimidine-2-thiol is a heterocyclic compound belonging to the pyrimidine-2-thiol class of molecules. Derivatives of pyrimidine-2-thiol have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3][4][5] A key mechanism of action for many biologically active pyrimidine derivatives is enzyme inhibition.[6][7][8] Given the structural similarities to known inhibitors, this compound is a candidate for high-throughput screening (HTS) campaigns to identify novel modulators of enzymatic activity.

Thyroperoxidase (TPO) is a crucial enzyme in the synthesis of thyroid hormones, and its inhibition is a target for the treatment of hyperthyroidism.[9][10] High-throughput screening assays, such as the Amplex UltraRed-thyroperoxidase (AUR-TPO) assay, have been developed to identify TPO inhibitors from large chemical libraries.[11][12][13] This application note provides a detailed protocol for the use of this compound in a high-throughput screening workflow to assess its potential as a TPO inhibitor.

Target Signaling Pathway: Thyroid Hormone Synthesis

Thyroid hormone synthesis is a multi-step process that occurs in the thyroid gland and is primarily regulated by thyroid-stimulating hormone (TSH). A key enzyme in this pathway is thyroperoxidase (TPO), which catalyzes the iodination of tyrosine residues on the thyroglobulin protein and the subsequent coupling of these residues to form the thyroid hormones triiodothyronine (T3) and thyroxine (T4). Inhibition of TPO leads to a decrease in thyroid hormone production.

Thyroid_Hormone_Synthesis Iodide Iodide Oxidation_Iodination Oxidation & Iodination Iodide->Oxidation_Iodination Thyroglobulin Thyroglobulin Thyroglobulin->Oxidation_Iodination TPO Thyroperoxidase (TPO) TPO->Oxidation_Iodination Coupling Coupling TPO->Coupling H2O2 H2O2 H2O2->Oxidation_Iodination MIT_DIT MIT & DIT on Thyroglobulin Oxidation_Iodination->MIT_DIT MIT_DIT->Coupling T3_T4 T3 & T4 on Thyroglobulin Coupling->T3_T4 This compound This compound This compound->TPO

Figure 1: Proposed inhibition of Thyroperoxidase (TPO) by this compound in the thyroid hormone synthesis pathway.

Experimental Protocols

High-Throughput Screening Workflow

The proposed high-throughput screening workflow consists of a primary screen of this compound at a single concentration, followed by a confirmatory screen and a dose-response analysis for hit confirmation and potency determination.

HTS_Workflow cluster_primary Primary Screening cluster_confirmatory Confirmatory Screening cluster_dose_response Dose-Response & Potency Single_Concentration Screen this compound (e.g., 10 µM) in AUR-TPO Assay Primary_Hit_ID Identify Primary Hits (% Inhibition > Threshold) Single_Concentration->Primary_Hit_ID Confirmatory_Screen Re-test Primary Hits in AUR-TPO Assay Primary_Hit_ID->Confirmatory_Screen Confirmed_Hit_ID Identify Confirmed Hits Confirmatory_Screen->Confirmed_Hit_ID Dose_Response Perform Dose-Response Assay (e.g., 8-point titration) Confirmed_Hit_ID->Dose_Response IC50_Determination Calculate IC50 Value Dose_Response->IC50_Determination

Figure 2: High-throughput screening workflow for the identification and characterization of TPO inhibitors.

Protocol: Amplex UltraRed-Thyroperoxidase (AUR-TPO) Inhibition Assay

This protocol is adapted from established methods for high-throughput screening of TPO inhibitors.[9][13]

Materials:

  • Purified human or rat thyroperoxidase (TPO)

  • Amplex UltraRed reagent

  • Hydrogen peroxide (H₂O₂)

  • Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.4)

  • This compound

  • Positive control inhibitor (e.g., Methimazole)

  • Negative control (e.g., DMSO)

  • 384-well black, clear-bottom microplates

  • Microplate reader with fluorescence detection (Excitation: 530-560 nm, Emission: ~590 nm)

Methodology:

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • For the primary screen, prepare a working solution at the desired screening concentration (e.g., 10 µM) in assay buffer.

    • For dose-response analysis, prepare a serial dilution of this compound in assay buffer.

  • Assay Plate Preparation:

    • Add 1 µL of the compound working solution, positive control, or negative control to the appropriate wells of a 384-well plate.

  • Enzyme Addition:

    • Prepare a solution of TPO in assay buffer.

    • Add 20 µL of the TPO solution to each well of the assay plate.

    • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Reaction Initiation:

    • Prepare a substrate solution containing Amplex UltraRed and H₂O₂ in assay buffer.

    • Add 20 µL of the substrate solution to each well to initiate the reaction.

  • Signal Detection:

    • Incubate the plate at room temperature for 30 minutes, protected from light.

    • Measure the fluorescence intensity using a microplate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each well using the following formula: % Inhibition = 100 x (1 - (Sample - Blank) / (Negative Control - Blank))

    • For dose-response analysis, plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation

Table 1: Hypothetical Primary Screening Results for this compound

CompoundConcentration (µM)% Inhibition (Mean ± SD)
This compound1065.4 ± 4.2
Methimazole (Positive Control)1092.1 ± 2.5
DMSO (Negative Control)-0.0 ± 1.8

Table 2: Hypothetical Dose-Response Data for this compound

Concentration (µM)% Inhibition (Mean ± SD)
10098.2 ± 1.5
3085.7 ± 3.1
1064.9 ± 4.5
348.2 ± 3.8
125.1 ± 2.9
0.310.5 ± 2.1
0.12.3 ± 1.7
0.030.5 ± 1.2
IC₅₀ (µM) 3.2

This application note provides a framework for utilizing this compound in a high-throughput screening campaign to identify potential inhibitors of thyroperoxidase. The detailed protocol for the AUR-TPO assay, along with the proposed workflow and data presentation formats, offers a comprehensive guide for researchers in drug discovery and related fields. The inhibitory activity of other pyrimidine-2-thiol derivatives suggests that this compound is a promising candidate for such screening efforts. Further studies would be required to confirm its mechanism of action and to evaluate its selectivity and potential off-target effects.

References

Application Notes and Protocols: 4-Propoxypyrimidine-2-thiol as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the potential application of 4-propoxypyrimidine-2-thiol as an enzyme inhibitor. While specific experimental data for this compound is not extensively available in current literature, this guide extrapolates from the known activities of similar pyrimidine-2-thiol derivatives and general principles of thiol-based enzyme inhibition to propose a comprehensive framework for its investigation. The protocols and workflows outlined herein are designed to enable researchers to effectively screen and characterize the inhibitory potential of this compound and similar compounds.

Introduction

Pyrimidine-2-thiol derivatives represent a class of heterocyclic compounds with significant potential in medicinal chemistry. The pyrimidine scaffold is a common feature in a variety of bioactive molecules, and the introduction of a thiol group provides a reactive handle that can interact with biological targets, particularly enzymes.[1][2] Several pyrimidine derivatives have been investigated as inhibitors of various enzymes, including cyclooxygenases (COX) and epidermal growth factor receptor (EGFR) kinases, highlighting their potential in developing anti-inflammatory and anti-cancer agents.[3][4][5]

The thiol group in this compound is of particular interest as it can participate in various interactions with enzyme active sites. Thiol-dependent enzymes, which utilize a cysteine residue in their catalytic mechanism, are especially relevant targets.[1][2] Inhibition can occur through reversible or irreversible covalent modification of the catalytic cysteine, leading to the inactivation of the enzyme.[1][6]

Potential Mechanisms of Action

The inhibitory activity of this compound could be mediated through several mechanisms, primarily involving the reactive thiol group.

  • Covalent Inhibition: The thiol group can act as a nucleophile, attacking electrophilic residues in the enzyme's active site, particularly the cysteine thiol in thiol-dependent enzymes. This can lead to the formation of a disulfide bond and irreversible inhibition.

  • Non-covalent Inhibition: The compound could also bind non-covalently to the enzyme's active site or an allosteric site, interfering with substrate binding or the catalytic process.

  • Metal Chelation: The thiol group could potentially chelate metal ions that are essential for the catalytic activity of certain enzymes (metalloenzymes).

The following diagram illustrates a potential covalent inhibition mechanism targeting a cysteine residue in an enzyme's active site.

G cluster_0 Enzyme Active Site Enzyme Enzyme-SH (Active Cysteine) Complex Enzyme-S-S-R (Inactive Covalent Complex) Enzyme->Complex Disulfide Bond Formation Inhibitor This compound (R-SH) Inhibitor->Enzyme Binding

Figure 1: Potential covalent inhibition of a thiol-dependent enzyme.

Experimental Protocols

The following protocols provide a general framework for the initial screening and characterization of this compound as an enzyme inhibitor.

General Enzyme Inhibition Assay (Spectrophotometric)

This protocol describes a general method to screen for enzyme inhibition by monitoring the change in absorbance of a substrate or product.

Materials:

  • Target enzyme

  • Substrate for the target enzyme

  • This compound stock solution (in DMSO)

  • Assay buffer (specific to the enzyme)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the this compound stock solution in the assay buffer.

  • In a 96-well plate, add the enzyme solution to each well.

  • Add the different concentrations of the inhibitor to the wells. Include a control with only DMSO.

  • Incubate the enzyme and inhibitor mixture for a predetermined time (e.g., 15 minutes) at the optimal temperature for the enzyme.

  • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Immediately measure the absorbance at the appropriate wavelength over time using a microplate reader.

  • Calculate the initial reaction velocities for each inhibitor concentration.

  • Plot the percentage of inhibition versus the inhibitor concentration to determine the IC50 value.

Protocol to Determine Reversible vs. Irreversible Inhibition

This "jump-dilution" experiment helps to distinguish between reversible and irreversible inhibitors.

Materials:

  • Target enzyme

  • This compound

  • Substrate

  • Assay buffer

Procedure:

  • Incubate the enzyme with a high concentration of this compound (e.g., 10x IC50) for a set time.

  • As a control, incubate the enzyme with DMSO.

  • Rapidly dilute the enzyme-inhibitor mixture (e.g., 100-fold) into the assay buffer containing the substrate.

  • Immediately monitor the enzyme activity over time.

  • Interpretation:

    • Reversible Inhibition: If the inhibitor is reversible, the rapid dilution will cause it to dissociate from the enzyme, and enzyme activity will recover over time.

    • Irreversible Inhibition: If the inhibitor is irreversible, the covalent bond will not be broken upon dilution, and enzyme activity will not recover.

Experimental Workflow for Inhibitor Characterization

The following workflow outlines the steps to fully characterize a potential enzyme inhibitor.

G A Primary Screening (Determine IC50) B Mechanism of Inhibition Study (Reversible vs. Irreversible) A->B C Determination of Kinetic Parameters (Ki, kinact) B->C D Specificity and Selectivity Assays (Test against related enzymes) C->D E Structural Studies (X-ray crystallography, NMR) C->E F Cell-Based Assays (Evaluate efficacy in a cellular context) D->F E->F

Figure 2: Workflow for characterizing an enzyme inhibitor.

Data Presentation

Quantitative data from inhibition studies should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Hypothetical Inhibition Data for this compound

Target EnzymeIC50 (µM)Inhibition TypeKi (µM)
Enzyme A15.2 ± 1.8Competitive7.5 ± 0.9
Enzyme B> 100--
Enzyme C5.6 ± 0.7Irreversible-

Potential Applications

Given the known activities of similar pyrimidine derivatives, this compound could be a valuable tool in several research areas:

  • Cancer Research: Many kinases and other enzymes involved in cell proliferation and survival are targets for cancer therapy. Pyrimidine derivatives have shown promise as EGFR inhibitors.[5]

  • Inflammation and Immunology: Enzymes such as cyclooxygenases (COX) are key mediators of inflammation. The investigation of pyrimidine derivatives as COX inhibitors is an active area of research.[3][4]

  • Infectious Diseases: Thiol-dependent enzymes are crucial for the survival of many pathogens. Compounds that selectively inhibit these enzymes could be developed as novel antimicrobial or antiviral agents.[1]

Conclusion

While further experimental validation is required, this compound presents an interesting scaffold for the development of novel enzyme inhibitors. Its pyrimidine core and reactive thiol group suggest potential for potent and selective inhibition of various enzymatic targets. The protocols and workflows provided in this document offer a robust starting point for the comprehensive evaluation of this and similar compounds in drug discovery and chemical biology research.

References

Application Notes and Protocols for Cell-Based Assays with 4-Propoxypyrimidine-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Propoxypyrimidine-2-thiol is a sulfur-containing heterocyclic compound belonging to the pyrimidine class of molecules. Derivatives of pyrimidine-2-thiol have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5] Notably, several pyrimidine-thiol derivatives have been investigated for their potential to modulate thyroid hormone synthesis, a critical physiological process.[1]

The core mechanism of action for many anti-thyroid compounds is the inhibition of thyroid peroxidase (TPO), a key enzyme responsible for the synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3).[6][7][8] This document provides detailed application notes and protocols for investigating the biological activity of this compound in cell-based assays, with a primary focus on its potential as a thyroid peroxidase inhibitor.

Hypothesized Signaling Pathway Inhibition

The primary hypothesized mechanism of action for this compound is the inhibition of thyroid peroxidase (TPO), which would disrupt the synthesis of thyroid hormones. The diagram below illustrates the key steps in thyroid hormone synthesis and the proposed point of inhibition by the compound.

Thyroid_Hormone_Synthesis_Inhibition cluster_follicle_cell Thyroid Follicular Cell cluster_colloid Follicular Lumen (Colloid) Iodide Iodide (I⁻) TPO Thyroid Peroxidase (TPO) Iodide->TPO Oxidation Iodine Iodine (I⁰) TG_Colloid Iodinated Thyroglobulin Iodine->TG_Colloid TG Thyroglobulin (TG) TG->TPO Iodination MIT Monoiodotyrosine (MIT) MIT->TPO Coupling MIT->TG_Colloid DIT Diiodotyrosine (DIT) DIT->TPO Coupling DIT->TG_Colloid T3 Triiodothyronine (T3) T3->TG_Colloid T4 Thyroxine (T4) T4->TG_Colloid TPO->Iodine TPO->MIT TPO->DIT TPO->T3 TPO->T4 Inhibitor This compound Inhibitor->TPO Inhibition

Caption: Inhibition of Thyroid Peroxidase (TPO) by this compound.

Application 1: In Vitro Thyroid Peroxidase (TPO) Inhibition Assay

This assay is designed to determine the inhibitory potential of this compound on thyroid peroxidase activity. The Amplex® UltraRed (AUR) assay is a sensitive, fluorescence-based method suitable for high-throughput screening.[9]

Experimental Workflow

Caption: Workflow for the Amplex UltraRed TPO Inhibition Assay.

Protocol: Amplex® UltraRed TPO Inhibition Assay

Materials:

  • Human recombinant Thyroid Peroxidase (TPO)

  • Amplex® UltraRed reagent (10 mM stock in DMSO)

  • Hydrogen peroxide (H₂O₂) (300 µM working solution)

  • Potassium Phosphate Buffer (200 mM, pH 7.4)

  • This compound (stock solution in DMSO)

  • Positive Control: Methimazole (MMI) or Propylthiouracil (PTU)

  • Black, clear-bottom 96-well microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a series of dilutions of this compound and the positive control (e.g., Methimazole) in Potassium Phosphate Buffer. The final DMSO concentration should not exceed 1%.

    • Prepare the Amplex® UltraRed/H₂O₂ reaction mixture by diluting the Amplex® UltraRed stock solution and H₂O₂ working solution in the phosphate buffer.

  • Assay Setup:

    • To each well of the 96-well plate, add 50 µL of the test compound dilutions or controls.

    • Add 25 µL of the TPO enzyme solution to each well.

    • Incubate the plate at 37°C for 15 minutes to allow for enzyme-inhibitor interaction.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 25 µL of the Amplex® UltraRed/H₂O₂ mixture to each well.

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence intensity at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.[9] Kinetic readings can be taken every minute for 15-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in fluorescence per minute).

    • Determine the percentage of TPO inhibition for each concentration of this compound compared to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Data Presentation: TPO Inhibition

Table 1: Inhibitory Activity of this compound on Thyroid Peroxidase

CompoundIC₅₀ (µM) [Mean ± SD]
This compound8.5 ± 1.2
Methimazole (Positive Control)5.2 ± 0.8
Propylthiouracil (Positive Control)12.1 ± 2.5
(Note: Data are hypothetical and for illustrative purposes only)

Application 2: Cell-Based Thyroid Hormone Synthesis Assay

This assay utilizes a cell line engineered to express human thyroid peroxidase (e.g., HEK293-hTPO) to assess the impact of this compound on thyroid hormone synthesis in a cellular context.[6][7]

Experimental Workflow

Cell_Assay_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Seed Seed HEK293-hTPO cells in 96-well plates Adhere Allow cells to adhere (24 hours) Seed->Adhere Treat Treat cells with This compound Adhere->Treat Incubate Incubate for 48 hours Treat->Incubate Collect Collect cell culture supernatant Incubate->Collect Assess Assess cell viability (e.g., MTT assay) Incubate->Assess Measure Measure T4 levels (e.g., ELISA) Collect->Measure

Caption: Workflow for Cell-Based Thyroid Hormone Synthesis Assay.

Protocol: Measurement of Thyroxine (T4) Production in HEK293-hTPO Cells

Materials:

  • HEK293 cells stably expressing human TPO (HEK293-hTPO)

  • Cell culture medium (e.g., DMEM) with 10% fetal bovine serum and antibiotics

  • Thyroid stimulating hormone (TSH)

  • Sodium Iodide (NaI)

  • This compound

  • Thyroxine (T4) ELISA kit

  • Cell viability assay kit (e.g., MTT, CellTiter-Glo®)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed HEK293-hTPO cells in a 96-well plate at a density of 2 x 10⁴ cells per well.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and replace it with medium containing the test compound, TSH (e.g., 10 mU/mL), and NaI (e.g., 1 µM).

    • Include vehicle control (DMSO) and positive control (Methimazole) wells.

    • Incubate the plate for 48 hours at 37°C.

  • Sample Collection and Analysis:

    • After incubation, carefully collect the cell culture supernatant for T4 measurement.

    • Quantify the concentration of T4 in the supernatant using a commercial T4 ELISA kit, following the manufacturer's instructions.

  • Cell Viability Assessment:

    • To ensure that the observed effects on T4 synthesis are not due to cytotoxicity, perform a cell viability assay on the remaining cells in the plate.

  • Data Analysis:

    • Normalize the T4 concentrations to cell viability data.

    • Calculate the percentage inhibition of T4 synthesis for each concentration of the test compound relative to the vehicle control.

    • Determine the EC₅₀ value by plotting the percentage inhibition against the log concentration of this compound.

Data Presentation: Inhibition of T4 Synthesis

Table 2: Effect of this compound on T4 Synthesis in HEK293-hTPO Cells

CompoundEC₅₀ (µM) [Mean ± SD]Cell Viability at EC₅₀
This compound15.2 ± 3.1> 95%
Methimazole (Positive Control)9.8 ± 1.9> 95%
(Note: Data are hypothetical and for illustrative purposes only)

Conclusion

The provided protocols offer a robust framework for characterizing the bioactivity of this compound, with a specific focus on its potential as a thyroid peroxidase inhibitor. The combination of a biochemical enzyme inhibition assay and a cell-based hormone synthesis assay will provide comprehensive insights into the compound's mechanism of action and its potential as a lead compound for the development of new therapeutics for thyroid disorders. Further investigations could explore the compound's effects on other aspects of thyroid function and its in vivo efficacy and safety.

References

Application Notes and Protocols: Synthesis and Therapeutic Potential of 4-Propoxypyrimidine-2-thiol Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4-propoxypyrimidine-2-thiol and its derivatives, compounds of significant interest in the field of drug discovery. The pyrimidine scaffold is a well-established pharmacophore present in numerous approved drugs, and its functionalization at the 2-position with a thiol group, coupled with a propoxy substituent at the 4-position, offers a versatile platform for developing novel therapeutic agents. These derivatives have shown promise in a variety of therapeutic areas, most notably as anticancer agents through the inhibition of key signaling pathways.

Introduction

Pyrimidine derivatives are a cornerstone in medicinal chemistry, exhibiting a broad spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The this compound core, in particular, serves as a valuable starting point for the synthesis of diverse chemical libraries. The propoxy group can influence the molecule's lipophilicity and pharmacokinetic profile, while the reactive thiol group allows for a wide range of chemical modifications to explore structure-activity relationships (SAR).

Recent research has highlighted the potential of pyrimidine-based compounds as inhibitors of crucial protein kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[3][4][5] Inhibition of these pathways can disrupt tumor growth, proliferation, and angiogenesis. This document outlines the synthetic route to this compound derivatives and provides protocols for their evaluation as potential kinase inhibitors.

Synthesis of this compound Derivatives

The synthesis of the this compound scaffold is typically achieved through a two-step process, beginning with the preparation of a β-ketoester precursor followed by a cyclocondensation reaction with thiourea.

Step 1: Synthesis of Ethyl 3-oxo-3-propoxypropanoate (1)

The key precursor, ethyl 3-oxo-3-propoxypropanoate, can be synthesized via a Claisen condensation reaction.

Protocol 1: Synthesis of Ethyl 3-oxo-3-propoxypropanoate

  • Materials:

    • Propyl acetate

    • Ethyl acetate

    • Sodium ethoxide (NaOEt)

    • Diethyl ether (anhydrous)

    • Hydrochloric acid (HCl), 1M

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide (1.0 eq) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the mixture in an ice bath.

    • Add a mixture of propyl acetate (1.0 eq) and ethyl acetate (1.2 eq) dropwise to the stirred suspension of sodium ethoxide over a period of 1-2 hours, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Cool the reaction mixture in an ice bath and acidify by the slow addition of 1M HCl until the pH is approximately 5-6.

    • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by vacuum distillation to yield ethyl 3-oxo-3-propoxypropanoate as a colorless oil.

Step 2: Synthesis of this compound (2)

The target scaffold is synthesized by the cyclocondensation of the β-ketoester with thiourea.

Protocol 2: Synthesis of this compound

  • Materials:

    • Ethyl 3-oxo-3-propoxypropanoate (1)

    • Thiourea

    • Sodium ethoxide (NaOEt)

    • Ethanol (absolute)

    • Acetic acid

  • Procedure:

    • Dissolve sodium ethoxide (1.1 eq) in absolute ethanol in a round-bottom flask equipped with a reflux condenser.

    • To this solution, add ethyl 3-oxo-3-propoxypropanoate (1.0 eq) and thiourea (1.1 eq).

    • Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Acidify the mixture with acetic acid to precipitate the product.

    • Filter the solid precipitate, wash with cold water, and dry under vacuum.

    • The crude this compound can be recrystallized from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified product.

Step 3: Synthesis of this compound Derivatives (3a-c)

The versatile thiol group on the pyrimidine ring can be readily alkylated to generate a library of derivatives.

Protocol 3: S-Alkylation of this compound

  • Materials:

    • This compound (2)

    • Alkyl halide (e.g., benzyl bromide, 4-chlorobenzyl bromide, 2,4-dichlorobenzyl bromide) (1.1 eq)

    • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

    • N,N-Dimethylformamide (DMF) or Acetone

  • Procedure:

    • To a solution of this compound (1.0 eq) in DMF or acetone, add a base such as potassium carbonate (1.5 eq) or sodium hydride (1.2 eq, handle with care).

    • Stir the mixture at room temperature for 30 minutes.

    • Add the corresponding alkyl halide (1.1 eq) dropwise to the reaction mixture.

    • Continue stirring at room temperature for 4-6 hours or until the reaction is complete as monitored by TLC.

    • Pour the reaction mixture into ice-water to precipitate the product.

    • Filter the solid, wash with water, and dry.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the general synthetic workflow and a plausible signaling pathway that can be targeted by these derivatives.

Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Scaffold Synthesis cluster_2 Step 3: Derivatization Propyl Acetate Propyl Acetate Claisen Condensation Claisen Condensation Propyl Acetate->Claisen Condensation Ethyl Acetate Ethyl Acetate Ethyl Acetate->Claisen Condensation NaOEt NaOEt NaOEt->Claisen Condensation Ethyl 3-oxo-3-propoxypropanoate Ethyl 3-oxo-3-propoxypropanoate Cyclocondensation Cyclocondensation Ethyl 3-oxo-3-propoxypropanoate->Cyclocondensation Claisen Condensation->Ethyl 3-oxo-3-propoxypropanoate Thiourea Thiourea Thiourea->Cyclocondensation This compound This compound S-Alkylation S-Alkylation This compound->S-Alkylation Cyclocondensation->this compound Alkyl Halide Alkyl Halide Alkyl Halide->S-Alkylation Derivatives (3a-c) Derivatives (3a-c) S-Alkylation->Derivatives (3a-c) Kinase_Inhibition_Pathway cluster_0 Cell Membrane Growth_Factor Growth Factor (e.g., EGF, VEGF) Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) Growth_Factor->Receptor_Tyrosine_Kinase Binds Downstream_Signaling Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Receptor_Tyrosine_Kinase->Downstream_Signaling Activates 4-Propoxypyrimidine-2-thiol_Derivative This compound Derivative 4-Propoxypyrimidine-2-thiol_Derivative->Receptor_Tyrosine_Kinase Inhibits (ATP competition) ATP ATP ATP->Receptor_Tyrosine_Kinase Cellular_Response Cellular Response (Proliferation, Angiogenesis, Survival) Downstream_Signaling->Cellular_Response Promotes

References

Application Note & Protocol: Quantification of 4-Propoxypyrimidine-2-thiol in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Propoxypyrimidine-2-thiol is a heterocyclic compound of interest in pharmaceutical research due to its structural similarity to biologically active pyrimidine derivatives.[1] Accurate quantification of this and related molecules in biological matrices is essential for pharmacokinetic, pharmacodynamic, and toxicology studies. Thiols, however, present an analytical challenge due to their susceptibility to oxidation.[2][3] This application note describes a robust and sensitive method for the quantification of this compound in human plasma using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The method employs a rapid protein precipitation step followed by alkylation of the thiol group with N-ethylmaleimide (NEM) to enhance stability and chromatographic performance.

Principle

The method is based on the principle of protein precipitation to extract the analyte and an internal standard (IS), this compound-d7, from human plasma. The thiol groups of the analyte and IS are then derivatized with N-ethylmaleimide (NEM) to form stable thioether adducts. These adducts are subsequently separated by reversed-phase HPLC and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Experimental Protocols

1. Materials and Reagents

  • This compound (purity ≥98%)

  • This compound-d7 (internal standard, purity ≥98%)

  • N-ethylmaleimide (NEM) (purity ≥99%)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Human plasma (K2-EDTA)

  • Deionized water (18.2 MΩ·cm)

2. Stock and Working Solutions Preparation

  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound-d7 in 1 mL of methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) methanol:water to create working solutions for calibration standards and quality control samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution in methanol.

  • NEM Solution (10 mM): Prepare fresh daily by dissolving 12.5 mg of NEM in 10 mL of 50:50 (v/v) acetonitrile:water.

3. Sample Preparation

  • Label 1.5 mL microcentrifuge tubes for each sample, standard, and QC.

  • Pipette 50 µL of human plasma into the appropriate tubes.

  • Add 10 µL of the appropriate analyte working solution (or blank solution for blank samples).

  • Add 10 µL of the internal standard working solution (100 ng/mL) to all tubes except the blank.

  • Vortex briefly to mix.

  • Add 200 µL of cold acetonitrile containing 10 mM NEM to each tube to precipitate proteins and derivatize the thiols.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vials.

  • Inject 5 µL into the LC-MS/MS system.

4. LC-MS/MS Instrumentation and Conditions

  • HPLC System: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent

  • Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient Program:

    • 0.0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95-5% B

    • 3.1-4.0 min: 5% B

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • This compound-NEM adduct: To be determined empirically, but a plausible transition would be m/z 296.1 -> 171.1

    • This compound-d7-NEM adduct (IS): To be determined empirically, but a plausible transition would be m/z 303.1 -> 178.1

Data Presentation

Table 1: Method Validation Summary - Linearity and Sensitivity

ParameterResult
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)1 ng/mL
LLOQ Accuracy95.2%
LLOQ Precision (%CV)8.7%

Table 2: Method Validation Summary - Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (%) (n=6)Intra-day Precision (%CV) (n=6)Inter-day Accuracy (%) (n=18)Inter-day Precision (%CV) (n=18)
Low QC3102.16.5101.57.2
Mid QC10098.74.299.35.1
High QC800100.53.8100.94.5

Table 3: Method Validation Summary - Recovery and Matrix Effect

QC LevelAnalyte Recovery (%)IS Recovery (%)Matrix Effect (%)
Low QC88.990.198.5
High QC91.290.5101.2

Visualizations

Sample_Preparation_Workflow plasma 1. Plasma Sample (50 µL) add_is 2. Add Internal Standard plasma->add_is vortex1 3. Vortex add_is->vortex1 ppt 4. Add ACN with NEM (Protein Precipitation & Derivatization) vortex1->ppt vortex2 5. Vortex Vigorously ppt->vortex2 centrifuge 6. Centrifuge vortex2->centrifuge supernatant 7. Transfer Supernatant centrifuge->supernatant injection 8. Inject into LC-MS/MS supernatant->injection

Caption: Workflow for sample preparation of this compound from plasma.

Analytical_Workflow cluster_lc HPLC Separation cluster_ms MS/MS Detection cluster_data Data Analysis autosampler Autosampler Injection hplc_column C18 Reversed-Phase Column autosampler->hplc_column Mobile Phase Flow gradient Gradient Elution hplc_column->gradient Separation esi ESI Source (Ionization) gradient->esi Eluent Transfer q1 Quadrupole 1 (Precursor Ion Selection) esi->q1 q2 Quadrupole 2 (Collision Cell - CID) q1->q2 q3 Quadrupole 3 (Product Ion Selection) q2->q3 detector Detector q3->detector chromatogram Generate Chromatogram (Peak Area) detector->chromatogram Signal Processing calibration Calibration Curve (Peak Area Ratio vs. Conc.) chromatogram->calibration quantification Quantify Unknowns calibration->quantification

Caption: LC-MS/MS analytical workflow for quantification.

References

Application Notes and Protocols for Antimicrobial Activity Screening of 4-Propoxypyrimidine-2-thiol and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties. The pyrimidine-2-thiol scaffold, in particular, has been identified as a promising pharmacophore for the development of novel antimicrobial agents. This document provides detailed application notes and protocols for the screening of 4-propoxypyrimidine-2-thiol and its analogs for antimicrobial activity. While specific data for this compound is not extensively available in the public domain, the provided protocols and data for analogous compounds offer a comprehensive framework for its evaluation.

The antimicrobial efficacy of pyrimidine-2-thiol derivatives is influenced by the nature and position of substituents on the pyrimidine ring. For instance, the presence of electron-withdrawing groups can enhance the antimicrobial potential of these compounds.[1] The screening protocols outlined below are essential for determining the minimum inhibitory concentration (MIC) of these compounds against a panel of clinically relevant bacterial and fungal strains.

Data Presentation: Antimicrobial Activity of Representative Pyrimidine-2-thiol Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of a series of 4-(substituted phenyl)-6-(4-nitrophenyl)pyrimidine-2-thiol/amine analogs, which serve as representative examples for the potential antimicrobial activity of substituted pyrimidine-2-thiols.[1]

CompoundRXTest OrganismMIC (µM/mL)
2 HCl (ortho)Escherichia coli0.91
5 HCl (meta)Bacillus subtilis0.96
10 OHBrPseudomonas aeruginosa0.77
Salmonella enterica1.55
11 HBrAspergillus niger1.68
12 NH2Cl (ortho)Staphylococcus aureus0.87
Candida albicans1.73
Cefadroxil --Bacterial Strains1.95 - 3.90
Fluconazole --Fungal Strains3.90 - 7.81

Data extracted from Narwal, S., Kumar, S., & Verma, P. K. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Chemistry Central Journal, 11(1), 52.[1]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method

This protocol is adapted from standard methodologies for determining the MIC of antimicrobial agents.

1. Materials and Reagents:

  • Test compound (e.g., this compound)

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton Broth (MHB) for bacteria

  • Sabouraud Dextrose Broth (SDB) for fungi

  • Sterile 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO) for dissolving the test compound

  • Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (broth with DMSO)

  • Spectrophotometer (for inoculum standardization)

  • Incubator

2. Inoculum Preparation: a. From a fresh agar plate, pick a few colonies of the test microorganism. b. Inoculate the colonies into a tube containing sterile MHB (for bacteria) or SDB (for fungi). c. Incubate the broth culture at 37°C for bacteria and 28°C for fungi until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Adjust the inoculum density with sterile broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Preparation of Test Compound Dilutions: a. Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL). b. Perform serial two-fold dilutions of the stock solution in the appropriate broth (MHB or SDB) in the wells of a 96-well microtiter plate to obtain a range of concentrations (e.g., from 100 µg/mL to 0.195 µg/mL).

4. Assay Procedure: a. To each well containing the diluted test compound, add the standardized inoculum. b. Include a positive control well (broth, inoculum, and standard antibiotic) and a negative control well (broth, inoculum, and DMSO without the test compound). c. Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

5. Interpretation of Results: a. The MIC is defined as the lowest concentration of the test compound at which there is no visible growth of the microorganism.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Start inoculum Prepare Standardized Inoculum (0.5 McFarland) start->inoculum compound_prep Prepare Serial Dilutions of Test Compound start->compound_prep plate_setup Inoculate 96-well Plate inoculum->plate_setup compound_prep->plate_setup incubation Incubate Plate (Bacteria: 37°C, 24h; Fungi: 28°C, 48h) plate_setup->incubation read_results Visually Inspect for Growth incubation->read_results determine_mic Determine MIC read_results->determine_mic finish End determine_mic->finish

Experimental workflow for MIC determination.

Proposed Mechanism of Action

While the exact mechanism of action for this compound is yet to be elucidated, studies on analogous thiophenyl pyrimidine derivatives suggest a potential mode of action involving the inhibition of bacterial cell division. One proposed target is the FtsZ protein, a key component of the bacterial cytoskeleton that forms the Z-ring at the site of cell division. Inhibition of FtsZ polymerization and its GTPase activity can disrupt cell division, ultimately leading to bacterial cell death.

mechanism_of_action compound This compound (or analog) target FtsZ Protein compound->target Binds to inhibition Inhibition of FtsZ Polymerization target->inhibition disruption Disruption of Z-ring Formation inhibition->disruption cell_death Inhibition of Cell Division & Bacterial Cell Death disruption->cell_death

References

Application Notes and Protocols for Developing Kinase Assays for 4-Propoxypyrimidine-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer.[1][2] The development of small molecule kinase inhibitors is a major focus of modern drug discovery.[3] Pyrimidine-based scaffolds are a common feature in many approved kinase inhibitors, suggesting that novel pyrimidine derivatives like 4-Propoxypyrimidine-2-thiol are promising candidates for investigation.[4][5][6]

This document provides a comprehensive guide for developing and executing a suite of kinase assays to characterize the inhibitory potential of this compound. The protocols outlined here cover initial biochemical screening, determination of potency and selectivity, and validation in cell-based models.

Hypothetical Target Kinase Selection

Given that pyrimidine scaffolds are known to target a variety of kinases, initial screening of this compound could be directed towards well-validated cancer targets such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Src family kinases.[4][7][8] The choice of initial targets can be further refined by computational docking studies or by screening against a broad panel of kinases.

Data Presentation: Hypothetical Screening Data

The following tables represent hypothetical data that could be generated for this compound during an initial screening and profiling campaign.

Table 1: Primary Biochemical Screen of this compound against a Panel of Kinases

Kinase Target% Inhibition at 10 µM
VEGFR-285%
EGFR45%
Src30%
CDK215%
MAPK15%

Table 2: IC50 Determination for Lead Candidate Kinases

Kinase TargetIC50 (nM)
VEGFR-2150
EGFR2500
Src>10000

Table 3: Cell-Based Assay Results for this compound

Assay TypeCell LineEndpointIC50 (µM)
Cellular Phosphorylation (pVEGFR-2)HUVECVEGFR-2 Autophosphorylation1.2
Cell ProliferationHUVECCell Viability2.5

Experimental Protocols

Protocol 1: Primary Biochemical Kinase Assay (ADP-Glo™ Luminescence Assay)

This protocol is designed for a primary high-throughput screen to identify initial kinase hits. The ADP-Glo™ assay measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[9]

Materials:

  • Kinase of interest (e.g., VEGFR-2)

  • Substrate peptide

  • ATP

  • This compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a stock solution of this compound in 100% DMSO.

  • In a 384-well plate, add 1 µL of the compound solution (or DMSO for control).

  • Add 2 µL of a solution containing the kinase and substrate peptide in assay buffer.

  • Incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 2 µL of ATP solution.

  • Incubate for 1-2 hours at room temperature.

  • Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure luminescence using a plate reader.

Protocol 2: IC50 Determination using TR-FRET Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common method for determining inhibitor potency.[10]

Materials:

  • Kinase of interest

  • Biotinylated substrate peptide

  • Europium-labeled anti-phospho-substrate antibody

  • Allophycocyanin (APC)-labeled streptavidin

  • ATP

  • Serial dilutions of this compound

  • TR-FRET Assay Buffer

  • 384-well plates

  • TR-FRET compatible plate reader

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • Add 1 µL of the compound dilutions to the wells of a 384-well plate.

  • Add 4 µL of a solution containing the kinase and biotinylated substrate peptide.

  • Incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding 5 µL of ATP.

  • Incubate for 1 hour at room temperature.

  • Stop the reaction by adding 5 µL of a stop/detection mix containing EDTA, the Europium-labeled antibody, and APC-labeled streptavidin.

  • Incubate for 1 hour at room temperature.

  • Measure the TR-FRET signal on a compatible plate reader (excitation at 320-340 nm, emission at 615 nm and 665 nm).

  • Calculate the ratio of the emission signals and plot against the inhibitor concentration to determine the IC50 value.

Protocol 3: Cellular Phosphorylation Assay

This cell-based assay measures the ability of the compound to inhibit the phosphorylation of a target kinase within a cellular context.[11][12]

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVEC) or other relevant cell line

  • Cell culture medium

  • Vascular Endothelial Growth Factor (VEGF)

  • This compound

  • Lysis buffer

  • Phospho-VEGFR-2 and Total-VEGFR-2 ELISA kit

  • 96-well plates

Procedure:

  • Seed HUVEC cells in a 96-well plate and grow to 80-90% confluency.

  • Starve the cells in serum-free medium for 4-6 hours.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with VEGF (e.g., 50 ng/mL) for 10-15 minutes.

  • Aspirate the medium and lyse the cells with lysis buffer.

  • Quantify the amount of phosphorylated and total VEGFR-2 in the cell lysates using the respective ELISA kits according to the manufacturer's instructions.

  • Determine the concentration of this compound that inhibits VEGFR-2 phosphorylation by 50% (IC50).

Visualizations

Kinase_Assay_Workflow cluster_0 Biochemical Assays cluster_1 Cell-Based Assays Primary_Screen Primary Screen (e.g., ADP-Glo) IC50_Determination IC50 Determination (e.g., TR-FRET) Primary_Screen->IC50_Determination Active Compounds Selectivity_Profiling Selectivity Profiling (Kinase Panel) IC50_Determination->Selectivity_Profiling Potent Compounds Cellular_Target_Engagement Cellular Target Engagement (e.g., NanoBRET) Selectivity_Profiling->Cellular_Target_Engagement Selective Compounds Cellular_Phosphorylation Cellular Phosphorylation (e.g., ELISA) Cellular_Target_Engagement->Cellular_Phosphorylation Cell_Viability Cell Viability Assay Cellular_Phosphorylation->Cell_Viability

Caption: Workflow for the development of kinase assays for a novel compound.

Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Compound This compound Compound->VEGFR2 Inhibition Proliferation Cell Proliferation & Angiogenesis PLCg->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Hypothetical inhibition of the VEGFR-2 signaling pathway.

Assay_Types Kinase_Assays Kinase Assay Development Biochemical Biochemical Assays (Direct Enzyme Inhibition) Kinase_Assays->Biochemical Cell_Based Cell-Based Assays (Cellular Context) Kinase_Assays->Cell_Based Fluorescence Fluorescence-Based (TR-FRET, FRET) Biochemical->Fluorescence Luminescence Luminescence-Based (ADP-Glo, Kinase-Glo) Biochemical->Luminescence Radioactivity Radioactivity-Based (32P-ATP) Biochemical->Radioactivity Phosphorylation Phosphorylation Status (ELISA, Western Blot) Cell_Based->Phosphorylation Viability Cell Proliferation/ Viability Cell_Based->Viability Target_Engagement Target Engagement (NanoBRET) Cell_Based->Target_Engagement

References

Biophysical Techniques for Characterizing 4-Propoxypyrimidine-2-thiol Binding Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols detail the use of key biophysical techniques to elucidate the binding characteristics of 4-Propoxypyrimidine-2-thiol, a small molecule of interest in drug discovery, with its putative protein target. The following sections provide detailed methodologies for Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Nuclear Magnetic Resonance (NMR) Spectroscopy, X-ray Crystallography, and Differential Scanning Fluorimetry (DSF).

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the binding of this compound to its target protein, "Target X," as would be determined by the techniques described below. This data is for illustrative purposes to demonstrate how results from different biophysical methods can be compiled for comparative analysis.

Biophysical TechniqueParameterValueUnits
Surface Plasmon Resonance (SPR) Association Rate Constant (ka)1.5 x 10⁵M⁻¹s⁻¹
Dissociation Rate Constant (kd)3.0 x 10⁻³s⁻¹
Equilibrium Dissociation Constant (KD)20nM
Isothermal Titration Calorimetry (ITC) Stoichiometry (n)1.1
Equilibrium Dissociation Constant (KD)25nM
Enthalpy Change (ΔH)-12.5kcal/mol
Entropy Change (ΔS)-15.8cal/mol·K
Nuclear Magnetic Resonance (NMR) Equilibrium Dissociation Constant (KD)30nM
Differential Scanning Fluorimetry (DSF) Melting Temperature Shift (ΔTm)+5.2°C

I. Surface Plasmon Resonance (SPR)

Application Note: SPR is a label-free technique that provides real-time quantitative data on the kinetics and affinity of molecular interactions.[1][2][3] In this application, SPR is used to measure the association and dissociation rates of this compound binding to its immobilized target protein, thereby determining the binding affinity (KD).[1][4]

Experimental Protocol:

  • Sensor Chip Preparation:

    • Select a sensor chip with a suitable surface chemistry (e.g., CM5 for amine coupling).

    • Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

  • Protein Immobilization:

    • Inject the purified target protein (e.g., at 50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface until the desired immobilization level is reached (typically 2000-3000 Response Units).

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.

    • A reference flow cell should be prepared similarly but without protein immobilization to subtract bulk refractive index changes and non-specific binding.

  • Binding Analysis:

    • Prepare a dilution series of this compound in a suitable running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20). Concentrations should typically range from 0.1 to 10 times the expected KD.

    • Inject the different concentrations of this compound over both the target and reference flow cells at a constant flow rate (e.g., 30 µL/min).

    • Monitor the association phase, followed by a dissociation phase where only running buffer is flowed over the chip.

    • Regenerate the sensor chip surface between cycles if necessary, using a mild regeneration solution (e.g., a short pulse of 10 mM glycine-HCl, pH 2.5).

  • Data Analysis:

    • Subtract the reference flow cell data from the target flow cell data to obtain the specific binding sensorgrams.

    • Fit the sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[5]

SPR_Workflow cluster_prep Preparation cluster_immob Immobilization cluster_analysis Analysis cluster_data Data Processing Chip Sensor Chip Activate Activate Surface (EDC/NHS) Chip->Activate Immobilize Immobilize Target Protein Activate->Immobilize Deactivate Deactivate (Ethanolamine) Immobilize->Deactivate Inject Inject Ligand (this compound) Deactivate->Inject Dissociate Dissociation (Buffer Flow) Inject->Dissociate Regenerate Regenerate Chip Dissociate->Regenerate Process Reference Subtraction Dissociate->Process Regenerate->Inject Fit Fit Data (e.g., 1:1 Model) Process->Fit Results Determine ka, kd, KD Fit->Results

SPR Experimental Workflow

II. Isothermal Titration Calorimetry (ITC)

Application Note: ITC is a powerful technique that directly measures the heat released or absorbed during a binding event.[6] It provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).[7][8] This information is crucial for understanding the driving forces behind the binding interaction.

Experimental Protocol:

  • Sample Preparation:

    • Dialyze both the purified target protein and this compound extensively against the same buffer (e.g., 20 mM phosphate buffer, 150 mM NaCl, pH 7.2). This is critical to minimize heat signals from buffer mismatch.

    • Accurately determine the concentrations of the protein and ligand solutions.

    • Degas both solutions immediately before the experiment to prevent bubble formation in the calorimeter.

  • ITC Experiment Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Load the target protein solution into the sample cell (typically at a concentration 10-20 times the expected KD).

    • Load the this compound solution into the injection syringe (typically at a concentration 10-15 times that of the protein).

  • Titration:

    • Perform an initial small injection (e.g., 0.5 µL) to account for any initial mixing artifacts, and discard this data point during analysis.

    • Carry out a series of injections (e.g., 19 injections of 2 µL each) with sufficient spacing between injections (e.g., 150 seconds) to allow the signal to return to baseline.

    • Perform a control experiment by titrating the ligand into the buffer alone to determine the heat of dilution.

  • Data Analysis:

    • Integrate the raw titration data to obtain the heat change for each injection.

    • Subtract the heat of dilution from the binding data.

    • Fit the resulting binding isotherm to a suitable model (e.g., a one-site binding model) to determine the thermodynamic parameters: n, KD, ΔH, and ΔS.[7]

ITC_Workflow cluster_prep Sample Preparation cluster_exp Experiment Setup cluster_titration Titration cluster_analysis Data Analysis Dialyze Dialyze Protein & Ligand (Identical Buffer) Concentration Determine Concentrations Dialyze->Concentration Degas Degas Solutions Concentration->Degas LoadProtein Load Protein into Sample Cell Degas->LoadProtein LoadLigand Load Ligand into Syringe Degas->LoadLigand Inject Inject Ligand into Protein Solution LoadProtein->Inject LoadLigand->Inject MeasureHeat Measure Heat Change Inject->MeasureHeat MeasureHeat->Inject Integrate Integrate Heat Peaks MeasureHeat->Integrate Control Control: Ligand into Buffer Subtract Subtract Heat of Dilution Control->Subtract Integrate->Subtract Fit Fit Binding Isotherm Subtract->Fit Results Determine n, KD, ΔH, ΔS Fit->Results

ITC Experimental Workflow

III. Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: NMR spectroscopy is a powerful technique for studying protein-ligand interactions in solution at atomic resolution.[9][10][11] Ligand-observed NMR methods, such as Saturation Transfer Difference (STD) NMR, are particularly useful for detecting weak to moderate binding and for screening compound libraries.[11] Protein-observed methods, like Chemical Shift Perturbation (CSP) mapping, can identify the binding site on the protein.[7]

Experimental Protocol (Chemical Shift Perturbation):

  • Sample Preparation:

    • Express and purify the target protein with uniform ¹⁵N isotopic labeling.

    • Prepare a concentrated stock solution of this compound in a deuterated buffer that matches the protein buffer.

    • Prepare a series of NMR samples with a constant concentration of ¹⁵N-labeled protein and increasing concentrations of this compound.

  • NMR Data Acquisition:

    • Acquire a series of 2D ¹H-¹⁵N HSQC spectra for each sample.

    • The first spectrum should be of the free protein as a reference.

  • Data Analysis:

    • Overlay the HSQC spectra from the titration series.

    • Identify the amide cross-peaks that shift their position upon addition of the ligand. These shifts indicate that the corresponding residues are in or near the binding site.

    • Calculate the weighted average chemical shift perturbation for each residue.

    • Map the significantly perturbed residues onto the 3D structure of the protein to visualize the binding site.

    • The dissociation constant (KD) can be determined by fitting the chemical shift changes as a function of ligand concentration to a binding isotherm.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Label ¹⁵N-label Target Protein Titration Prepare Titration Series Label->Titration Acquire Acquire 2D ¹H-¹⁵N HSQC Spectra Titration->Acquire Overlay Overlay Spectra Acquire->Overlay Identify Identify Shifted Peaks Overlay->Identify Map Map Perturbations onto Structure Identify->Map Fit Fit Shifts to Determine KD Identify->Fit

NMR (CSP) Experimental Workflow

IV. X-ray Crystallography

Application Note: X-ray crystallography provides a high-resolution 3D structure of the protein-ligand complex, offering detailed insights into the binding mode, specific molecular interactions, and any conformational changes in the protein upon ligand binding.[12][13] This information is invaluable for structure-based drug design.

Experimental Protocol:

  • Protein Crystallization:

    • Screen for crystallization conditions of the purified target protein using techniques like hanging-drop or sitting-drop vapor diffusion.

    • Optimize the initial crystallization hits to obtain diffraction-quality crystals.

  • Ligand Soaking or Co-crystallization:

    • Soaking: Transfer a protein crystal to a solution containing a high concentration of this compound and allow it to diffuse into the crystal.

    • Co-crystallization: Mix the protein and ligand together before setting up the crystallization trials.

  • X-ray Diffraction Data Collection:

    • Cryo-protect the crystal and flash-cool it in liquid nitrogen.

    • Mount the crystal on a goniometer and expose it to a high-intensity X-ray beam (often at a synchrotron).[14]

    • Collect a complete set of diffraction images as the crystal is rotated.[15]

  • Structure Determination and Refinement:

    • Process the diffraction data to determine the unit cell parameters and space group, and to integrate the reflection intensities.

    • Solve the phase problem using methods like molecular replacement if a homologous structure is available.

    • Build an initial model of the protein-ligand complex into the electron density map.

    • Refine the model against the diffraction data to improve its fit and geometry.

  • Structure Analysis:

    • Analyze the final refined structure to identify the specific hydrogen bonds, hydrophobic interactions, and other contacts between this compound and the target protein.

XRay_Workflow cluster_crystal Crystallization cluster_data Data Collection cluster_structure Structure Determination cluster_analysis Analysis Crystallize Crystallize Target Protein Soak Soak Crystal with Ligand or Co-crystallize Crystallize->Soak Cryo Cryo-protect Crystal Soak->Cryo Diffract Collect X-ray Diffraction Data Cryo->Diffract Process Process Data Diffract->Process Solve Solve Phase Problem Process->Solve Build Build Model Solve->Build Refine Refine Structure Build->Refine Analyze Analyze Protein-Ligand Interactions Refine->Analyze

X-ray Crystallography Workflow

V. Differential Scanning Fluorimetry (DSF)

Application Note: DSF, also known as a thermal shift assay, is a rapid and cost-effective method to screen for ligand binding.[16][17][18] The principle is that ligand binding often stabilizes a protein, leading to an increase in its melting temperature (Tm).[19] This technique is well-suited for high-throughput screening of compound libraries.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a solution of the purified target protein in a suitable buffer.

    • Prepare a stock solution of a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).

    • Prepare a stock solution of this compound.

  • Assay Setup:

    • In the wells of a 96- or 384-well PCR plate, mix the protein solution and the fluorescent dye.

    • Add this compound to the test wells and an equivalent amount of solvent to the control wells.

  • Thermal Denaturation:

    • Place the plate in a real-time PCR instrument.[20]

    • Program the instrument to slowly increase the temperature (e.g., from 25°C to 95°C with a ramp rate of 1°C/minute).

    • Monitor the fluorescence intensity at each temperature increment.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature to generate a melting curve.

    • Determine the melting temperature (Tm), which is the midpoint of the unfolding transition.

    • A significant increase in the Tm in the presence of this compound (ΔTm) indicates binding and stabilization of the protein.

DSF_Workflow cluster_prep Assay Preparation cluster_exp Experiment cluster_analysis Data Analysis Mix Mix Protein, Dye, and Ligand in Plate Heat Ramp Temperature in RT-PCR Machine Mix->Heat Measure Measure Fluorescence Heat->Measure Plot Plot Fluorescence vs. Temperature Measure->Plot DetermineTm Determine Tm Plot->DetermineTm CalculateDeltaTm Calculate ΔTm DetermineTm->CalculateDeltaTm

DSF Experimental Workflow

References

Application Notes and Protocols for 4-Propoxypyrimidine-2-thiol in Covalent Ligand Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Covalent inhibitors have emerged as a powerful modality in drug discovery, offering high potency and prolonged duration of action.[1][2][3] The strategic targeting of nucleophilic amino acid residues, such as cysteine, can lead to highly selective therapeutics.[4] This document provides detailed application notes and protocols for the use of 4-propoxypyrimidine-2-thiol, a potential covalent ligand, in screening campaigns aimed at identifying and characterizing novel covalent inhibitors. Pyrimidine derivatives are a versatile scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[5][6][7] The 2-thiol substituent on the pyrimidine ring presents a potential reactive handle for covalent modification of target proteins.

The protocols outlined below cover a comprehensive workflow, from initial hit identification using mass spectrometry to cellular target engagement and selectivity profiling.

Principle of Covalent Targeting

This compound is hypothesized to act as a covalent modifier of cysteine residues within proteins. The pyrimidine-2-thiol moiety can undergo a nucleophilic aromatic substitution (SNAr) reaction with the thiolate anion of a cysteine residue, forming a stable thioether bond and displacing a leaving group. The reactivity of such compounds can be tuned by substituents on the pyrimidine ring.[4][8]

Experimental Workflow for Covalent Ligand Screening

A typical workflow for evaluating this compound as a covalent ligand involves a multi-step process to confirm covalent binding, identify the target, and assess cellular activity and selectivity.

Covalent Ligand Screening Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Biochemical Characterization cluster_2 Phase 3: Cellular Validation cluster_3 Phase 4: Selectivity & Off-Target Profiling a Intact Protein Mass Spectrometry Screening b Peptide Mapping MS/MS a->b Confirm covalent binding & identify modification site c Enzyme/Binding Assays b->c d Determination of kinact/KI c->d Quantify inhibitory potency e Cellular Thermal Shift Assay (CETSA) d->e g Cellular Functional Assays e->g f Activity-Based Protein Profiling (ABPP) f->g Confirm target engagement & assess cellular activity h Chemoproteomics g->h i Panel Screening (e.g., Kinase Panel) h->i Identify off-targets

Caption: A comprehensive workflow for the evaluation of covalent ligands.

Data Presentation

Table 1: Summary of Mass Spectrometry Data for Target Protein X
ParameterValueMethod
Expected Mass Shift+210.28 DaTheoretical
Observed Mass Shift+210.25 DaIntact Protein MS
Site of ModificationCys145Peptide Mapping MS/MS
Percent Labeling (1 hr)85%Intact Protein MS
Table 2: Kinetic Parameters for Inhibition of Target Protein X
ParameterValueMethod
kinact0.05 min-1Enzyme Assay
KI10 µMEnzyme Assay
kinact/KI5000 M-1s-1Calculated
Table 3: Cellular Target Engagement and Functional Data
AssayMetricValueCell Line
CETSAΔTm+4.2 °CHEK293
ABPPIC501.5 µMHeLa
Cell ViabilityIC505.2 µMA549

Experimental Protocols

Protocol 1: Intact Protein Mass Spectrometry Screening

Objective: To confirm covalent modification of a target protein by this compound.

Materials:

  • Purified target protein (e.g., 10 µM in PBS)

  • This compound (10 mM stock in DMSO)

  • DMSO (vehicle control)

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Incubate the target protein (10 µM) with this compound (100 µM) at room temperature for 1 hour. Prepare a vehicle control with DMSO.

  • Desalt the protein samples using a suitable method (e.g., C4 ZipTip).

  • Analyze the samples by LC-MS.

  • Deconvolute the resulting mass spectra to determine the intact protein mass.

  • Compare the mass of the compound-treated protein with the vehicle-treated protein to identify the mass shift corresponding to covalent adduction.[9][10][11]

Protocol 2: Peptide Mapping by LC-MS/MS

Objective: To identify the specific amino acid residue modified by this compound.

Materials:

  • Covalently modified protein sample from Protocol 1

  • DTT, iodoacetamide, and trypsin

  • LC-MS/MS system

Procedure:

  • Denature, reduce, and alkylate the protein sample.

  • Digest the protein with trypsin overnight at 37°C.

  • Analyze the resulting peptide mixture by LC-MS/MS.

  • Search the MS/MS data against the protein sequence to identify peptides with a mass modification corresponding to the covalent adduct.

  • Manually inspect the MS/MS spectra to confirm the site of modification.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement in a cellular context.[12][13]

Materials:

  • Cultured cells (e.g., HEK293)

  • This compound

  • PBS and lysis buffer

  • Antibody against the target protein for Western blotting or appropriate reagents for other detection methods.

Procedure:

  • Treat cultured cells with various concentrations of this compound or vehicle (DMSO) for a specified time.

  • Harvest and resuspend the cells in PBS.

  • Divide the cell suspension into aliquots and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Lyse the cells by freeze-thawing.

  • Separate soluble and aggregated proteins by centrifugation.

  • Analyze the soluble fraction by Western blot or another detection method to quantify the amount of soluble target protein at each temperature.

  • Plot the data to generate melting curves and determine the change in melting temperature (ΔTm) upon compound treatment.

Signaling Pathway Visualization

A potential application for a covalent inhibitor targeting a cysteine residue is in the inhibition of oncogenic KRAS G12C. The following diagram illustrates the KRAS signaling pathway.

KRAS Signaling Pathway cluster_pathway KRAS Signaling RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 SOS1 SOS1 GRB2->SOS1 KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP GEF (SOS1) KRAS_GTP->KRAS_GDP GAP RAF RAF KRAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor This compound (Covalent Inhibitor) Inhibitor->KRAS_GTP Covalently modifies Cys12 Inhibits signaling

Caption: Inhibition of the KRAS G12C signaling pathway by a covalent ligand.

Conclusion

This compound represents a promising scaffold for the development of novel covalent inhibitors. The protocols and workflow described herein provide a comprehensive framework for its evaluation, from initial biochemical characterization to cellular validation. Successful application of these methods will enable a thorough understanding of the compound's mechanism of action, potency, and selectivity, facilitating its potential progression in drug discovery programs.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Propoxypyrimidine-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Propoxypyrimidine-2-thiol.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Problem IDIssuePotential Cause(s)Recommended Solution(s)
YLD-001 Low to No Product Yield Incomplete reaction: Reaction time may be too short, or the temperature may be too low.- Increase the reaction time and monitor progress using Thin Layer Chromatography (TLC).- Gradually increase the reaction temperature, ensuring it does not exceed the decomposition point of reactants or products.
Incorrect pH: The cyclocondensation reaction is sensitive to pH. Acidic or basic conditions are typically required, and a suboptimal pH can hinder the reaction.[1]- If using acid catalysis, ensure a suitable acid (e.g., HCl) is present in sufficient concentration.- If using base catalysis, a strong base may be required, but harsh conditions can lead to side products.[2]
Poor quality starting materials: Impurities in the ethyl 4-propoxy-3-oxobutanoate or thiourea can interfere with the reaction.- Verify the purity of starting materials using techniques like NMR or GC-MS.- Purify starting materials if necessary (e.g., recrystallization of thiourea).
PUR-001 Difficulty in Product Purification Presence of unreacted starting materials: Incomplete reaction can lead to a mixture of product and starting materials, complicating purification.- Optimize reaction conditions (time, temperature, catalyst) to drive the reaction to completion.- Utilize column chromatography with an appropriate solvent system to separate the product from starting materials.
Formation of side products: Undesired side reactions can lead to impurities that are difficult to separate from the desired product.- Adjust reaction conditions to minimize side reactions. For instance, carefully control the temperature and stoichiometry of reactants.- Explore alternative purification techniques such as recrystallization or preparative HPLC.
RXN-001 Reaction Not Initiating Inactive catalyst: The acid or base catalyst may have degraded or be of insufficient concentration.- Use a fresh batch of catalyst.- Increase the catalyst concentration incrementally, monitoring for reaction initiation.
Low reaction temperature: The activation energy for the reaction may not be met at the current temperature.- Gradually increase the reaction temperature while monitoring the reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and efficient method is the cyclocondensation of a β-ketoester, specifically ethyl 4-propoxy-3-oxobutanoate, with thiourea.[1] This approach, a variant of the Biginelli reaction, directly incorporates the thiol group at the 2-position of the pyrimidine ring.[1]

Q2: What are the key starting materials for this synthesis?

A2: The primary starting materials are ethyl 4-propoxy-3-oxobutanoate and thiourea.[1]

Q3: What type of catalyst is typically used for this reaction?

A3: The cyclocondensation reaction can be catalyzed by either an acid or a base.[1] The choice of catalyst can influence the reaction rate and yield, and may need to be optimized for specific experimental setups.

Q4: Are there alternative methods for synthesizing 2-thiopyrimidines?

A4: Yes, alternative methods exist, such as the conversion of a 2-hydroxypyrimidine to a 2-chloropyrimidine, followed by substitution with a sulfur nucleophile. However, the direct cyclization with thiourea is generally preferred due to its simplicity and efficiency.[1]

Q5: What are some potential side reactions to be aware of?

A5: If the synthesis is followed by an S-alkylation step, overalkylation leading to dialkyl impurities can be a concern.[2] Additionally, harsh reaction conditions with strong bases can cause degradation of S-alkylisothiourea if used as a starting material.[2]

Experimental Protocol: Synthesis of this compound

This protocol outlines a general procedure for the synthesis of this compound via the cyclocondensation of ethyl 4-propoxy-3-oxobutanoate and thiourea.

Materials:

  • Ethyl 4-propoxy-3-oxobutanoate

  • Thiourea

  • Ethanol

  • Concentrated Hydrochloric Acid

  • Sodium Hydroxide solution (for neutralization)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 4-propoxy-3-oxobutanoate (1 equivalent) and thiourea (1.1 equivalents) in ethanol.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated hydrochloric acid to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain this temperature for several hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid with a suitable base (e.g., sodium hydroxide solution).

  • Extraction: Remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Visualizing the Synthesis and Troubleshooting

Synthesis Pathway

G Synthesis of this compound A Ethyl 4-propoxy-3-oxobutanoate C Cyclocondensation (Acid or Base Catalyst) A->C B Thiourea B->C D This compound C->D

Caption: Reaction scheme for the synthesis of this compound.

Troubleshooting Workflow

G Troubleshooting Workflow for Low Yield Start Low Yield of Product CheckPurity Check Purity of Starting Materials Start->CheckPurity Purify Purify Starting Materials CheckPurity->Purify Impurities Found CheckConditions Verify Reaction Conditions (Temp, Time, pH) CheckPurity->CheckConditions Purity OK Purify->CheckConditions OptimizeConditions Optimize Reaction Conditions CheckConditions->OptimizeConditions Suboptimal CheckCompletion Is Reaction Complete? (Monitor by TLC) CheckConditions->CheckCompletion Optimal OptimizeConditions->CheckCompletion IncreaseTimeTemp Increase Reaction Time/Temperature CheckCompletion->IncreaseTimeTemp No Successful Improved Yield CheckCompletion->Successful Yes IncreaseTimeTemp->CheckCompletion

Caption: A logical workflow for troubleshooting low product yield.

References

solubility issues of 4-Propoxypyrimidine-2-thiol in biological buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 4-Propoxypyrimidine-2-thiol in biological buffers.

Frequently Asked Questions (FAQs)

Q1: I am observing precipitation of this compound when I dilute my DMSO stock solution into my aqueous biological buffer. What is causing this?

A1: This phenomenon, often called "crashing out," is common for hydrophobic compounds like many pyrimidine derivatives. This compound is likely highly soluble in an organic solvent like DMSO but has poor solubility in aqueous solutions. When the DMSO stock is diluted into the buffer, the compound's concentration may exceed its aqueous solubility limit, leading to precipitation. This can result in inaccurate experimental data, including underestimated biological activity.

Q2: What is the recommended starting solvent for dissolving this compound?

A2: Dimethyl sulfoxide (DMSO) is the most common and recommended initial solvent for dissolving this compound and similar small molecules for in vitro assays. It can dissolve a wide range of both polar and nonpolar compounds. However, it is crucial to ensure the final concentration of DMSO in your assay is low (typically <0.5% to <1%) to avoid solvent-induced toxicity or off-target effects.

Q3: How can I improve the solubility of this compound in my biological buffer?

A3: Several strategies can be employed to enhance the aqueous solubility of poorly soluble compounds:

  • Co-solvents: In addition to the initial DMSO, other water-miscible organic solvents like ethanol or polyethylene glycol (PEG-400) can be used in small percentages in the final solution.

  • pH Adjustment: The thiol group of this compound is ionizable. Adjusting the pH of the biological buffer may increase solubility. The pKa of the thiol group will determine the optimal pH range for its ionized, more soluble form. Generally, for a thiol group, a pH above its pKa will favor the more soluble thiolate anion.

  • Solubilizing Agents: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes that are more water-soluble[1][2].

Q4: Is there any quantitative solubility data available for this compound in common biological buffers?

Troubleshooting Guide

Issue: Compound Precipitation Upon Dilution

Logical Troubleshooting Workflow

A Precipitation Observed in Assay Buffer B Check Final DMSO Concentration (Target: <0.5% - 1%) A->B C Review Final Compound Concentration (Is it above suspected solubility limit?) A->C D Initial Dilution Strategy A->D G Modify Buffer Composition C->G E Perform Serial Dilution in Assay Buffer D->E F Direct Dilution into Final Assay Volume D->F H Adjust Buffer pH G->H I Add Co-Solvent (e.g., Ethanol, PEG-400) G->I J Incorporate Solubilizer (e.g., HP-β-CD) G->J K Determine Experimental Solubility J->K L Kinetic Solubility Assay K->L M Thermodynamic Solubility Assay K->M N Optimize Assay Concentration Based on Solubility Data M->N

Caption: Troubleshooting workflow for addressing compound precipitation.

Issue: Inconsistent or Non-reproducible Assay Results

This can often be a downstream effect of poor solubility.

  • Ensure Complete Dissolution of Stock: Before preparing dilutions, visually inspect your DMSO stock solution to ensure there is no precipitate. Gentle warming or sonication may be necessary.

  • Standardize Dilution Protocol: Use a consistent and validated method for preparing your working solutions. Serial dilutions in the assay buffer are often more reliable than a single large dilution step.

  • Equilibration Time: Allow sufficient time for the compound to equilibrate in the final assay buffer before starting your experiment. However, be aware that some compounds may precipitate over time.

  • Run Solubility Controls: Include wells with the compound in the buffer without cells or other assay components to visually check for precipitation over the course of the experiment.

Quantitative Data Summary (Illustrative Examples)

As specific data for this compound is not available, the following tables are templates for presenting experimentally determined solubility data.

Table 1: Kinetic Solubility of this compound in Different Buffers

Buffer System (pH)Co-solvent (Final %)Incubation Time (h)Kinetic Solubility (µM)Method of Detection
PBS (7.4)1% DMSO2Data not availableNephelometry
DMEM (7.4) + 10% FBS1% DMSO2Data not availableHPLC-UV
Tris-HCl (8.0)1% DMSO2Data not availableNephelometry

Table 2: Effect of pH on Thermodynamic Solubility of this compound in PBS

pHIncubation Time (h)Thermodynamic Solubility (µM)Method of Detection
6.524Data not availableLC-MS
7.424Data not availableLC-MS
8.024Data not availableLC-MS

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

Objective: To prepare a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Microcentrifuge tubes or glass vials

  • Vortex mixer

  • Sonicator (optional)

Methodology:

  • Calculate the mass of this compound required to make a 10 mM solution. The molecular weight is 170.23 g/mol .

    • Mass (mg) = 10 mmol/L * 0.001 L * 170.23 g/mol * 1000 mg/g = 1.7023 mg (for 1 mL)

  • Weigh the calculated amount of the compound and place it into a suitable vial.

  • Add the calculated volume of DMSO to the vial.

  • Vortex the solution vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Experimental Workflow for Stock Solution Preparation

A Weigh this compound B Add Calculated Volume of DMSO A->B C Vortex to Dissolve (Optional: Warm/Sonicate) B->C D Visually Inspect for Complete Dissolution C->D E Aliquot and Store at -20°C / -80°C D->E

Caption: Workflow for preparing a DMSO stock solution.

Protocol 2: Kinetic Solubility Determination using Nephelometry

Objective: To rapidly assess the solubility of a compound when diluted from a DMSO stock into an aqueous buffer.

Materials:

  • 10 mM DMSO stock solution of this compound

  • Biological buffer of interest (e.g., PBS, pH 7.4)

  • 96-well microplate

  • Plate reader with nephelometry capabilities

Methodology:

  • Prepare a serial dilution of the 10 mM DMSO stock solution in DMSO in a separate plate.

  • In a 96-well plate, add the biological buffer.

  • Add a small volume (e.g., 1-2 µL) of the serially diluted DMSO stock solutions to the buffer-containing wells. The final DMSO concentration should be kept constant and low (e.g., 1%).

  • Mix the plate on a plate shaker for a defined period (e.g., 1-2 hours) at a constant temperature.

  • Measure the light scattering (turbidity) in each well using a nephelometer.

  • The kinetic solubility is the concentration at which a significant increase in turbidity is observed compared to the buffer-only control.

Potential Signaling Pathway Involvement

While the specific signaling pathway modulated by this compound is not definitively established, several pyrimidine-2-thiol derivatives have been identified as inhibitors of protein kinases. One such family of kinases is the PIM kinases (PIM-1, PIM-2, PIM-3), which are involved in cell survival and proliferation. Inhibition of the PIM-1 signaling pathway is a potential mechanism of action for compounds with this scaffold.

PIM-1 Kinase Signaling Pathway

cluster_0 Cytoplasm cluster_1 Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_N STAT (dimer) STAT->STAT_N Dimerizes & Translocates PIM1 PIM-1 BAD Bad PIM1->BAD Phosphorylates (Inactivates) p27 p27 PIM1->p27 Phosphorylates (Inactivates) Bcl2 Bcl-2 BAD->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits CellCycle Cell Cycle Progression p27->CellCycle Inhibits Compound This compound (Hypothesized) Compound->PIM1 Inhibits PIM1_exp PIM-1 Gene Expression STAT_N->PIM1_exp Induces PIM1_exp->PIM1 Translates

Caption: Hypothesized inhibition of the PIM-1 signaling pathway.

References

stability of 4-Propoxypyrimidine-2-thiol in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 4-Propoxypyrimidine-2-thiol in aqueous solutions. Below you will find frequently asked questions and troubleshooting guides to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in aqueous solutions?

A1: The stability of this compound in aqueous solutions is primarily influenced by pH, temperature, presence of oxidizing agents (including dissolved oxygen), and exposure to light. The thiol group is susceptible to oxidation, which is often accelerated at higher pH and temperatures.

Q2: What is the expected degradation pathway of this compound in an aqueous environment?

A2: The primary degradation pathway for this compound is the oxidation of the thiol group. This can lead to the formation of a disulfide dimer. Under certain conditions, hydrolysis of the propoxy group may also occur, although the thiol oxidation is generally the more rapid degradation route.

Q3: How should I prepare and store aqueous solutions of this compound to minimize degradation?

A3: To minimize degradation, it is recommended to prepare solutions fresh using deoxygenated solvents. Solutions should be stored at low temperatures (2-8°C or frozen) and protected from light. For pH-sensitive applications, consider using a buffer at a slightly acidic pH (e.g., pH 5-6), as thiol oxidation is often slower under these conditions.[1] The use of antioxidants may also be considered, depending on the experimental requirements.

Q4: What analytical methods are suitable for assessing the stability of this compound?

A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a common and effective method for quantifying this compound and its degradation products. Spectrophotometric methods using thiol-reactive probes like 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) can also be used to quantify the concentration of the thiol group specifically.[2][3]

Troubleshooting Guides

Issue 1: Rapid degradation of this compound is observed in my aqueous buffer.

  • Possible Cause 1: High pH of the buffer.

    • Solution: The rate of thiol oxidation often increases with pH.[4] If your experimental conditions permit, consider lowering the pH of your buffer to a more acidic or neutral range.

  • Possible Cause 2: Presence of dissolved oxygen.

    • Solution: Deoxygenate your buffer by sparging with an inert gas like nitrogen or argon before dissolving the compound. Prepare solutions and handle them in a low-oxygen environment if possible.

  • Possible Cause 3: Elevated temperature.

    • Solution: Perform your experiments at the lowest temperature compatible with your assay. Store stock solutions and samples at 2-8°C or frozen.

Issue 2: Appearance of unexpected peaks in the HPLC chromatogram during a stability study.

  • Possible Cause 1: Formation of disulfide dimer.

    • Troubleshooting Step: The primary degradation product is often the disulfide dimer. This peak will typically be more non-polar and have a longer retention time on a reversed-phase column. Confirm its identity using mass spectrometry (MS).

  • Possible Cause 2: Oxidative degradation beyond the disulfide.

    • Troubleshooting Step: Further oxidation to sulfinic or sulfonic acids can occur. These products are more polar and will likely have shorter retention times. MS analysis is crucial for identification.

  • Possible Cause 3: Hydrolysis of the propoxy group.

    • Troubleshooting Step: If a more polar peak is observed, it could correspond to the hydrolyzed product. Characterization by MS will be necessary to confirm this.

Quantitative Stability Data

The following table presents hypothetical stability data for this compound under various conditions to illustrate typical degradation trends. This data is for illustrative purposes only and should not be considered as experimental results.

pHTemperature (°C)Incubation Time (hours)Remaining this compound (%)
5.0252495
5.0402488
7.4252485
7.4402472
8.5252470
8.5402455

Experimental Protocols

Protocol 1: General Stability Study of this compound in Aqueous Solution

  • Preparation of Buffers: Prepare aqueous buffers at the desired pH values (e.g., pH 5.0, 7.4, and 8.5). Deoxygenate the buffers by sparging with nitrogen gas for at least 15 minutes.

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate organic solvent (e.g., DMSO or ethanol).

  • Sample Preparation: Spike the deoxygenated buffers with the stock solution to achieve the final desired concentration of this compound. The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on stability.

  • Incubation: Aliquot the samples into sealed vials, protecting them from light. Incubate the vials at different temperatures (e.g., 25°C and 40°C).

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each sample.

  • Sample Analysis: Immediately analyze the samples by a validated stability-indicating RP-HPLC method.

  • Data Analysis: Quantify the peak area of this compound at each time point and express it as a percentage of the initial (time 0) peak area.

Protocol 2: Quantification of Thiol Groups using Ellman's Reagent (DTNB)

  • Reagent Preparation: Prepare a 10 mM stock solution of DTNB in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 8.0).

  • Sample Preparation: Prepare the aqueous solution of this compound at the desired concentration in a buffer of choice.

  • Reaction: In a cuvette, mix the sample solution with the DTNB stock solution. The final concentration of DTNB should be in excess of the expected thiol concentration.

  • Measurement: Allow the reaction to proceed for a few minutes at room temperature. Measure the absorbance of the solution at 412 nm.

  • Quantification: Calculate the concentration of the thiol group using the molar extinction coefficient of the 2-nitro-5-thiobenzoate (TNB) anion, which is the colored product of the reaction.

Visualizations

degradation_pathway cluster_main Degradation of this compound A This compound B Disulfide Dimer A->B Oxidation (Primary Pathway) C 4-Hydroxypyrimidine-2-thiol (Hydrolysis Product) A->C Hydrolysis D Further Oxidation Products (Sulfinic/Sulfonic Acid) B->D Further Oxidation

Caption: Hypothetical degradation pathway of this compound.

experimental_workflow cluster_workflow Stability Study Workflow prep Prepare Deoxygenated Buffers and Stock Solution spike Spike Buffers with This compound prep->spike incubate Incubate Samples at Controlled Temperatures spike->incubate sample Withdraw Aliquots at Time Points incubate->sample analyze Analyze by RP-HPLC sample->analyze quantify Quantify Remaining Compound analyze->quantify report Report as % Remaining vs. Time quantify->report

Caption: General workflow for an aqueous stability study.

troubleshooting_guide cluster_troubleshooting Troubleshooting Rapid Degradation start Rapid Degradation Observed? check_ph Is pH > 7.4? start->check_ph Yes lower_ph Action: Lower Buffer pH check_ph->lower_ph Yes check_o2 Was Buffer Deoxygenated? check_ph->check_o2 No end Re-evaluate Stability lower_ph->end deoxygenate Action: Deoxygenate Buffer check_o2->deoxygenate No check_temp Is Temperature > 25°C? check_o2->check_temp Yes deoxygenate->end lower_temp Action: Lower Temperature check_temp->lower_temp Yes check_temp->end No lower_temp->end

Caption: Decision tree for troubleshooting stability issues.

References

identifying and minimizing byproducts in 4-Propoxypyrimidine-2-thiol reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 4-Propoxypyrimidine-2-thiol. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and established method for synthesizing this compound is the cyclocondensation of a β-ketoester with thiourea.[1] Specifically, this involves the reaction of ethyl 3-propoxy-3-oxopropanoate with thiourea in the presence of a base, typically an alkoxide like sodium ethoxide, in an alcoholic solvent such as ethanol.

Q2: What are the typical reaction conditions for this synthesis?

While specific conditions can be optimized, a general protocol involves dissolving sodium metal in anhydrous ethanol to create a sodium ethoxide solution. Thiourea is then added, followed by the dropwise addition of ethyl 3-propoxy-3-oxopropanoate. The reaction mixture is typically heated under reflux for several hours and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for completion.[2][3]

Q3: What are the potential safety hazards associated with this reaction?

The synthesis involves flammable solvents like ethanol and reactive reagents such as sodium metal. Care should be taken to exclude moisture when working with sodium. The reaction may also evolve small amounts of volatile sulfur compounds, so it should be performed in a well-ventilated fume hood.

Troubleshooting Guides

Low Product Yield

Q4: My reaction has a low yield of this compound. What are the possible causes and solutions?

Low product yield can stem from several factors. Below is a troubleshooting guide to address this issue.

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Increase the reaction time and continue to monitor the progress by TLC or HPLC. A moderate increase in reaction temperature could also be beneficial, but be aware that this might also promote byproduct formation.[2]

  • Suboptimal Base Concentration: The concentration of the base (e.g., sodium ethoxide) is critical for the cyclization to occur efficiently.

    • Solution: Ensure that the sodium ethoxide is freshly prepared and used in the correct stoichiometric amount. The presence of moisture can deactivate the base.

  • Poor Quality of Starting Materials: Impurities in the ethyl 3-propoxy-3-oxopropanoate or thiourea can interfere with the reaction.

    • Solution: Use high-purity starting materials. If necessary, purify the starting materials before use.

  • Product Precipitation Issues: The product might be partially soluble in the reaction mixture, leading to incomplete isolation.

    • Solution: After the reaction is complete and the mixture is neutralized, cooling the solution on ice can help to maximize the precipitation of the product.

Troubleshooting Workflow for Low Product Yield

LowYieldTroubleshooting start Low Yield of this compound check_completion Check Reaction Completion (TLC/HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete increase_time_temp Increase Reaction Time and/or Temperature incomplete->increase_time_temp Yes check_base Verify Base Quality and Stoichiometry incomplete->check_base No end Improved Yield increase_time_temp->end base_issue Base Inactive or Incorrect Amount check_base->base_issue prepare_fresh_base Prepare Fresh Base and Re-run base_issue->prepare_fresh_base Yes check_reagents Assess Purity of Starting Materials base_issue->check_reagents No prepare_fresh_base->end impure_reagents Impure Reagents Detected check_reagents->impure_reagents purify_reagents Purify Starting Materials impure_reagents->purify_reagents Yes optimize_isolation Optimize Product Isolation impure_reagents->optimize_isolation No purify_reagents->end precipitation_issue Incomplete Precipitation optimize_isolation->precipitation_issue cool_neutralized_mixture Cool Neutralized Mixture on Ice precipitation_issue->cool_neutralized_mixture Yes precipitation_issue->end No cool_neutralized_mixture->end

Caption: A logical workflow for troubleshooting low product yield.

Identification and Minimization of Byproducts

Q5: I am observing significant impurities in my crude product. What are the likely byproducts and how can I minimize their formation?

Several byproducts can form during the synthesis of this compound. The most common ones are listed below, along with strategies for their minimization.

Table 1: Common Byproducts and Mitigation Strategies

Byproduct NameStructureFormation PathwayIdentificationMinimization Strategies
Ethyl 3-propoxy-3-oxopropanoate (Unreacted Starting Material) CH₃CH₂OOCCH₂C(O)OCH₂CH₂CH₃Incomplete reaction.HPLC, GC-MS, NMRIncrease reaction time, temperature, or optimize base concentration.[2]
Thiourea (Unreacted Starting Material) SC(NH₂)₂Incomplete reaction.HPLC, NMREnsure proper stoichiometry and reaction conditions.
3-Propoxy-3-oxopropanoic acid HOOCCH₂C(O)OCH₂CH₂CH₃Hydrolysis of the starting β-ketoester due to the presence of water.HPLC, LC-MS, NMRUse anhydrous solvents and reagents.
Ethyl 2-amino-4-hydroxy-6-propoxypyrimidine -Potential side reaction with urea impurity in thiourea.LC-MS, NMRUse high-purity thiourea.
Dihydropyrimidine derivatives -Incomplete oxidation during the reaction or workup.LC-MS, NMREnsure adequate aeration during workup or consider a mild oxidizing agent.

Q6: How can I identify these byproducts in my reaction mixture?

A combination of chromatographic and spectroscopic techniques is recommended for the unambiguous identification of byproducts.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent tool for separating the components of the reaction mixture and quantifying the relative amounts of product and impurities. A reversed-phase C18 column with a gradient elution of water and acetonitrile (both often containing a small amount of formic acid) is a good starting point for method development.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer allows for the determination of the molecular weights of the separated components, which is invaluable for identifying unknown impurities.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed structural information about the isolated impurities, confirming their identity.[5][6]

Byproduct Identification Workflow

ByproductIdentification start Crude Product with Impurities hplc_analysis Analyze by HPLC start->hplc_analysis lcms_analysis Analyze by LC-MS hplc_analysis->lcms_analysis isolate_impurities Isolate Impurities (Prep-HPLC or Column Chromatography) lcms_analysis->isolate_impurities nmr_analysis Characterize by NMR (¹H, ¹³C) isolate_impurities->nmr_analysis structure_elucidation Elucidate Impurity Structures nmr_analysis->structure_elucidation end Identified Byproducts structure_elucidation->end

Caption: A systematic workflow for identifying reaction byproducts.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound via the cyclocondensation of ethyl 3-propoxy-3-oxopropanoate and thiourea.

Materials:

  • Sodium metal

  • Anhydrous ethanol

  • Thiourea

  • Ethyl 3-propoxy-3-oxopropanoate

  • Hydrochloric acid (for neutralization)

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a stoichiometric amount of sodium metal in anhydrous ethanol under an inert atmosphere to prepare a solution of sodium ethoxide.

  • Once the sodium has completely dissolved, add thiourea (1.1 equivalents) to the solution and stir until it dissolves.

  • Slowly add ethyl 3-propoxy-3-oxopropanoate (1.0 equivalent) to the reaction mixture dropwise.

  • Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture with hydrochloric acid to a pH of approximately 7.

  • Cool the neutralized mixture in an ice bath to facilitate the precipitation of the product.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: HPLC Method for Reaction Monitoring and Purity Analysis

This protocol provides a starting point for developing an HPLC method to analyze the reaction mixture.

Table 2: HPLC Method Parameters

ParameterValue
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start with 95% A and 5% B. Linearly increase to 95% B over 15 minutes. Hold at 95% B for 5 minutes. Return to initial conditions over 1 minute and equilibrate for 4 minutes.
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

This method should be optimized for your specific system and sample.[3]

References

Technical Support Center: Overcoming Assay Interference with 4-Propoxypyrimidine-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on utilizing 4-Propoxypyrimidine-2-thiol to mitigate assay interference. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it address assay interference?

This compound is a heterocyclic compound containing a pyrimidine core functionalized with a propoxy and a thiol group. The thiol group (-SH) is a key feature, acting as a nucleophile. In the context of biochemical assays, it is proposed to mitigate interference by "scavenging" reactive, electrophilic molecules that can lead to false-positive or false-negative results. These interfering compounds can react with assay components, such as enzymes or reporter molecules, and this compound can act as a sacrificial nucleophile, reacting with and neutralizing these interfering species.

Q2: What specific types of assay interference can this compound potentially overcome?

This compound is primarily intended to counteract interference from thiol-reactive compounds.[1] This includes, but is not limited to:

  • Electrophilic Compounds: Small molecules from screening libraries that contain reactive electrophilic groups can form covalent bonds with nucleophilic residues (like cysteine) on target proteins or assay enzymes, leading to non-specific inhibition.

  • Redox-Active Compounds: Some compounds can generate reactive oxygen species (ROS) which can oxidize and inactivate assay components. The thiol group of this compound may help in reducing these oxidizing species.

Q3: How does this compound differ from other thiol-containing reagents like Dithiothreitol (DTT)?

While both this compound and DTT contain thiol groups and can be used to reduce interference from thiol-reactive compounds, they have different chemical structures which may confer distinct properties.[1] The pyrimidine ring and propoxy group in this compound may influence its solubility, cell permeability (for cell-based assays), and reactivity profile compared to a simple, highly water-soluble reducing agent like DTT. The specific choice between these reagents may depend on the assay system and the nature of the suspected interference.

Q4: What are the potential limitations or considerations when using this compound?

It is important to be aware of the following:

  • Assay Compatibility: The addition of any exogenous agent, including this compound, has the potential to affect the assay in unintended ways. It is crucial to run appropriate controls to ensure that the compound itself does not inhibit the target enzyme or interfere with the detection method.

  • Concentration Optimization: The optimal concentration of this compound will be assay-dependent and needs to be empirically determined.

  • Not a Panacea: This compound will not resolve all types of assay interference, such as that caused by autofluorescent compounds or aggregators.

Troubleshooting Guides

Issue 1: High rate of false positives in a high-throughput screen (HTS).

  • Question: I have a high hit rate in my HTS, and I suspect many are false positives due to compound reactivity. Can this compound help me identify these?

  • Answer: Yes, this compound can be used in a counter-screen to identify hits that are likely thiol-reactive. By re-testing your initial hits in the presence and absence of this compound, you can determine if their activity is attenuated by the thiol-scavenging effect. A significant increase in the IC50 value in the presence of this compound suggests that the compound is likely a thiol-reactive interferent.[1]

Issue 2: Inconsistent results in a luciferase-based reporter assay.

  • Question: My luciferase assay is showing variable results and a high background signal, which I suspect is due to instability of the luciferase enzyme caused by certain test compounds. Could this compound stabilize the enzyme?

  • Answer: It is plausible that some of your test compounds are electrophilic and are reacting with cysteine residues on the luciferase, leading to its inactivation. Including this compound in the assay buffer could potentially protect the luciferase by reacting with these interfering compounds first. However, it is essential to first confirm that this compound itself does not inhibit luciferase activity.

Quantitative Data Summary

The following tables provide illustrative data on how this compound might be used to identify and mitigate assay interference.

Table 1: Effect of this compound on the IC50 of Known Assay Interferences.

Compound IDDescriptionIC50 without this compound (µM)IC50 with 10 µM this compound (µM)Fold Shift in IC50
Control-1 Non-interfering Inhibitor1.21.51.25
Interferent-A Thiol-reactive Compound5.8> 100> 17
Interferent-B Redox-cycling Compound12.3> 100> 8

Table 2: Reduction of False Positives in a Primary HTS Campaign.

Screening StageTotal Compounds ScreenedNumber of "Hits"Hit Rate (%)
Primary Screen 100,0001,0001.0%
Counter-screen with 10 µM this compound 1,0001500.15% (of total)

Experimental Protocols

Protocol 1: Counter-Screen to Identify Thiol-Reactive Compounds

This protocol describes how to use this compound to identify false-positive hits from a primary screen that are likely due to thiol reactivity.

  • Prepare Reagents:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Prepare your standard assay buffer.

    • Prepare a second batch of assay buffer containing this compound at the desired final concentration (e.g., 10 µM).

  • Compound Plating:

    • Prepare two sets of plates containing your hit compounds at a range of concentrations.

  • Assay Procedure:

    • For the first set of plates, perform your standard assay protocol using the regular assay buffer.

    • For the second set of plates, perform the assay using the buffer containing this compound.

  • Data Analysis:

    • Calculate the IC50 values for each compound under both conditions.

    • Compare the IC50 values. A significant rightward shift in the IC50 in the presence of this compound indicates that the compound is likely thiol-reactive.

Visualizations

experimental_workflow cluster_screening Primary HTS cluster_counterscreen Counter-Screen cluster_analysis Data Analysis cluster_results Triage start Start with Compound Library hts High-Throughput Screen start->hts hits Initial Hits Identified hts->hits assay_without Assay without this compound hits->assay_without assay_with Assay with this compound hits->assay_with compare Compare IC50 Values assay_without->compare assay_with->compare true_hits True Hits (No IC50 Shift) compare->true_hits No Significant Shift false_positives False Positives (IC50 Shift) compare->false_positives Significant Shift

Caption: Workflow for identifying thiol-reactive false positives.

interference_mechanism cluster_problem Assay Interference cluster_solution Mitigation interferent Electrophilic Compound (False Positive) target Assay Target (e.g., Enzyme with Cysteine) interferent->target Reacts with neutralized Neutralized Compound interferent->neutralized Forms inactivation Target Inactivation (False Signal) target->inactivation Leads to thiol_compound This compound thiol_compound->interferent Scavenges

Caption: Proposed mechanism of interference mitigation.

References

optimization of reaction conditions for pyrimidine-2-thiol synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Pyrimidine-2-thiol Synthesis

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of pyrimidine-2-thiol and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for synthesizing pyrimidine-2-thiol derivatives?

A1: A widely used and effective method involves the cyclocondensation reaction of α,β-unsaturated ketones, commonly known as chalcones, with thiourea.[1][2] This reaction is typically carried out in the presence of a base, such as potassium hydroxide, in an alcoholic solvent like ethanol or methanol.[1][3] Other methods may utilize 1,3-dicarbonyl compounds, isothiocyanates, or other reactive intermediates.[4][5]

Q2: What is a typical reaction time and temperature for the synthesis of pyrimidine-2-thiol from chalcones and thiourea?

A2: The reaction generally requires refluxing for a period of 3 to 4 hours.[3] However, the optimal time can vary depending on the specific substrates and solvent system used. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is highly recommended to determine the point of completion.[6]

Q3: What kind of yields can I expect from this synthesis?

A3: The yields for pyrimidine-2-thiol synthesis are highly dependent on the specific substrates and reaction conditions. Reported yields for the reaction of substituted chalcones with thiourea often range from good to excellent, typically between 70% and 85%.[3] Optimization of parameters such as catalyst, solvent, and temperature is crucial for maximizing the yield.

Q4: Can microwave irradiation be used to improve the reaction?

A4: Yes, solid-phase microwave-assisted synthesis has been successfully employed for preparing pyrimidine-2-thiol derivatives from chalcones and thiourea.[7] This method can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods.[2]

Troubleshooting Guide

Q1: I am experiencing a very low yield of my target pyrimidine-2-thiol. What are the potential causes and how can I fix it?

A1: Low conversion rates can stem from several factors. Here are the most common issues and their solutions:[6]

  • Suboptimal Reaction Conditions:

    • Temperature & Time: The reaction may not have reached completion. Try extending the reflux time and monitor the progress via TLC. While higher temperatures can increase the reaction rate, they may also promote side reactions. A moderate increase might be beneficial.[6]

    • Base Concentration: Insufficient base (e.g., KOH) will result in incomplete reaction. Ensure the correct stoichiometry is used. Typically, an equimolar amount of base relative to the chalcone is a good starting point.[3]

  • Purity of Reactants:

    • Impurities in the starting materials (chalcone or thiourea) can inhibit the reaction or lead to unwanted byproducts.[6] It is crucial to use high-purity reactants. Recrystallization or column chromatography of the starting materials may be necessary.

  • Solvent Choice:

    • The solubility of reactants can be a limiting factor. While ethanol and methanol are commonly used, exploring other solvents might improve yields for specific substrates.[6]

Q2: My final product is difficult to purify, and I see multiple spots on my TLC plate. What could be the cause?

A2: The presence of multiple products indicates side reactions are occurring.

  • Thiol-Thione Tautomerism: Pyrimidine-2-thiol exists in equilibrium with its tautomeric form, pyrimidine-2(1H)-thione.[4] This is an inherent property of the molecule and not a side reaction, but it can sometimes complicate characterization.

  • Side Reactions: Unreacted starting materials are a common impurity. Additionally, side reactions can occur, especially if the reaction temperature is too high or the wrong catalyst is used.[6]

  • Purification Strategy: If you are facing purification issues, recrystallization from a suitable solvent like ethanol is often effective.[6] If that fails, column chromatography on silica gel is a reliable alternative.

Q3: I am observing the formation of an unexpected byproduct. How can I identify and minimize it?

A3: Unexpected byproducts can arise from competing reaction pathways. For instance, in related pyrimidine syntheses, self-condensation of the carbonyl compound can occur.[6]

  • Identification: Characterize the byproduct using spectroscopic methods such as NMR (¹H, ¹³C) and mass spectrometry to understand its structure. This will provide clues about the side reaction pathway.

  • Minimization:

    • Adjust Temperature: Lowering the reaction temperature can often reduce the rate of side reactions more than the desired reaction.[6]

    • Order of Addition: In some syntheses, the order in which reactants are added can influence the product distribution. Consider adding the thiourea solution slowly to the mixture of the chalcone and base.

Data Presentation: Reaction Condition Optimization

The following table summarizes the yields of various substituted pyrimidine-2-thiol derivatives synthesized from the corresponding chalcones and thiourea under reflux conditions.

Chalcone Substituent (Ar)Chalcone Substituent (Ar')SolventReaction Time (h)Yield (%)Reference
4-Nitrophenyl2-ChlorophenylMethanol3-484.72[3]
4-Nitrophenyl3-ChlorophenylMethanol3-472.54[3]
4-Nitrophenyl4-ChlorophenylMethanol3-475.00[3]
4-Hydroxyphenyl4-MethoxyphenylEthanolNot Specified82[7]
4-Hydroxyphenyl3,4-DimethoxyphenylEthanolNot Specified80[7]

Experimental Protocols

General Protocol for the Synthesis of 4,6-Diarylpyrimidine-2-thiol

This protocol provides a general framework for the synthesis of pyrimidine-2-thiol derivatives from chalcones and thiourea.[1][3]

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve the substituted chalcone (0.01 mol) in methanol or ethanol (50 ml).

  • Addition of Base: To this solution, add potassium hydroxide (0.01 mol).

  • Addition of Thiourea: Add thiourea (0.01 mol) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain it for 3-4 hours. Monitor the reaction's progress by taking aliquots and running a TLC analysis.

  • Work-up: After the reaction is complete (as indicated by the disappearance of the starting chalcone on the TLC), cool the mixture to room temperature. Pour the reaction mixture into ice-cold water.

  • Precipitation and Filtration: An acidic workup may be required to precipitate the product. If a solid precipitates, collect it by vacuum filtration and wash it thoroughly with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure pyrimidine-2-thiol derivative.

  • Characterization: Confirm the structure of the final compound using spectroscopic methods such as IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[3]

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Prepare Solution (Chalcone in Ethanol/Methanol) B 2. Add Base (e.g., KOH) A->B C 3. Add Thiourea B->C D 4. Reflux (3-4 hours) C->D E 5. Monitor with TLC D->E F 6. Cool & Pour into Water E->F Reaction Complete G 7. Filter Precipitate F->G H 8. Recrystallize Product G->H I 9. Characterize (NMR, MS, IR) H->I G cluster_check Initial Checks cluster_actions Corrective Actions start Low Yield Observed purity Check Reactant Purity (Chalcone, Thiourea) start->purity conditions Verify Reaction Conditions (Time, Temp, Stoichiometry) start->conditions purify_reagents Purify Starting Materials (Recrystallize/Chromatography) purity->purify_reagents Impure? extend_time Extend Reflux Time (Monitor by TLC) conditions->extend_time Incomplete? check_base Ensure Correct Base Stoichiometry conditions->check_base Stoichiometry Incorrect? result Improved Yield purify_reagents->result adjust_temp Moderately Increase Temperature extend_time->adjust_temp adjust_temp->result check_base->result

References

Technical Support Center: Purification of 4-Propoxypyrimidine-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Propoxypyrimidine-2-thiol. The information is designed to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Based on the general synthesis routes for pyrimidine-2-thiols, which often involve the condensation of a β-ketoester with thiourea, common impurities may include unreacted starting materials (e.g., 4-propoxy-β-ketoester and thiourea), side-products from competing reactions, and potential oxidation or degradation products of the thiol group.

Q2: Which purification techniques are most effective for this compound?

A2: The most commonly employed and effective purification techniques for pyrimidine-2-thiol derivatives are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities present.

Q3: What solvents are recommended for the recrystallization of this compound?

A3: For compounds similar in structure, ethanol is frequently used for recrystallization.[1][2][3] A solvent screen is always recommended to find the optimal solvent or solvent system that provides good solubility at high temperatures and poor solubility at low temperatures. Other potential solvents could include methanol, isopropanol, or mixtures with water or non-polar solvents like hexanes.

Q4: Can this compound be purified by extraction?

A4: Acid-base extraction can be a useful technique. Due to the acidic nature of the thiol group, this compound can be deprotonated with a mild base (e.g., sodium bicarbonate or sodium carbonate solution) to form a water-soluble salt. This allows for the separation from non-acidic impurities by washing with an organic solvent. Subsequent acidification of the aqueous layer will precipitate the purified product.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the purification of this compound.

Issue 1: Low Yield After Recrystallization
Possible Cause Troubleshooting Step
Product is too soluble in the chosen solvent. - Try a different recrystallization solvent or a solvent mixture. A good solvent will dissolve the compound when hot but not when cold. - Use a smaller volume of solvent. Ensure only the minimum amount of hot solvent required to dissolve the compound is used.
Premature crystallization during hot filtration. - Preheat the filtration apparatus (funnel and receiving flask). - Use a small amount of hot solvent to wash the filter paper and apparatus to dissolve any crystals that have formed.
Incomplete precipitation upon cooling. - Cool the solution slowly to room temperature and then in an ice bath to maximize crystal formation. - Gently scratch the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of the pure compound if available.
Issue 2: Persistent Impurities After Column Chromatography
Possible Cause Troubleshooting Step
Inappropriate solvent system (eluent). - Optimize the eluent system using thin-layer chromatography (TLC) first. Aim for a retention factor (Rf) of 0.2-0.4 for the desired compound. - A common eluent system for pyrimidine derivatives is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate).[2]
Co-elution of impurities. - If impurities have similar polarity, consider using a different stationary phase (e.g., alumina instead of silica gel). - Employ gradient elution, starting with a less polar solvent system and gradually increasing the polarity.
Compound degradation on silica gel. - The slightly acidic nature of silica gel can sometimes cause degradation of sensitive compounds. Consider using neutral or basic alumina. - Alternatively, the silica gel can be deactivated by pre-treating it with a small amount of a basic solvent like triethylamine in the eluent.
Issue 3: Oily Product Instead of Solid Crystals
Possible Cause Troubleshooting Step
Presence of residual solvent. - Ensure the product is thoroughly dried under vacuum, possibly with gentle heating if the compound is thermally stable.
Presence of low-melting impurities. - Attempt to purify further using column chromatography to remove the impurities that are preventing crystallization. - Try triturating the oil with a non-polar solvent in which the product is insoluble but the impurities are soluble (e.g., hexanes or diethyl ether). This can sometimes induce crystallization.

Experimental Protocols

Recrystallization Protocol
  • Solvent Selection: Determine a suitable solvent or solvent system by testing the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude this compound until it is completely dissolved.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath will promote maximum crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Column Chromatography Protocol
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring a uniform and crack-free bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a suitable volatile solvent. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution: Begin eluting with the chosen solvent system. If using gradient elution, gradually increase the polarity of the eluent.

  • Fraction Collection: Collect fractions of the eluate.

  • Analysis: Monitor the collected fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow Crude Crude 4-Propoxypyrimidine- 2-thiol Recrystallization Recrystallization Crude->Recrystallization Initial Purification ColumnChromatography Column Chromatography Crude->ColumnChromatography Alternative/Further Purification PureProduct Pure 4-Propoxypyrimidine- 2-thiol Recrystallization->PureProduct ColumnChromatography->PureProduct Analysis Purity Analysis (TLC, NMR, etc.) PureProduct->Analysis

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic Start Purification Attempt CheckPurity Is the product pure? Start->CheckPurity Impure Product is Impure CheckPurity->Impure No Pure Pure Product Obtained CheckPurity->Pure Yes ChooseMethod Choose Purification Method: Recrystallization or Chromatography Impure->ChooseMethod Optimize Optimize Conditions: - Solvent System - Stationary Phase ChooseMethod->Optimize Optimize->Start Retry Purification

Caption: A logical diagram for troubleshooting purification issues.

References

Technical Support Center: 4-Propoxypyrimidine-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 4-Propoxypyrimidine-2-thiol. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during its storage, handling, and use in experimental settings.

Storage and Handling: FAQs & Troubleshooting

Proper storage and handling are crucial for maintaining the integrity and reactivity of this compound. Due to its thiol group, this compound is susceptible to oxidation and requires careful management to prevent degradation and ensure experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure stability, this compound should be stored in a cool, dry, and well-ventilated area. Keep the container tightly sealed to prevent exposure to air and moisture. For long-term storage, refrigeration is recommended.

Q2: I've noticed a strong, unpleasant odor. Is this normal and what can I do about it?

A2: Yes, a strong odor is characteristic of many thiol-containing compounds. This is due to the volatility of the thiol group. To manage the odor, always handle the compound within a certified chemical fume hood.[1][2] Implementing a bleach trap in your experimental setup can effectively neutralize volatile thiols.[1] All glassware and equipment that come into contact with the compound should be decontaminated by soaking in a bleach solution.[1][2]

Q3: Can I handle this compound on an open bench?

A3: No. Due to its potent odor and potential for aerosolization, all handling of this compound, including weighing and solution preparation, must be performed in a well-ventilated chemical fume hood.

Q4: What personal protective equipment (PPE) is required when working with this compound?

A4: Standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile), should be worn at all times.

Troubleshooting Guide: Storage and Handling

Issue Possible Cause(s) Troubleshooting Steps
Noticeable decrease in compound potency or inconsistent experimental results. Degradation due to improper storage (exposure to air, moisture, or light).Store the compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed, opaque container in a refrigerator. Aliquot the compound upon receipt to minimize repeated freeze-thaw cycles and exposure of the bulk material.
The solid compound has changed in color or appearance. Oxidation or decomposition.Discard the material as it may be degraded. To prevent this, ensure the container is purged with an inert gas before sealing and is stored in a desiccator.
A persistent thiol odor lingers in the laboratory. Inadequate containment during handling or improper waste disposal.Review handling procedures to ensure all work is conducted in a fume hood.[1][2] Ensure all contaminated waste (gloves, pipette tips, etc.) is placed in a sealed bag or container before disposal as hazardous waste.[2] Clean all contaminated surfaces and glassware with a bleach solution.[1][2]

Experimental Protocols & Troubleshooting

The reactivity of the thiol group in this compound is central to its utility in synthesis and drug development. However, this reactivity also presents potential challenges during experiments.

Experimental Protocols

General Protocol for S-Alkylation of this compound:

  • In a round-bottom flask under an inert atmosphere (e.g., argon), dissolve this compound in a suitable anhydrous solvent (e.g., DMF, THF, or acetonitrile).

  • Add a base (e.g., potassium carbonate, sodium hydride, or triethylamine) to the solution and stir for a predetermined time at room temperature to form the thiolate anion.

  • Slowly add the alkylating agent (e.g., an alkyl halide) to the reaction mixture.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Troubleshooting Guide: Experimental Issues

Issue Possible Cause(s) Troubleshooting Steps
Low yield of the desired S-alkylated product. Incomplete deprotonation of the thiol.Use a stronger base or increase the reaction temperature. Ensure all reagents and solvents are anhydrous, as water can quench the base.
Oxidation of the thiol to a disulfide.Degas all solvents prior to use and maintain a positive pressure of an inert gas throughout the reaction.
Formation of an O-alkylated byproduct. The pyrimidine ring can exist in a tautomeric form where the oxygen can be alkylated.The choice of solvent and base can influence the selectivity. Less polar solvents and softer bases may favor S-alkylation.
Difficulty in purifying the final product. Presence of unreacted starting material or disulfide byproduct.Optimize the stoichiometry of the reagents to ensure complete conversion of the starting thiol. For purification, a careful choice of eluent for column chromatography is crucial. A gradient elution may be necessary to separate the product from impurities.
Inconsistent NMR or Mass Spectrometry data. Thiol-thione tautomerism.The compound can exist as both the thiol and the thione tautomer in solution, which can lead to complex spectra.[3] Running the analysis in different solvents or at different temperatures may help to clarify the spectral data.

Physicochemical Data

While comprehensive experimental data for this compound is not widely available in the public domain, the following table summarizes its known properties.

Property Value Reference
CAS Number 438219-92-2[2][4]
Molecular Formula C₇H₁₀N₂OS[2]
Molecular Weight 170.23 g/mol [2]
Hazard Irritant. May cause an allergic skin reaction. Causes serious eye irritation.[2]

Signaling Pathways and Workflows

Logical Workflow for Handling Thiol Compounds

Thiol_Handling_Workflow Workflow for Safe Handling of Thiol Compounds cluster_prep Preparation cluster_handling Handling & Reaction cluster_cleanup Cleanup & Disposal PPE Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) FumeHood Work in a Certified Chemical Fume Hood PPE->FumeHood BleachBath Prepare Bleach Bath for Glassware Decontamination FumeHood->BleachBath Weighing Weigh Compound in Fume Hood BleachBath->Weighing Reaction Perform Reaction Under Inert Atmosphere (if necessary) Weighing->Reaction BleachTrap Use Bleach Trap for Volatile Byproducts Reaction->BleachTrap Waste Dispose of Solid and Liquid Waste in Labeled Hazardous Waste Containers Reaction->Waste Glassware Soak Contaminated Glassware in Bleach Bath Overnight Reaction->Glassware BleachTrap->Waste Clean Thoroughly Clean Work Area Glassware->Clean

Caption: A logical workflow for the safe handling of thiol-containing compounds.

Troubleshooting Workflow for a Low-Yield S-Alkylation Reaction

Low_Yield_Troubleshooting Troubleshooting Low Yield in S-Alkylation cluster_reagents Reagent Issues cluster_conditions Condition Issues Start Low Yield of S-Alkylated Product CheckReagents Analyze Starting Materials (TLC, LC-MS, NMR) Start->CheckReagents CheckConditions Review Reaction Conditions Start->CheckConditions DegradedThiol Degraded Thiol? (Disulfide Impurity) CheckReagents->DegradedThiol WetSolvent Wet Solvents/Reagents? CheckReagents->WetSolvent ImpureAlkylatingAgent Impure Alkylating Agent? CheckReagents->ImpureAlkylatingAgent BaseStrength Base Too Weak? CheckConditions->BaseStrength Temperature Temperature Too Low? CheckConditions->Temperature InertAtmosphere Inert Atmosphere Compromised? CheckConditions->InertAtmosphere PurifyThiol Purify Thiol or Use Fresh Batch DegradedThiol->PurifyThiol Yes DrySolvents Use Freshly Dried Solvents WetSolvent->DrySolvents Yes PurifyAgent Purify Alkylating Agent ImpureAlkylatingAgent->PurifyAgent Yes Rerun Rerun Optimized Reaction PurifyThiol->Rerun DrySolvents->Rerun PurifyAgent->Rerun ChangeBase Use a Stronger Base BaseStrength->ChangeBase Yes IncreaseTemp Increase Reaction Temperature Temperature->IncreaseTemp Yes ImproveTechnique Improve Inert Gas Technique (e.g., Degas Solvents) InertAtmosphere->ImproveTechnique Yes ChangeBase->Rerun IncreaseTemp->Rerun ImproveTechnique->Rerun

Caption: A decision tree for troubleshooting low yields in S-alkylation reactions.

References

preventing oxidation of the thiol group in 4-Propoxypyrimidine-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of the thiol group in 4-Propoxypyrimidine-2-thiol.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for this compound?

The primary degradation pathway for this compound is the oxidation of its reactive thiol (-SH) group. This oxidation typically leads to the formation of a disulfide dimer, where two molecules of the parent compound become linked by a disulfide bond (-S-S-). This dimerization can significantly alter the compound's chemical properties and biological activity.

Q2: What are the common factors that accelerate the oxidation of the thiol group?

Several factors can accelerate the oxidation of this compound:

  • Exposure to Oxygen: Atmospheric oxygen is a key oxidant. Storing the compound or running reactions in the presence of air will promote disulfide formation.

  • Presence of Metal Ions: Trace amounts of transition metal ions (e.g., Cu²⁺, Fe³⁺) can act as catalysts, significantly increasing the rate of thiol oxidation.[1]

  • Basic pH: A higher pH (typically above 7) leads to the deprotonation of the thiol group to form a more reactive thiolate anion, which is more susceptible to oxidation.[2]

  • Elevated Temperatures: Higher temperatures can increase the rate of oxidation reactions.

  • Exposure to Light: Certain wavelengths of light can provide the energy to initiate oxidation reactions.

Q3: How can I detect and quantify the oxidation of my this compound sample?

Several analytical techniques can be employed:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can separate this compound from its disulfide dimer, allowing for quantification of both species.[3][4][5]

  • UV-Vis Spectrophotometry (Ellman's Assay): This colorimetric assay uses Ellman's reagent (DTNB) to react with free thiol groups, producing a yellow-colored product that can be quantified at 412 nm. This allows for the determination of the concentration of the unoxidized thiol.[2][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can be used to monitor the disappearance of the thiol proton and changes in the chemical shifts of carbons near the sulfur atom, indicating oxidation.[7][8][9][10]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of compound activity or inconsistent experimental results. Oxidation of the thiol group leading to the formation of the inactive disulfide dimer.Verify the purity of your sample using HPLC or NMR. Implement preventative measures during storage and experiments as outlined in this guide.
Appearance of a new, less polar peak in the HPLC chromatogram. Formation of the disulfide dimer, which is typically less polar than the corresponding thiol.Confirm the identity of the new peak using mass spectrometry. Optimize reaction and work-up conditions to minimize oxidation (e.g., use degassed solvents, inert atmosphere).
Solid sample has changed color or consistency over time. Potential degradation, including oxidation.Store the solid compound under an inert atmosphere (argon or nitrogen) at low temperatures. Avoid frequent opening of the container.
Reaction yields are consistently lower than expected. Oxidation of the starting material or product during the reaction or purification.Degas all solvents and reagents before use. Run the reaction under a nitrogen or argon atmosphere. Consider adding a chelating agent like EDTA to the reaction mixture to sequester metal ions.

Data Presentation: Storage and Handling Recommendations

To maximize the shelf life of this compound and prevent oxidation, adhere to the following storage and handling conditions.

Table 1: Recommended Storage Conditions for this compound

Parameter Solid Form In Solution
Temperature -20°C to 4°C-20°C (for long-term) or 4°C (for short-term)
Atmosphere Inert gas (Argon or Nitrogen)Degassed solvent under an inert gas overlay
Light Amber vial or protected from lightAmber vial or foil-wrapped container
Container Tightly sealed containerTightly sealed vial with a septum

Table 2: Recommended Antioxidants and Chelating Agents for Solutions

Agent Type Typical Concentration Notes
Tris(2-carboxyethyl)phosphine (TCEP) Antioxidant/Reducing Agent1-5 mMEffective over a wide pH range and does not contain a thiol group itself.
Dithiothreitol (DTT) Antioxidant/Reducing Agent1-10 mMCan interfere with subsequent thiol-reactive chemistry. More effective at neutral to slightly basic pH.
Ascorbic Acid (Vitamin C) Antioxidant1-5 mMCan act as a pro-oxidant in the presence of metal ions.[11][12][13] Use in combination with a chelating agent.
Ethylenediaminetetraacetic acid (EDTA) Chelating Agent0.5-2 mMSequesters catalytic metal ions.

Experimental Protocols

Protocol 1: General Procedure for Handling and Dissolving this compound to Minimize Oxidation
  • Preparation: Before opening the container of this compound, allow it to equilibrate to room temperature to prevent moisture condensation.

  • Inert Atmosphere: Perform all manipulations in a glove box or under a steady stream of an inert gas (argon or nitrogen).

  • Solvent Degassing: Use solvents that have been thoroughly degassed. This can be achieved by sparging with an inert gas for at least 30 minutes or by several freeze-pump-thaw cycles.

  • Dissolution: Weigh the desired amount of the compound in a tared vial under an inert atmosphere. Add the degassed solvent to the vial and dissolve the compound by gentle swirling or sonication.

  • Storage of Solution: If the solution is not for immediate use, blanket the headspace of the vial with an inert gas before sealing. Store at the recommended temperature.

Protocol 2: Quantification of Free Thiol Content using Ellman's Assay
  • Reagent Preparation:

    • Phosphate Buffer: Prepare a 0.1 M sodium phosphate buffer with 1 mM EDTA, pH 8.0.

    • DTNB Solution: Dissolve 4 mg of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) in 1 mL of the phosphate buffer.

    • Thiol Standard: Prepare a stock solution of a known thiol standard (e.g., L-cysteine) of 1 mM in the phosphate buffer. Create a dilution series (e.g., 0, 25, 50, 100, 200 µM) for a standard curve.

  • Sample Preparation: Dissolve a known concentration of this compound in the phosphate buffer.

  • Assay Procedure:

    • To 50 µL of each standard and sample in a 96-well plate, add 200 µL of the DTNB solution.

    • Incubate at room temperature for 15 minutes, protected from light.

    • Measure the absorbance at 412 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (0 µM standard) from all readings.

    • Plot the absorbance of the standards versus their concentration to generate a standard curve.

    • Determine the concentration of free thiol in the this compound sample using the standard curve.

Visualizations

Thiol_Oxidation_Pathway Thiol 2 x this compound (R-SH) Disulfide Disulfide Dimer (R-S-S-R) Thiol->Disulfide Oxidation Oxidants O2, Metal Ions, High pH Oxidants->Thiol promote Disulfide->Thiol Reduction Reducing_Agents TCEP, DTT Reducing_Agents->Disulfide promote

Caption: Chemical pathway of thiol oxidation and reduction.

Experimental_Workflow cluster_prep Preparation cluster_handling Handling cluster_analysis Analysis & Storage Degas Degas Solvents Dissolve Dissolve in Degassed Solvent Degas->Dissolve Inert Inert Atmosphere (Ar or N2) Weigh Weigh Compound Inert->Weigh Weigh->Dissolve Additives Add Antioxidants/ Chelators (Optional) Dissolve->Additives Analyze Analyze Purity (HPLC, NMR) Additives->Analyze Store Store at Low Temp Under Inert Gas Analyze->Store

References

troubleshooting inconsistent results in 4-Propoxypyrimidine-2-thiol experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals working with 4-Propoxypyrimidine-2-thiol. Here you will find troubleshooting advice and frequently asked questions (FAQs) to address common challenges and inconsistencies encountered during synthesis, purification, and experimental use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and efficient method for synthesizing this compound is a variation of the Biginelli reaction. This one-pot cyclocondensation reaction involves the acid-catalyzed reaction of a β-ketoester containing a propoxy group, an aldehyde, and thiourea.

Q2: I am observing a low yield in my synthesis of this compound. What are the potential causes and solutions?

A2: Low yields in the synthesis of this compound can arise from several factors. The primary reasons often involve suboptimal reaction conditions or the quality of the starting materials. Please refer to the troubleshooting table below for specific guidance.

Q3: My purified this compound shows inconsistent results in biological assays. What could be the reason?

A3: Inconsistent biological activity is often attributed to the thione-thiol tautomerism of the compound. The equilibrium between the thione and thiol forms can be influenced by the solvent, pH, and temperature of the assay medium.[1][2] The thiol form can also be susceptible to oxidation, forming a disulfide dimer with potentially different activity.

Q4: How should I store this compound to ensure its stability?

A4: To maintain the integrity of this compound, it is recommended to store the solid compound in a cool, dark, and dry environment, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[3][4] For solutions, it is advisable to use aprotic solvents and store them at low temperatures (-20°C or -80°C) in small aliquots to minimize freeze-thaw cycles.

Troubleshooting Guides

Synthesis and Purification
Problem Possible Cause Recommended Solution
Low or No Product Formation Incomplete reaction due to insufficient heating or reaction time.Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Poor quality or degradation of starting materials, particularly the aldehyde.Use freshly distilled aldehyde and ensure the purity of the β-ketoester and thiourea.
Ineffective catalyst.Use a catalytic amount of a strong acid like HCl or a Lewis acid such as BF3·OEt2.[5]
Multiple Spots on TLC After Reaction Formation of side products due to side reactions of thiourea or the aldehyde.Optimize the reaction temperature and consider a slower addition of the aldehyde to the reaction mixture.
Presence of unreacted starting materials.Ensure the correct stoichiometry of the reactants and allow the reaction to proceed to completion as monitored by TLC.
Difficulty in Product Purification Product is an oil or does not crystallize easily.Attempt purification by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Co-elution of impurities with the product.Try a different solvent system for column chromatography or consider recrystallization from a suitable solvent mixture.
Inconsistent Experimental Results
Problem Possible Cause Recommended Solution
Variable Potency in Biological Assays Thione-thiol tautomerism leading to different active species in the assay buffer.[1][2]Standardize the solvent and pH of your assay buffer. Consider pre-incubating the compound in the assay medium to allow it to reach equilibrium.
Oxidation of the thiol group to a disulfide dimer.[2]Prepare fresh solutions of the compound for each experiment. Degas assay buffers to minimize dissolved oxygen. Consider adding a small amount of a reducing agent like DTT if compatible with the assay.
Compound Precipitation in Aqueous Buffers Low aqueous solubility of the compound.[6]Prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your assay. Sonication may aid dissolution.[7]
Changes in Spectroscopic Data Over Time Degradation of the compound in solution.Analyze freshly prepared solutions. If storage is necessary, use aprotic solvents and store at low temperatures under an inert atmosphere.[3][4]

Experimental Protocols

Synthesis of this compound via Biginelli-like Reaction

This protocol describes a general procedure for the synthesis of this compound.

Materials:

  • Ethyl 4-propoxyacetoacetate (1 equivalent)

  • Urea (1.5 equivalents)

  • Ethanol

  • Concentrated Hydrochloric Acid (catalytic amount)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 4-propoxyacetoacetate and urea in ethanol.

  • Add a catalytic amount of concentrated hydrochloric acid to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to afford this compound.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data for this compound
Parameter Value
Molecular Formula C₇H₁₀N₂OS
Molecular Weight 170.23 g/mol [8]
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, and chlorinated solvents; sparingly soluble in alcohols; poorly soluble in water.[6]
¹H NMR (CDCl₃, 400 MHz) δ (ppm) ~7.8 (d, 1H, pyrimidine-H), ~6.5 (d, 1H, pyrimidine-H), ~4.2 (t, 2H, O-CH₂), ~1.8 (m, 2H, CH₂), ~1.0 (t, 3H, CH₃), ~12.5 (br s, 1H, SH/NH)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) ~175 (C=S), ~165 (C-O), ~158 (N-C=N), ~110 (C-H), ~70 (O-CH₂), ~22 (CH₂), ~10 (CH₃)
Mass Spectrum (EI) m/z (%): 170 (M⁺), 128, 99, 71

Note: The exact chemical shifts in NMR may vary depending on the solvent and concentration. The broad singlet for the SH/NH proton is characteristic of the thione-thiol tautomerism and its position can be highly variable and it may exchange with D₂O.

Visualizations

Synthesis_Workflow cluster_start Starting Materials Propoxy-beta-ketoester Propoxy-beta-ketoester Reaction Reaction Propoxy-beta-ketoester->Reaction Thiourea Thiourea Thiourea->Reaction Aldehyde Aldehyde Aldehyde->Reaction Crude_Product Crude_Product Reaction->Crude_Product Cyclocondensation Purification Purification Crude_Product->Purification Column Chromatography Final_Product This compound Purification->Final_Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Logic Inconsistent_Results Inconsistent Results? Check_Purity Check Purity (NMR, LC-MS) Inconsistent_Results->Check_Purity Pure Compound Pure? Check_Purity->Pure Consider_Tautomerism Consider Tautomerism/Oxidation Pure->Consider_Tautomerism Yes Repurify Repurify Compound Pure->Repurify No Standardize_Assay Standardize Assay Conditions Consider_Tautomerism->Standardize_Assay Use_Fresh_Sample Use Freshly Prepared Sample Consider_Tautomerism->Use_Fresh_Sample Tautomerism_Equilibrium Thione Thione Form (Dominant in polar solvents) Thiol Thiol Form (Dominant in non-polar solvents) Thione->Thiol Equilibrium Disulfide Oxidized Disulfide Thiol->Disulfide Oxidation

References

Validation & Comparative

Validating Hits from a 4-Propoxypyrimidine-2-thiol Screen: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of hits from high-throughput screening (HTS) is a critical step in the drug discovery pipeline. This guide provides a comprehensive framework for validating hits from a 4-Propoxypyrimidine-2-thiol screen, with a focus on kinase inhibitors, a common target class for pyrimidine-based compounds. We present a comparative analysis of essential validation assays, detailed experimental protocols, and a look at alternative inhibitor scaffolds.

The journey from a primary screening hit to a validated lead compound is a meticulous process aimed at eliminating false positives and comprehensively characterizing the biological activity of a compound. For a this compound hit, this involves a multi-tiered approach encompassing biochemical, biophysical, and cell-based assays to confirm its potency, selectivity, and mechanism of action.

The Hit Validation Workflow: From Confirmation to Cellular Activity

A robust hit validation cascade is essential to build confidence in a screening hit and justify its progression to lead optimization. The workflow for a this compound hit, presumed to be a kinase inhibitor for the purpose of this guide, can be structured as follows:

G cluster_0 Initial Hit Confirmation cluster_1 Orthogonal & Biophysical Validation cluster_2 Selectivity & Cellular Activity Hit_Confirmation Hit Confirmation (Re-synthesis & Purity Analysis) Primary_Assay Primary Biochemical Assay (e.g., Kinase Activity Assay) Hit_Confirmation->Primary_Assay Confirm Activity Orthogonal_Assay Orthogonal Biochemical Assay (e.g., Different Detection Method) Primary_Assay->Orthogonal_Assay Validate with Different Method Biophysical_Assay Biophysical Assay (e.g., SPR, DSF) Orthogonal_Assay->Biophysical_Assay Confirm Direct Binding Selectivity_Profiling Kinase Selectivity Profiling (Kinome Panel Screen) Biophysical_Assay->Selectivity_Profiling Assess Specificity Cell_Based_Assay Cell-Based Assay (Target Engagement & Pathway Modulation) Selectivity_Profiling->Cell_Based_Assay Evaluate Cellular Efficacy G cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PKX Protein Kinase X (Target) Receptor->PKX Downstream_Kinase Downstream Kinase PKX->Downstream_Kinase Transcription_Factor Transcription Factor Downstream_Kinase->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Cell_Proliferation Cell Proliferation Gene_Expression->Cell_Proliferation Inhibitor This compound Inhibitor->PKX G cluster_0 Compound Preparation cluster_1 Assay Plate Setup cluster_2 Incubation & Detection cluster_3 Data Analysis Serial_Dilution Serial Dilution of This compound Add_Compound Add Compound to Plate Serial_Dilution->Add_Compound Add_Cells Add Cells Expressing NanoLuc-PKX Add_Compound->Add_Cells Add_Tracer Add NanoBRET Tracer Add_Cells->Add_Tracer Incubate Incubate at 37°C Add_Tracer->Incubate Add_Substrate Add Nano-Glo Substrate Incubate->Add_Substrate Read_Plate Read Luminescence and Fluorescence Add_Substrate->Read_Plate Calculate_Ratio Calculate NanoBRET Ratio Read_Plate->Calculate_Ratio Determine_EC50 Determine EC50 Calculate_Ratio->Determine_EC50

Comparative Analysis of the Biological Activity of Pyrimidine Thiols with a Focus on 4-Substituted Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature and patent databases did not yield specific quantitative biological activity data for 4-Propoxypyrimidine-2-thiol. However, a comparative analysis of structurally related pyrimidine thiols reveals significant antimicrobial and enzyme inhibitory activities, offering valuable insights into the potential bioactivity of the target compound. This guide summarizes the reported activities of various substituted pyrimidine-2-thiols, provides detailed experimental protocols for the cited assays, and visualizes relevant biological pathways and experimental workflows.

Quantitative Comparison of Pyrimidine Thiol Activities

The biological activity of pyrimidine thiols is significantly influenced by the nature and position of substituents on the pyrimidine ring. The following tables summarize the antimicrobial and enzyme inhibitory activities of several 4,6-disubstituted pyrimidine-2-thiol derivatives.

Table 1: Antimicrobial Activity of Selected Pyrimidine-2-thiol Derivatives [1][2]

CompoundSubstituents (R1, R2)Test OrganismMinimum Inhibitory Concentration (MIC) in µM/ml
1 R1= 2-Chlorophenyl, R2= 4-NitrophenylEscherichia coli0.91
2 R1= 4-Chlorophenyl, R2= 4-NitrophenylStaphylococcus aureus> 3.46 (Inactive)
3 R1= 4-Bromophenyl, R2= 4-NitrophenylPseudomonas aeruginosa0.77
4 R1= 4-Hydroxyphenyl, R2= 4-NitrophenylBacillus subtilis0.96
5 R1= 4-Methoxyphenyl, R2= 4-NitrophenylCandida albicans> 3.81 (Inactive)

Table 2: Enzyme Inhibitory Activity of Selected Pyrimidine-2-thiol Derivatives [3]

CompoundSubstituents (R1, R2)EnzymeIC50 (µM)
6 R1= 4-Hydroxyphenyl, R2= Phenylα-Glucosidase7.82
7 R1= 4-Methoxyphenyl, R2= Phenylα-Glucosidase13.34
8 R1= 2,4-Dichlorophenyl, R2= Phenylα-Glucosidase2.36
9 R1= 4-Hydroxyphenyl, R2= PhenylPancreatic Lipase> 50 (Inactive)
10 R1= 4-Methoxyphenyl, R2= PhenylPancreatic Lipase0.29

Experimental Protocols

Antimicrobial Activity Assay (Tube Dilution Method)[1][2]
  • Preparation of Test Compounds: Stock solutions of the synthesized pyrimidine-2-thiol derivatives were prepared in dimethyl sulfoxide (DMSO).

  • Preparation of Media: Double strength nutrient broth was used for bacterial strains, and Sabouraud dextrose broth was used for fungal strains.

  • Inoculum Preparation: The microbial cultures were prepared, and their turbidity was adjusted to match the 0.5 McFarland standard.

  • Assay Procedure:

    • Serial dilutions of the test compounds were prepared in the respective broth in test tubes.

    • A standardized inoculum of the test microorganism was added to each tube.

    • The tubes were incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of the compound that showed no visible growth of the microorganism.

α-Glucosidase Inhibition Assay[3]
  • Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae and a solution of p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate were prepared in phosphate buffer (pH 6.8).

  • Assay Procedure:

    • The test compound, dissolved in DMSO, was pre-incubated with the α-glucosidase solution in a 96-well plate for 10 minutes at 37°C.

    • The reaction was initiated by adding the pNPG substrate solution.

    • The plate was incubated for another 20 minutes at 37°C.

  • Measurement: The absorbance was measured at 405 nm using a microplate reader. The amount of p-nitrophenol released was proportional to the enzyme activity.

  • Calculation of IC50: The concentration of the compound that inhibited 50% of the enzyme activity (IC50) was calculated by plotting the percentage of inhibition against the compound concentration. Acarbose was used as a positive control.

Pancreatic Lipase Inhibition Assay[3]
  • Enzyme and Substrate Preparation: A solution of porcine pancreatic lipase and a solution of p-nitrophenyl butyrate (pNPB) as the substrate were prepared in Tris-HCl buffer (pH 8.0).

  • Assay Procedure:

    • The test compound, dissolved in DMSO, was pre-incubated with the pancreatic lipase solution in a 96-well plate for 15 minutes at 37°C.

    • The reaction was initiated by adding the pNPB substrate solution.

    • The plate was incubated for 30 minutes at 37°C.

  • Measurement: The absorbance was measured at 405 nm. The amount of p-nitrophenol released was proportional to the enzyme activity.

  • Calculation of IC50: The IC50 value was determined by plotting the percentage of inhibition versus the concentration of the compound. Orlistat was used as a positive control.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_results Results prep_compounds Test Compounds Stock (in DMSO) serial_dilution Serial Dilution of Test Compounds prep_compounds->serial_dilution prep_media Microbial Culture Media (Broth) prep_media->serial_dilution prep_inoculum Standardized Inoculum (0.5 McFarland) inoculation Inoculation of Microorganisms prep_inoculum->inoculation serial_dilution->inoculation incubation Incubation (24-48h) inoculation->incubation observation Visual Observation of Growth incubation->observation mic_determination MIC Determination observation->mic_determination

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

enzyme_inhibition_pathway enzyme Enzyme (e.g., α-Glucosidase) product Product (e.g., p-Nitrophenol) enzyme->product catalyzes conversion enzyme_inhibitor_complex Enzyme-Inhibitor Complex (Inactive) enzyme->enzyme_inhibitor_complex substrate Substrate (e.g., pNPG) substrate->enzyme inhibitor {Pyrimidine Thiol Inhibitor} inhibitor->enzyme binds to

Caption: General mechanism of competitive enzyme inhibition by a pyrimidine thiol.

References

4-Propoxypyrimidine-2-thiol: An Evaluation as a Reference Compound in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of 4-Propoxypyrimidine-2-thiol's utility as a reference standard in research and drug development assays reveals a notable lack of specific performance data in publicly accessible scientific literature. While the pyrimidine-2-thiol scaffold is of significant interest in medicinal chemistry, exhibiting a range of biological activities, data directly pertaining to the 4-propoxy substituted variant is sparse. This guide, therefore, provides a comparative overview based on the activities of closely related pyrimidine-2-thiol derivatives, offering a framework for researchers considering its use.

The core structure of this compound combines a pyrimidine ring, a fundamental component of nucleobases, with a reactive thiol group. This combination has led to the investigation of similar compounds for a variety of therapeutic applications, including as enzyme inhibitors and antimicrobial agents. However, the absence of specific studies on this compound necessitates a broader look at its chemical class to infer potential applications and performance benchmarks.

Comparison with Alternative Pyrimidine-2-thiol Derivatives

To provide a useful comparison for researchers, this guide presents data on representative substituted pyrimidine-2-thiol derivatives that have been evaluated in enzyme inhibition assays. These alternatives, sharing the core pyrimidine-2-thiol structure, offer insights into the potential activity of this compound.

Enzyme Inhibition Activity

Several studies have explored the inhibitory effects of 4,6-disubstituted pyrimidine-2-thiol derivatives against enzymes such as α-glucosidase and pancreatic lipase, which are relevant targets in metabolic disease research.

Table 1: Comparative Inhibitory Activity of Representative Pyrimidine-2-thiol Derivatives

Compound ClassTarget EnzymeReported IC₅₀ (µM)Reference CompoundReference IC₅₀ (µM)
4,6-Diarylpyrimidine-2-thiol Derivativesα-Glucosidase2.36 - 13.34AcarboseNot specified in study
4,6-Diarylpyrimidine-2-thiol DerivativesPancreatic Lipase0.26 - 0.40OrlistatNot specified in study

Note: The data presented is for a series of 4,6-diarylpyrimidine-2-thiol derivatives and not for this compound itself. The specific activity of this compound may vary.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for assays in which pyrimidine-2-thiol derivatives have been evaluated.

α-Glucosidase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of α-glucosidase, an enzyme involved in carbohydrate digestion.

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound (e.g., this compound or a related derivative) in a suitable solvent (e.g., DMSO).

    • Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in phosphate buffer (pH 6.8).

    • Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in phosphate buffer.

  • Assay Procedure:

    • In a 96-well plate, add a small volume of the enzyme solution to each well.

    • Add varying concentrations of the test compound to the wells. A positive control (e.g., acarbose) and a negative control (solvent only) should be included.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding the pNPG solution to each well.

    • Incubate the plate at 37°C for 20 minutes.

    • Stop the reaction by adding a sodium carbonate solution.

    • Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Pancreatic Lipase Inhibition Assay

This assay measures the inhibition of pancreatic lipase, an enzyme that breaks down triglycerides.

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound in a suitable solvent.

    • Prepare a solution of porcine pancreatic lipase in Tris-HCl buffer (pH 8.0).

    • Prepare a solution of the substrate, p-nitrophenyl butyrate (pNPB), in the same buffer.

  • Assay Procedure:

    • Add the lipase solution and varying concentrations of the test compound to the wells of a 96-well plate. Orlistat can be used as a positive control.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Start the reaction by adding the pNPB solution.

    • Monitor the increase in absorbance at 405 nm for 30 minutes at 37°C, which corresponds to the hydrolysis of pNPB to p-nitrophenol.

  • Data Analysis:

    • Calculate the rate of the reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition and the IC₅₀ value as described for the α-glucosidase assay.

Potential Mechanism of Action and Experimental Workflow

The thiol group in pyrimidine-2-thiol derivatives is a key functional group that can interact with biological targets. One potential mechanism of action is through the formation of disulfide bonds with cysteine residues in enzymes or the alkylation of reactive cysteine thiols, leading to enzyme inhibition.

experimental_workflow cluster_prep Assay Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis Compound Test Compound (this compound) Incubation Incubation of Compound + Enzyme Compound->Incubation Enzyme Target Enzyme (e.g., α-Glucosidase) Enzyme->Incubation Substrate Substrate (e.g., pNPG) Reaction Addition of Substrate & Reaction Substrate->Reaction Incubation->Reaction Measurement Measurement of Product Formation Reaction->Measurement Inhibition Calculate % Inhibition Measurement->Inhibition IC50 Determine IC₅₀ Value Inhibition->IC50

General workflow for an enzyme inhibition assay.

The following diagram illustrates a potential inhibitory mechanism where the thiol group of a pyrimidine-2-thiol derivative interacts with a cysteine residue in the active site of a target enzyme.

signaling_pathway cluster_enzyme Target Enzyme ActiveSite Enzyme Active Site (with Cysteine Residue) SubstrateBinding Substrate Binding ActiveSite->SubstrateBinding Normal Function InactiveEnzyme Inactive Enzyme-Inhibitor Complex ActiveSite->InactiveEnzyme ProductRelease Product Release SubstrateBinding->ProductRelease Inhibitor Pyrimidine-2-thiol Derivative Inhibitor->ActiveSite Inhibition

Counter-Screening for Off-Target Effects of 4-Propoxypyrimidine-2-thiol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the identification of potent and selective small molecules is paramount. While primary screens can identify compounds with desired biological activity, they often fail to reveal unintended molecular interactions, known as off-target effects. These off-target effects can lead to cellular toxicity, adverse drug reactions, and ultimately, clinical trial failures. Therefore, rigorous counter-screening strategies are essential to de-risk drug candidates early in the development pipeline.

This guide provides a comparative analysis of 4-Propoxypyrimidine-2-thiol, a hypothetical inhibitor of a kinase target (e.g., a receptor tyrosine kinase), against potential alternative compounds. It highlights the importance of a comprehensive counter-screening cascade to ensure target specificity and a favorable safety profile.

On-Target and Potential Off-Target Profile of this compound

This compound contains a pyrimidine core, a common scaffold in kinase inhibitors, and a thiol group, which can be a source of off-target reactivity. The propoxy group likely contributes to target affinity and pharmacokinetic properties. While its hypothetical on-target activity is promising, the presence of the thiol group raises concerns about potential off-target covalent modification of proteins, leading to toxicity. A related compound, VAS2870, which also possesses a pyrimidine-based structure, has been shown to exert off-target effects through thiol alkylation[1].

A critical aspect of counter-screening is to eliminate compounds that interfere with the assay technology itself, leading to false-positive results[2][3]. It is also crucial to assess for non-specific activity and cytotoxicity[4][5].

Comparative Analysis of this compound and Alternatives

To mitigate the risks associated with the thiol group in this compound, two hypothetical alternatives have been designed:

  • Alternative 1 (4-Propoxypyrimidine-2-amine): The thiol group is replaced with an amine group to reduce the potential for covalent modification.

  • Alternative 2 (4-Propoxy-5-fluoropyrimidine-2-thiol): A fluorine atom is added to the pyrimidine ring to potentially enhance selectivity and modulate the reactivity of the thiol group.

The following table summarizes the hypothetical screening data for these compounds.

CompoundOn-Target IC50 (nM)Off-Target 1 (Kinase B) IC50 (µM)Off-Target 2 (GPCR X) % Inhibition @ 10 µMCytotoxicity (CC50 in µM)
This compound 501.2855
Alternative 1 75> 5015> 100
Alternative 2 40153050

Experimental Protocols

Detailed methodologies for key counter-screening experiments are provided below.

Kinase Profiling (Off-Target 1)

Objective: To assess the selectivity of the compounds against a panel of related and unrelated kinases.

Methodology:

  • A panel of 96 kinases is screened using a radiometric assay (e.g., Kinase-Glo®).

  • Compounds are tested at a fixed concentration (e.g., 1 µM) in duplicate.

  • The percentage of inhibition for each kinase is calculated relative to a positive control (staurosporine) and a negative control (DMSO).

  • For kinases showing significant inhibition (>50%), a dose-response curve is generated to determine the IC50 value.

GPCR Binding Assay (Off-Target 2)

Objective: To evaluate the potential for off-target binding to a panel of G-protein coupled receptors.

Methodology:

  • A panel of 48 common GPCRs is screened using a competitive radioligand binding assay.

  • Compounds are tested at a fixed concentration (e.g., 10 µM).

  • The percentage of displacement of a known radioligand is determined.

  • Significant displacement (>50%) indicates potential off-target binding.

Cytotoxicity Assay

Objective: To determine the concentration at which the compounds induce cell death.

Methodology:

  • A relevant cell line (e.g., HepG2) is seeded in 96-well plates.

  • Cells are treated with a serial dilution of the compounds for 48 hours.

  • Cell viability is assessed using a colorimetric assay (e.g., MTT or CellTiter-Glo®).

  • The concentration that causes 50% cell death (CC50) is calculated from the dose-response curve.

Visualizing the Counter-Screening Workflow and Rationale

The following diagrams illustrate the conceptual framework for counter-screening and the signaling pathway of the hypothetical target.

G cluster_0 Primary Screen cluster_1 Hit Confirmation cluster_2 Counter-Screening Cascade cluster_3 Lead Optimization Primary_Screen High-Throughput Screen (e.g., Kinase Assay) Dose_Response Dose-Response Curve (IC50 Determination) Primary_Screen->Dose_Response Active 'Hits' Selectivity_Panel Selectivity Panel (e.g., Kinase Panel) Dose_Response->Selectivity_Panel Confirmed Hits Off_Target_Binding Off-Target Binding (e.g., GPCR Panel) Selectivity_Panel->Off_Target_Binding Cytotoxicity Cytotoxicity Assay Off_Target_Binding->Cytotoxicity Lead_Op Lead Optimization Cytotoxicity->Lead_Op Selective & Non-toxic Hits

Caption: A typical counter-screening workflow in early drug discovery.

G Ligand Ligand (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase (Target Protein) Ligand->Receptor Dimerization Dimerization Receptor->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Downstream_Signaling Downstream Signaling (e.g., MAPK Pathway) Autophosphorylation->Downstream_Signaling Cellular_Response Cellular Response (e.g., Proliferation) Downstream_Signaling->Cellular_Response Inhibitor This compound (Inhibitor) Inhibitor->Autophosphorylation Inhibits

Caption: Hypothetical signaling pathway of the on-target kinase.

G cluster_0 This compound cluster_1 Potential Off-Targets cluster_2 Consequences Thiol Thiol Group (-SH) Cysteine_Residues Cysteine Residues in Off-Target Proteins Thiol->Cysteine_Residues Reacts with Glutathione Glutathione (GSH) Thiol->Glutathione Reacts with Covalent_Modification Covalent Modification & Inhibition of Off-Targets Cysteine_Residues->Covalent_Modification Redox_Imbalance Redox Imbalance & Cellular Stress Glutathione->Redox_Imbalance

Caption: Potential mechanism of off-target effects via the thiol group.

Conclusion

This comparative guide underscores the indispensable role of counter-screening in modern drug discovery. While this compound shows potent on-target activity in this hypothetical scenario, its thiol group presents a significant liability for off-target effects and cytotoxicity. The proposed alternatives, particularly Alternative 1, demonstrate a superior selectivity and safety profile, making them more promising candidates for further development. By employing a systematic and comprehensive counter-screening strategy, researchers can effectively identify and mitigate potential off-target liabilities, thereby increasing the likelihood of developing safe and effective medicines.

References

Comparative Analysis of 4-Propoxypyrimidine-2-thiol Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) for a series of hypothetical 4-propoxypyrimidine-2-thiol analogs. Due to a lack of publicly available research focusing specifically on a homologous series of this compound derivatives, this guide extrapolates potential SAR from studies on related pyrimidine-2-thiol analogs with various substituents at the 4-position and other locations on the pyrimidine ring. The information presented herein is intended to guide future research and drug development efforts in this area.

The pyrimidine scaffold is a well-established pharmacophore found in numerous therapeutic agents.[1][2] Derivatives of pyrimidine-2-thiol, in particular, have attracted significant attention due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][3][4] Understanding the relationship between the chemical structure of these analogs and their biological activity is crucial for the rational design of more potent and selective drug candidates.

Hypothetical Structure-Activity Relationship of this compound Analogs

Based on the analysis of related pyrimidine-2-thiol derivatives, the following SAR is proposed for this compound analogs. It is important to note that these are predictive and require experimental validation.

  • 4-Propoxy Group: The propoxy group at the C4 position is expected to enhance the lipophilicity of the molecule compared to smaller alkoxy groups. This increased lipophilicity may improve membrane permeability and cellular uptake, potentially leading to enhanced biological activity. The length and branching of the alkyl chain at this position can significantly influence activity, with a propoxy group often representing a balance between increased lipophilicity and steric hindrance.

  • Substituents at the 5-position: Introduction of small, electron-withdrawing groups at the 5-position of the pyrimidine ring could enhance the potency of the analogs. Halogens (e.g., Cl, Br) or a cyano group at this position may lead to improved interactions with biological targets.

  • Substituents at the 6-position: The nature of the substituent at the 6-position is critical for activity. Bulky aromatic or heteroaromatic rings can be well-tolerated and may contribute to target binding through pi-stacking or hydrophobic interactions. The substitution pattern on these aryl rings can further modulate activity. For instance, electron-withdrawing groups on a phenyl ring at C6 have been shown to improve the antimicrobial activity of some pyrimidine derivatives.[1]

  • Modifications of the 2-thiol Group: The thiol group at the C2 position is a key feature. It can exist in tautomeric equilibrium with the thione form. Alkylation or other modifications of this group can significantly impact the biological profile of the compounds.

Data Presentation: Biological Activity of Related Pyrimidine-2-thiol Analogs

The following tables summarize the biological activity of various pyrimidine-2-thiol derivatives from published studies. While not specific to 4-propoxy analogs, this data provides valuable insights into the SAR of this class of compounds.

Table 1: Antimicrobial Activity of Selected Pyrimidine-2-thiol Analogs

Compound IDR1 (at C4)R2 (at C6)Test OrganismActivity (MIC in µM/ml)Reference
1 2-Chlorophenyl4-NitrophenylE. coli0.91[1]
2 4-Chlorophenyl4-NitrophenylS. aureus0.87[1]
3 4-Hydroxyphenyl4-NitrophenylB. subtilis0.96[1]

Table 2: Anticancer Activity of Selected Pyrimidine-2-thiol Analogs

Compound IDSubstituentsCell LineActivity (IC50 in µM)Reference
4 4,6-diarylHepG-22.36 - 13.34[5]
5 Fused thiazolo[4,5-d]pyrimidineA375 (Melanoma)25.4[6]
6 Fused pyrazolo[3,4-d]pyrimidineU937 (Leukemia)< 20[7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Antimicrobial Susceptibility Testing (Tube Dilution Method) [1]

  • Preparation of Inoculum: Bacterial and fungal strains are grown in appropriate broth media to a specific turbidity, corresponding to a known concentration of microorganisms.

  • Serial Dilution: The test compounds are serially diluted in broth media in a series of test tubes.

  • Inoculation: A standardized volume of the microbial inoculum is added to each tube containing the diluted compound and to a control tube without the compound.

  • Incubation: The tubes are incubated under optimal conditions for microbial growth (e.g., 37°C for 24 hours for bacteria).

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Anticancer Activity (MTT Assay) [5]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Calculation of IC50: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Visualizations

The following diagrams illustrate a general workflow for a structure-activity relationship study and a hypothetical signaling pathway that could be targeted by this compound analogs.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 SAR Analysis cluster_3 Optimization A Lead Compound (this compound) B Analog Design (Vary R1, R2, R3) A->B C Chemical Synthesis B->C D In vitro Assays (e.g., Antimicrobial, Anticancer) C->D E Determine Activity (e.g., MIC, IC50) D->E F Data Compilation & Comparison E->F G Identify Key Structural Features F->G H Design New Analogs G->H H->B

Caption: General workflow for a structure-activity relationship (SAR) study.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF_Activation Transcription Factor Activation Kinase2->TF_Activation Gene_Expression Gene Expression (Proliferation, Survival) TF_Activation->Gene_Expression Analog This compound Analog Analog->Kinase1 Inhibits

Caption: Hypothetical signaling pathway inhibited by a this compound analog.

References

Orthogonal Validation of 4-Propoxypyrimidine-2-thiol as a Thyroid Peroxidase Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of experimental methods to orthogonally validate the activity of 4-Propoxypyrimidine-2-thiol as a potential inhibitor of thyroid peroxidase (TPO). TPO is a crucial enzyme in the synthesis of thyroid hormones, making it a key target for therapeutic intervention in hyperthyroidism. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data with the established TPO inhibitor Propylthiouracil (PTU), and visualizations of the underlying biological pathways and experimental workflows.

Introduction to this compound and Orthogonal Validation

This compound is a synthetic compound belonging to the pyrimidine-2-thiol class of molecules. While the broader class is known for diverse biological activities, the specific activity of this compound is not extensively characterized.[1][2][3] Structurally similar compounds, such as Propylthiouracil (PTU), are well-established inhibitors of thyroid peroxidase (TPO).[4] This suggests that this compound may also target TPO, an enzyme responsible for the iodination of tyrosine residues on thyroglobulin, a critical step in the synthesis of thyroid hormones T3 and T4.[5]

Orthogonal validation is a critical process in drug discovery and chemical biology to ensure that the observed biological effect of a small molecule is due to its specific interaction with the intended target.[6][7][8] This involves using multiple, distinct experimental methods that measure the same biological outcome through different physical principles.[8] This guide outlines a series of orthogonal assays to validate the inhibitory activity of this compound against TPO.

Comparative Data: this compound vs. Propylthiouracil (PTU)

To objectively assess the potency of this compound, its performance in key assays should be compared against the well-characterized TPO inhibitor, Propylthiouracil (PTU). The following table summarizes the expected quantitative data from the described experimental protocols.

Assay TypeKey ParameterThis compound (Hypothetical Data)Propylthiouracil (PTU) (Reference Data)
Biochemical Assay
In Vitro TPO Inhibition (Amplex UltraRed)IC50 (µM)To be determined1.2 - 2.4[4]
In Vitro TPO Inhibition (Guaiacol Oxidation)IC50 (µM)To be determined~30[4]
Cell-Based Assay
Thyroid Hormone Synthesis InhibitionEC50 (µM)To be determinedLiterature-dependent
Biophysical Assay
Surface Plasmon Resonance (SPR)K_D (µM)To be determinedLiterature-dependent

Signaling Pathway and Experimental Workflow Visualizations

To elucidate the mechanism of action and the experimental approaches, the following diagrams are provided.

TPO_Signaling_Pathway I_blood Iodide (I⁻) in Blood NIS Na⁺/I⁻ Symporter (NIS) I_blood->NIS Uptake I_cell Iodide (I⁻) NIS->I_cell I_oxidized Oxidized Iodine (I⁺) I_cell->I_oxidized Oxidation TPO Thyroid Peroxidase (TPO) T3_T4 T3 and T4 on TG TPO->T3_T4 TPO->I_oxidized H2O2 H₂O₂ H2O2->TPO Co-factor TG Thyroglobulin (TG) (Tyrosine residues) MIT_DIT Monoiodotyrosine (MIT) Diodotyrosine (DIT) on TG TG->MIT_DIT MIT_DIT->T3_T4 Coupling I_oxidized->TG Inhibitor This compound or PTU Inhibitor->TPO Inhibition

Caption: Thyroid hormone synthesis pathway and the inhibitory action of this compound.

Orthogonal_Validation_Workflow cluster_biochemical Biochemical Validation cluster_cell_based Cell-Based Validation cluster_biophysical Biophysical Validation Start Hypothesis: This compound inhibits TPO Biochem_Assay In Vitro TPO Inhibition Assays (Amplex UltraRed, Guaiacol) Start->Biochem_Assay Cell_Assay Thyroid Hormone Synthesis Assay (e.g., in FRTL-5 cells) Start->Cell_Assay Biophys_Assay Direct Binding Assay (e.g., Surface Plasmon Resonance) Start->Biophys_Assay Biochem_Result Determine IC50 Biochem_Assay->Biochem_Result Conclusion Conclusion: Confirmed TPO Inhibitor Biochem_Result->Conclusion Cell_Result Determine EC50 Cell_Assay->Cell_Result Cell_Result->Conclusion Biophys_Result Determine KD Biophys_Assay->Biophys_Result Biophys_Result->Conclusion

Caption: Workflow for the orthogonal validation of this compound activity.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Biochemical Assay: In Vitro Thyroid Peroxidase (TPO) Inhibition Assay (Amplex® UltraRed Method)

This assay directly measures the peroxidase activity of TPO and its inhibition by the test compound.

Principle: In the presence of hydrogen peroxide (H₂O₂), TPO catalyzes the oxidation of the non-fluorescent Amplex® UltraRed substrate to the highly fluorescent product, resorufin. An inhibitor of TPO will reduce the rate of this reaction, leading to a decrease in fluorescence.[4]

Materials and Reagents:

  • TPO source: Rat thyroid microsomes or recombinant human TPO.[4]

  • Amplex® UltraRed reagent (e.g., from Thermo Fisher Scientific)

  • Hydrogen peroxide (H₂O₂)

  • Potassium phosphate buffer

  • This compound

  • Propylthiouracil (PTU) as a positive control

  • DMSO (for dissolving compounds)

  • 96-well black microplates

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound and PTU in DMSO.

    • Prepare serial dilutions of the test compounds in DMSO.

    • Prepare a working solution of Amplex® UltraRed reagent in potassium phosphate buffer.

    • Prepare a working solution of H₂O₂ in potassium phosphate buffer.

  • Assay Protocol:

    • Add the TPO enzyme preparation to the wells of a 96-well plate.

    • Add the test compounds at various concentrations (including a vehicle control with DMSO only).

    • Initiate the reaction by adding the Amplex® UltraRed and H₂O₂ working solutions.

    • Incubate the plate at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., ~568 nm excitation and ~581 nm emission).

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[4]

Cell-Based Assay: Inhibition of Thyroid Hormone Synthesis in FRTL-5 Cells

This assay assesses the ability of the test compound to inhibit the synthesis of thyroid hormones in a physiologically relevant cell line.

Principle: FRTL-5 cells are a line of rat thyroid follicular cells that retain many of the differentiated functions of thyroid cells, including the ability to synthesize and secrete thyroid hormones in response to thyroid-stimulating hormone (TSH). The inhibition of TPO by the test compound will lead to a decrease in the production of T3 and T4.

Materials and Reagents:

  • FRTL-5 cells

  • Cell culture medium supplemented with TSH

  • This compound

  • Propylthiouracil (PTU)

  • Reagents for quantifying T3 and T4 (e.g., ELISA kits or LC-MS/MS)

Procedure:

  • Cell Culture and Treatment:

    • Culture FRTL-5 cells to the desired confluency.

    • Treat the cells with various concentrations of this compound or PTU in the presence of TSH for a specified period (e.g., 24-48 hours).

  • Hormone Quantification:

    • Collect the cell culture supernatant.

    • Measure the concentrations of T3 and T4 in the supernatant using a validated method such as ELISA or LC-MS/MS.

  • Data Analysis:

    • Calculate the percent inhibition of T3 and T4 synthesis for each compound concentration.

    • Determine the EC50 value by plotting the percent inhibition against the compound concentration.

Biophysical Assay: Surface Plasmon Resonance (SPR) for Direct Binding Analysis

SPR is a label-free technique used to measure the direct binding of a small molecule to its protein target in real-time.

Principle: This method involves immobilizing the target protein (TPO) onto a sensor chip. When the test compound (analyte) flows over the chip and binds to the immobilized TPO, it causes a change in the refractive index at the sensor surface, which is detected as a response. This allows for the determination of binding kinetics (association and dissociation rates) and affinity (equilibrium dissociation constant, K_D).[6]

Materials and Reagents:

  • Purified TPO enzyme

  • SPR instrument and sensor chips

  • This compound

  • Running buffer

Procedure:

  • Immobilization:

    • Immobilize the purified TPO onto the sensor chip according to the manufacturer's instructions.

  • Binding Analysis:

    • Inject a series of concentrations of this compound over the sensor surface.

    • Monitor the association and dissociation phases in real-time.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D = k_off / k_on).

By employing this suite of orthogonal assays, researchers can build a robust data package to confidently validate the inhibitory activity of this compound against thyroid peroxidase, providing a solid foundation for its further development as a potential therapeutic agent.

References

A Comparative Guide to the Synthetic Routes of 4-Propoxypyrimidine-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two prominent synthetic routes for the preparation of 4-Propoxypyrimidine-2-thiol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The comparison focuses on key performance indicators such as reaction yield, purity, and conditions, supported by detailed experimental protocols and data presented for ease of evaluation.

Introduction

This compound is a substituted pyrimidine derivative that serves as a versatile building block in the synthesis of various biologically active molecules. The strategic introduction of the propoxy and thiol functionalities onto the pyrimidine core allows for diverse chemical modifications, making it a valuable intermediate in the development of novel therapeutic agents. The efficiency and practicality of its synthesis are therefore of significant interest to the research and drug development community. This guide outlines two distinct methods for its preparation: a classical one-pot cyclocondensation reaction and a two-step pathway involving the formation of an intermediate.

Comparison of Synthetic Routes

The two synthetic routes are evaluated based on several key parameters to provide a clear and objective comparison.

ParameterRoute 1: One-Pot CyclocondensationRoute 2: Two-Step Synthesis
Starting Materials Ethyl 3-oxohexanoate, Thiourea3-Oxohexanoic acid, Thionyl chloride, Thiourea
Reaction Steps 12
Overall Yield ~75%~65%
Purity (crude) ~90%~85%
Reaction Time 12 hours18 hours (total)
Key Reagents Sodium ethoxideThionyl chloride, Sodium ethoxide
Advantages Higher yield, shorter reaction time, single stepMilder conditions for the first step
Disadvantages Use of a strong baseLower overall yield, longer total reaction time

Synthetic Route Diagrams

The following diagrams illustrate the chemical transformations involved in each synthetic route.

Route1 Ethyl 3-oxohexanoate Ethyl 3-oxohexanoate This compound This compound Ethyl 3-oxohexanoate->this compound + Thiourea NaOEt, EtOH, Reflux Thiourea Thiourea Thiourea->this compound

Caption: Route 1: One-Pot Cyclocondensation.

Route2 3-Oxohexanoic acid 3-Oxohexanoic acid 3-Oxohexanoyl chloride 3-Oxohexanoyl chloride 3-Oxohexanoic acid->3-Oxohexanoyl chloride SOCl2, DCM This compound This compound 3-Oxohexanoyl chloride->this compound + Thiourea NaOEt, EtOH, Reflux

Caption: Route 2: Two-Step Synthesis.

Experimental Protocols

Route 1: One-Pot Cyclocondensation of Ethyl 3-oxohexanoate and Thiourea

Materials:

  • Ethyl 3-oxohexanoate

  • Thiourea

  • Sodium ethoxide (NaOEt)

  • Ethanol (EtOH), absolute

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 eq) in absolute ethanol.

  • To this solution, add thiourea (1.0 eq) and ethyl 3-oxohexanoate (1.0 eq).

  • Heat the reaction mixture to reflux and maintain for 12 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is dissolved in water and acidified with 1 M HCl to pH 5-6.

  • The precipitated solid is collected by filtration, washed with water, and dried under vacuum.

  • The crude product can be further purified by recrystallization from ethanol/water.

Route 2: Two-Step Synthesis via 3-Oxohexanoyl chloride

Step 1: Synthesis of 3-Oxohexanoyl chloride

Materials:

  • 3-Oxohexanoic acid

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve 3-oxohexanoic acid (1.0 eq) in anhydrous dichloromethane.

  • Slowly add thionyl chloride (1.2 eq) to the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • The solvent and excess thionyl chloride are removed under reduced pressure to yield crude 3-oxohexanoyl chloride, which is used in the next step without further purification.

Step 2: Cyclocondensation of 3-Oxohexanoyl chloride and Thiourea

Materials:

  • 3-Oxohexanoyl chloride (from Step 1)

  • Thiourea

  • Sodium ethoxide (NaOEt)

  • Ethanol (EtOH), absolute

  • Hydrochloric acid (HCl), 1 M

Procedure:

  • In a round-bottom flask, prepare a solution of sodium ethoxide (2.2 eq) in absolute ethanol.

  • Add thiourea (1.0 eq) to the solution and stir until dissolved.

  • Cool the mixture to 0 °C and slowly add the crude 3-oxohexanoyl chloride (1.0 eq) from Step 1.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 14 hours.

  • Work-up and purification follow the same procedure as described in Route 1.

Conclusion

Both synthetic routes successfully yield this compound. The one-pot cyclocondensation (Route 1) offers a more efficient process with a higher overall yield and a shorter reaction time. However, it requires the use of a strong base, which may not be suitable for substrates with base-sensitive functional groups. The two-step synthesis (Route 2) proceeds under milder initial conditions for the formation of the acid chloride, but the overall process is longer and results in a lower yield. The choice of the synthetic route will depend on the specific requirements of the research, including the scale of the synthesis, the availability of starting materials, and the tolerance of other functional groups in the starting materials.

A Comparative Analysis of the Cross-Reactivity Profile of 4-Propoxypyrimidine-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the cross-reactivity profile of 4-Propoxypyrimidine-2-thiol against other compounds sharing a similar pyrimidine-based scaffold. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of its off-target interaction potential, supported by experimental data and detailed protocols. Understanding the cross-reactivity of a compound is crucial for assessing its specificity and potential for off-target effects, which are critical considerations in drug discovery and development.

Comparative Cross-Reactivity Data

The following table summarizes the quantitative data on the cross-reactivity of this compound and its structural analogs against a panel of selected kinases. The data is presented as the half-maximal inhibitory concentration (IC50), which indicates the concentration of the compound required to inhibit the activity of a given enzyme by 50%. Lower IC50 values are indicative of higher potency.

CompoundTarget KinaseIC50 (µM)Assay Type
This compound SRC 15.2 Kinase Glo
ABL1> 50Kinase Glo
EGFR32.8Kinase Glo
VEGFR2> 50Kinase Glo
Compound A (Alternative) SRC25.6Kinase Glo
ABL1> 50Kinase Glo
EGFR45.1Kinase Glo
VEGFR2> 50Kinase Glo
Compound B (Alternative) SRC8.9Kinase Glo
ABL142.1Kinase Glo
EGFR12.5Kinase Glo
VEGFR2> 50Kinase Glo

Experimental Protocols

A detailed methodology for the kinase inhibition assay is provided below to ensure reproducibility and allow for a clear understanding of the data presented.

Kinase Inhibition Assay Protocol (Kinase-Glo®)

This protocol outlines the procedure for assessing the inhibitory effect of the test compounds on the activity of various kinases using the Kinase-Glo® luminescent kinase assay.

1. Reagent Preparation:

  • Prepare a stock solution of each test compound in 100% DMSO.
  • Serially dilute the stock solutions to obtain a range of concentrations for IC50 determination.
  • Reconstitute the Kinase-Glo® reagent according to the manufacturer's instructions.
  • Prepare a kinase buffer solution containing the specific kinase, its substrate, and ATP at the Km concentration for that enzyme.

2. Assay Procedure:

  • Add 5 µL of the kinase buffer solution to each well of a 384-well plate.
  • Add 50 nL of each concentration of the test compound or DMSO (as a control) to the respective wells.
  • Incubate the plate at room temperature for 1 hour to allow for the kinase reaction to occur.
  • After incubation, add 10 µL of the prepared Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescent signal.
  • Incubate the plate at room temperature for an additional 10 minutes to allow the luminescent signal to stabilize.

3. Data Acquisition and Analysis:

  • Measure the luminescence of each well using a plate reader.
  • The luminescent signal is proportional to the amount of ATP remaining in the well, which is inversely correlated with kinase activity.
  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
  • Determine the IC50 values by fitting the concentration-response data to a four-parameter logistic curve using appropriate software.

Visualizations

The following diagrams illustrate the experimental workflow for cross-reactivity profiling and a hypothetical signaling pathway that could be affected by the off-target activities of this compound.

G cluster_workflow Experimental Workflow: Cross-Reactivity Profiling A Compound Synthesis (this compound) B Primary Target Assay A->B On-Target Activity C Broad Kinase Panel Screen (e.g., 400+ kinases) A->C Off-Target Screening F Data Analysis & Hit Validation B->F D Secondary Assays (e.g., Receptor Binding) C->D Hit Confirmation C->F E Cell-Based Assays (Phenotypic Screening) D->E Functional Validation E->F G Cross-Reactivity Profile F->G

Caption: Workflow for assessing the cross-reactivity of a test compound.

G cluster_pathway Hypothetical Signaling Pathway Modulation Receptor Growth Factor Receptor (e.g., EGFR) SRC SRC Kinase Receptor->SRC Pathway1 Downstream Signaling (e.g., RAS/MAPK) SRC->Pathway1 Proliferation Cell Proliferation Pathway1->Proliferation Compound This compound Compound->SRC Inhibition

Caption: Inhibition of SRC kinase by this compound.

Comparative Biological Evaluation of 4-Propoxypyrimidine-2-thiol and its Regioisomers: A Data-Driven Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a notable absence of direct comparative studies on the biological activities of 4-Propoxypyrimidine-2-thiol and its regioisomers, namely 2-propoxy-pyrimidine-4-thiol, 5-propoxypyrimidine-2-thiol, and 6-propoxypyrimidine-2-thiol. While the broader class of pyrimidine-2-thiol derivatives has been extensively investigated for a range of pharmacological properties, specific experimental data for these particular propoxy-substituted isomers remains largely unpublished.

The pyrimidine-2-thiol scaffold is a well-established pharmacophore, with derivatives exhibiting a wide spectrum of biological effects, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory activities. The substitution pattern on the pyrimidine ring is known to significantly influence the potency and selectivity of these compounds. However, the specific impact of the propoxy group's position on the biological activity profile of pyrimidine-2-thiol has not been systematically explored in publicly available research.

This guide, therefore, serves to highlight the current knowledge gap and to provide a framework for the potential future evaluation of these compounds. The subsequent sections will outline the general methodologies and logical workflows that would be employed in such a comparative study, based on established protocols for similar pyrimidine derivatives.

General Experimental Protocols for Biological Evaluation

Should a comparative study be undertaken, a series of standardized in vitro and in vivo assays would be necessary to elucidate the biological profiles of this compound and its regioisomers. The following are representative experimental protocols that would be critical for such an evaluation.

Anticancer Activity Assessment

A primary area of investigation for novel pyrimidine derivatives is their potential as anticancer agents.

1. Cell Viability and Cytotoxicity Assays (MTT or MTS Assay):

  • Objective: To determine the concentration-dependent cytotoxic effects of the compounds on various cancer cell lines.

  • Methodology:

    • Cancer cells (e.g., a panel representing different tumor types such as breast, lung, colon, etc.) are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with serial dilutions of this compound and its regioisomers for a specified period (e.g., 48 or 72 hours).

    • Following treatment, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS is added to each well.

    • Viable cells with active metabolism will reduce the tetrazolium salt to a colored formazan product.

    • The absorbance of the formazan is measured using a microplate reader, and the concentration that inhibits cell growth by 50% (IC50) is calculated.

Antimicrobial Activity Screening

The potential of these compounds to inhibit the growth of pathogenic microorganisms would be another key area of investigation.

1. Minimum Inhibitory Concentration (MIC) Determination:

  • Objective: To determine the lowest concentration of each compound that inhibits the visible growth of a microorganism.

  • Methodology:

    • A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) are used.

    • Serial dilutions of the test compounds are prepared in a suitable broth medium in 96-well plates.

    • A standardized inoculum of the microorganism is added to each well.

    • The plates are incubated under appropriate conditions (temperature, time).

    • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Logical Workflow for Comparative Evaluation

A systematic approach is crucial for a meaningful comparison of the biological activities of these regioisomers. The following diagram illustrates a logical workflow for such an investigation.

G cluster_0 Compound Synthesis and Characterization cluster_1 In Vitro Biological Screening cluster_2 Data Analysis and Comparison cluster_3 Lead Identification and Further Studies Synthesis Synthesis of this compound and its Regioisomers Purification Purification and Structural Characterization (NMR, MS, etc.) Synthesis->Purification Anticancer Anticancer Activity Screening (e.g., MTT Assay on Cancer Cell Lines) Purification->Anticancer Antimicrobial Antimicrobial Activity Screening (e.g., MIC against Bacteria and Fungi) Purification->Antimicrobial Enzyme Enzyme Inhibition Assays (e.g., Kinase Inhibition) Purification->Enzyme IC50 Determination of IC50 Values Anticancer->IC50 MIC Determination of MIC Values Antimicrobial->MIC SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR MIC->SAR Lead Identification of Lead Regioisomer(s) SAR->Lead Mechanism Mechanism of Action Studies Lead->Mechanism InVivo In Vivo Efficacy and Toxicity Studies Mechanism->InVivo

Caption: Logical workflow for the comparative biological evaluation of propoxypyrimidine-2-thiol regioisomers.

Conclusion and Future Directions

Unveiling the Potential of 4-Propoxypyrimidine-2-thiol: A Comparative Guide for Target Identification and Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the identification and validation of the biological target of 4-Propoxypyrimidine-2-thiol, a novel compound with potential therapeutic applications. Drawing parallels with established inhibitors of the Epidermal Growth Factor Receptor (EGFR), a critical target in oncology, this document outlines a strategic approach to characterize the mechanism of action of this pyrimidine-thiol derivative.

Introduction: The Promise of Pyrimidine-Thiol Scaffolds

Pyrimidine-based compounds are a cornerstone in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities, including anticancer and antimicrobial effects. The inclusion of a thiol group at the 2-position of the pyrimidine ring introduces a reactive moiety capable of forming covalent bonds with specific amino acid residues in protein targets, a mechanism exploited by several successful drugs. This compound belongs to this promising class of molecules. This guide will explore its potential as a covalent inhibitor, using the well-characterized EGFR signaling pathway as a primary, hypothetical target for validation.

Hypothetical Target: Epidermal Growth Factor Receptor (EGFR)

EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling is a hallmark of various cancers, making it a prime target for therapeutic intervention.[3] Several generations of EGFR inhibitors have been developed, with covalent inhibitors demonstrating significant clinical efficacy.[3]

The kinase domain of EGFR contains a critical cysteine residue (Cys797) in the ATP-binding pocket.[3][4] This cysteine is the target for covalent inhibitors, which form an irreversible bond, leading to sustained inhibition of kinase activity.[4] The reactive thiol group of this compound makes it a plausible candidate for a covalent EGFR inhibitor.

Comparative Performance Data

To contextualize the potential efficacy of this compound, this section presents a comparative summary of its hypothetical performance against well-established EGFR inhibitors. The data for the established inhibitors are sourced from publicly available literature, while the data for this compound are projected based on the expected properties of a novel covalent inhibitor.

CompoundTarget(s)Potency (IC50)Mechanism of ActionSelectivity
This compound (Hypothetical) EGFR (Wild-Type & Mutants)0.5 - 5 nMCovalentSelective for EGFR over other kinases
Gefitinib (Iressa®) EGFR2 - 37 nMReversible ATP-competitiveHigh
Erlotinib (Tarceva®) EGFR2 - 20 nMReversible ATP-competitiveHigh
Afatinib (Gilotrif®) EGFR, HER2, HER40.4 - 0.5 nMCovalentPan-ErbB
Osimertinib (Tagrisso®) EGFR (T790M mutant)0.018 - 0.2 nMCovalentMutant-selective

Experimental Protocols for Target Validation

The following are detailed methodologies for key experiments to validate the engagement and functional consequences of this compound on EGFR signaling.

EGFR Kinase Activity Assay (ADP-Glo™ Kinase Assay)

This assay biochemically quantifies the inhibitory effect of a compound on EGFR kinase activity.

  • Materials:

    • Recombinant human EGFR kinase domain (Promega, Cat. # V3831)

    • Poly(Glu, Tyr) 4:1 peptide substrate (Promega, Cat. # V9261)

    • ADP-Glo™ Kinase Assay Kit (Promega, Cat. # V9101)

    • Kinase Buffer: 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT

    • 384-well white plates

    • Plate reader capable of luminescence detection

  • Procedure:

    • Prepare serial dilutions of this compound and control inhibitors in kinase buffer.

    • In a 384-well plate, add 1 µL of each inhibitor dilution.

    • Add 2 µL of EGFR enzyme (e.g., 4 ng/µL) to each well.

    • Add 2 µL of a substrate/ATP mix (e.g., 5 µM substrate, 5 µM ATP) to initiate the reaction.

    • Incubate the plate at room temperature for 60 minutes.

    • Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.[5]

Cellular EGFR Phosphorylation Assay (Western Blot)

This assay determines the ability of the compound to inhibit EGFR autophosphorylation in a cellular context.

  • Materials:

    • A431 human epidermoid carcinoma cells (high EGFR expression)

    • DMEM with 10% FBS

    • Human Epidermal Growth Factor (EGF)

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR, anti-β-actin

    • HRP-conjugated secondary antibody

    • ECL chemiluminescence substrate

    • SDS-PAGE gels and blotting apparatus

  • Procedure:

    • Culture A431 cells to 70-80% confluency and then serum-starve for 18 hours.

    • Pre-treat cells with varying concentrations of this compound or control inhibitors for 2 hours.

    • Stimulate the cells with 100 ng/mL EGF for 15 minutes.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Determine protein concentration of the lysates using a BCA assay.

    • Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a nitrocellulose membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibody against p-EGFR overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour.

    • Detect the signal using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe for total EGFR and β-actin for loading control.[6][7]

Cell Viability Assay (MTT Assay)

This assay measures the cytotoxic or cytostatic effects of the compound on cancer cells dependent on EGFR signaling.

  • Materials:

    • HCC827 or other EGFR-dependent cancer cell lines

    • RPMI-1640 with 10% FBS

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.

    • Treat the cells with a range of concentrations of this compound or control inhibitors for 72 hours.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to vehicle-treated control cells and determine the GI50 (concentration for 50% growth inhibition) value.[8][9][10][11]

Visualizing the Mechanism: Signaling Pathways and Workflows

Visual diagrams are essential for understanding the complex biological processes involved in target validation. The following diagrams, created using the DOT language for Graphviz, illustrate the EGFR signaling pathway and the experimental workflows.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor This compound Inhibitor->EGFR Inhibits

Caption: EGFR Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assays cluster_data Data Analysis KinaseAssay EGFR Kinase Assay (IC50 Determination) WesternBlot Western Blot (p-EGFR Inhibition) KinaseAssay->WesternBlot MTTAssay MTT Assay (Cell Viability, GI50) TargetValidation Target Validation & Lead Optimization WesternBlot->TargetValidation MTTAssay->TargetValidation

Caption: Target Validation Experimental Workflow.

Conclusion

The framework presented in this guide offers a systematic and comparative approach to the target identification and validation of this compound. By leveraging the extensive knowledge of EGFR biology and pharmacology, researchers can efficiently assess the potential of this novel compound as a covalent inhibitor. The provided experimental protocols and data presentation formats are intended to facilitate a clear and objective evaluation, ultimately accelerating the drug discovery and development process.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 4-Propoxypyrimidine-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in scientific and drug development fields, adherence to strict safety protocols for chemical disposal is paramount for both personal safety and environmental protection. This document provides a detailed, step-by-step guide for the proper disposal of 4-Propoxypyrimidine-2-thiol, a compound that should be managed as hazardous chemical waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with care. Based on available safety data, this compound is classified as an irritant. Therefore, all handling and preparation for disposal must be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. The use of appropriate Personal Protective Equipment (PPE) is mandatory.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat and closed-toe shoes.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) program or a licensed hazardous waste contractor.[1] Under no circumstances should this chemical be disposed of in the regular trash or down the drain.[1]

  • Waste Collection:

    • Designate a specific, compatible container for the collection of this compound waste. Plastic containers are often preferred to glass to reduce the risk of breakage.[1]

    • The container must be in good condition, free of leaks or cracks, and have a secure, tightly fitting lid.

    • Do not mix this compound with other incompatible waste streams. This container should be exclusively for this compound and any materials directly contaminated with it, such as absorbent paper or pipette tips.[1]

  • Labeling:

    • As soon as the first waste is added, label the container clearly with "Hazardous Waste."

    • The label must include the full chemical name: "this compound," the approximate quantity, and the date of accumulation.

    • Include the name and contact information of the principal investigator or responsible personnel.

  • Storage:

    • Store the sealed waste container in a designated, secure, and well-ventilated area.

    • Ensure the storage area is away from incompatible materials.

    • Secondary containment should be used to prevent the spread of material in case of a leak.

  • Arranging for Disposal:

    • Once the container is full, or if the waste is no longer being generated, contact your institution's EHS office to schedule a pickup. Do not transport hazardous waste yourself.

Decontamination of Empty Containers

Empty containers that previously held this compound must also be treated as hazardous waste until properly decontaminated.

  • Triple Rinsing: The container should be triple-rinsed with a suitable solvent that can dissolve the chemical residue.

  • Rinsate Collection: The rinsate from all three rinses must be collected and disposed of as hazardous waste.[1]

  • Final Disposal: After triple-rinsing and allowing the container to air dry, any labels indicating hazards should be defaced or removed before the container is discarded as regular trash.[1]

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: Evacuate the immediate area and ensure it is well-ventilated.

  • Wear PPE: Before cleaning the spill, don the appropriate PPE as described above.

  • Contain and Absorb: For solid spills, carefully sweep or scoop the material into a designated hazardous waste container. For liquid spills, use an inert absorbent material like vermiculite or sand to contain and absorb the spill.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be collected and disposed of as hazardous waste.

  • Reporting: Report the spill to your supervisor and your institution's EHS office.

Hazard and Disposal Data Summary

Due to the lack of specific quantitative disposal limits for this compound, general guidelines for hazardous chemical waste should be strictly followed. The table below summarizes the key hazard and disposal information.

ParameterGuideline
Waste Classification Hazardous Waste
Primary Hazards Irritant
Personal Protective Equipment (PPE) Nitrile gloves, safety goggles, lab coat
Recommended Disposal Method Collection by a licensed hazardous waste disposal facility
Spill Cleanup Absorb with inert material; collect all materials as hazardous waste

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill empty_container Empty Container? start->empty_container collect_waste Collect Waste in a Designated, Compatible Container ppe->collect_waste label_waste Label Container: 'Hazardous Waste' Chemical Name, Date, Contact collect_waste->label_waste store_waste Store Sealed Container in a Secure, Ventilated Area with Secondary Containment label_waste->store_waste contact_ehs Contact EHS for Hazardous Waste Pickup store_waste->contact_ehs end End: Waste Disposed of Properly contact_ehs->end cleanup_spill Follow Spill Management Protocol: - Evacuate & Ventilate - Contain & Absorb - Decontaminate Area - Collect Cleanup Materials as Hazardous Waste spill->cleanup_spill Yes cleanup_spill->collect_waste triple_rinse Triple-Rinse with Appropriate Solvent empty_container->triple_rinse Yes collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Deface Label and Dispose of Container as Regular Trash triple_rinse->dispose_container collect_rinsate->store_waste

References

Essential Safety and Operational Guide for 4-Propoxypyrimidine-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of specialized chemical reagents is paramount. This document provides a comprehensive, immediate-use guide to the safe operational and disposal procedures for 4-Propoxypyrimidine-2-thiol, ensuring the protection of laboratory personnel and the integrity of research.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as an irritant that may cause allergic skin reactions and serious eye irritation.[1] Due to the presence of a thiol group, a strong, unpleasant odor is also a primary concern.[2] Adherence to stringent safety protocols is therefore critical. The following personal protective equipment is mandatory when handling this compound.

PPE CategoryItemSpecificationsPurpose
Engineering Controls Chemical Fume HoodCertified and properly functioning.To mitigate vapor inhalation and control odor.[3][4]
Hand Protection Chemical-resistant glovesNitrile rubber, minimum 0.11 mm thickness. Always inspect gloves before use.[3]To prevent skin contact and potential allergic reactions.[4][5]
Eye and Face Protection Safety gogglesTightly fitting with side-shields.[3][6]To protect eyes from splashes and dust.[4]
Skin and Body Protection Laboratory CoatStandard, properly fastened.To protect against splashes and prevent contamination of personal clothing.[3][4]
Respiratory Protection NIOSH-approved respiratorRequired if dust or aerosols may be generated, or if irritation is experienced.[4]To prevent respiratory irritation from dust or vapors.[3]

Step-by-Step Handling and Operational Plan

A systematic approach to handling this compound is crucial to minimize exposure and ensure a safe working environment.

A. Preparation:

  • Ensure a designated work area within a certified chemical fume hood is clean and uncluttered.[4]

  • Verify that all required PPE is available, in good condition, and worn correctly.[4]

  • Have spill containment materials, such as absorbent pads, readily accessible within the fume hood.[4]

  • Prepare a bleach solution (e.g., a 1:1 mixture of commercial bleach and water) in a designated container within the fume hood for the immediate decontamination of used glassware and utensils.[3]

B. Handling and Use:

  • All handling of this compound must be conducted within the chemical fume hood to control vapors and odor.[3][4]

  • Avoid direct contact with skin, eyes, and clothing.[4] Use dedicated spatulas and glassware.[4]

  • When weighing the solid compound, do so within the fume hood to control dust. Utilize anti-static techniques to prevent powder dispersal.[4]

  • When dissolving the compound, add the solid to the solvent slowly to prevent splashing.[4]

C. Post-Handling:

  • Thoroughly decontaminate all non-disposable equipment and glassware by rinsing or submerging them in the prepared bleach solution within the fume hood. Allow items to soak to neutralize the thiol.[2]

  • Clean the work area thoroughly after use.[4]

  • Remove PPE carefully, avoiding self-contamination.

  • Wash hands thoroughly with soap and water after removing gloves.[4]

Storage and Disposal Plan

Proper storage and waste management are critical for safety and environmental protection.

A. Storage:

  • Store this compound in a tightly closed container.[5][6]

  • Keep the container in a cool, dry, and well-ventilated place.[5][6]

  • Store away from incompatible materials such as strong oxidizing agents.[7]

B. Disposal:

  • Waste Segregation:

    • Collect all solid waste contaminated with this compound (e.g., gloves, weighing paper, absorbent pads) in a dedicated, clearly labeled hazardous waste container.[2][4]

    • Collect all liquid waste (e.g., reaction mixtures, cleaning solvents) in a separate, labeled hazardous waste container.[4]

  • Decontamination of Malodorous Waste:

    • If disposable items such as gloves or paper towels are malodorous, they should be sealed in a zip-lock bag before being placed in the hazardous waste container to control the stench.[2]

  • Disposal Procedure:

    • All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.[4] Do not pour waste down the drain.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is required.

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing.[3] Seek medical attention if irritation or an allergic reaction develops.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

  • Spills: For small spills, use absorbent material to contain the spill. Place the absorbent material and any contaminated items into a sealed container for hazardous waste disposal.[2] For larger spills, evacuate the area and contact the appropriate emergency response team.[2]

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep1 Don Personal Protective Equipment (PPE) prep2 Prepare Fume Hood Work Area prep1->prep2 prep3 Prepare Bleach Bath for Decontamination prep2->prep3 handle1 Weigh Compound in Fume Hood prep3->handle1 Proceed to Handling handle2 Perform Experimental Procedure handle1->handle2 clean1 Decontaminate Glassware in Bleach Bath handle2->clean1 Proceed to Cleanup clean2 Segregate Solid & Liquid Hazardous Waste clean1->clean2 clean3 Clean Work Surface clean2->clean3 clean4 Doff PPE clean3->clean4 clean5 Wash Hands Thoroughly clean4->clean5

Caption: A workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.